Erythronolide B
Description
Properties
IUPAC Name |
14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBRGCCVTUPRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275990 | |
| Record name | Erythronolide A, 12-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3225-82-9, 19270-26-9 | |
| Record name | Erythronolide B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003225829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythronolide A, 12-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Erythronolide B: A Technical Guide to Discovery and Isolation from Saccharopolyspora erythraea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of erythronolide B from the filamentous actinomycete, Saccharopolyspora erythraea. This compound is the aglycone core of the clinically significant antibiotic erythromycin A and a crucial starting point for the synthesis of novel macrolide antibiotics. This document details the experimental protocols for fermentation, extraction, and purification, presents quantitative data in a structured format, and visualizes the key pathways and workflows.
Discovery and Significance
Erythromycin was first isolated in 1952 from the metabolic products of Saccharopolyspora erythraea (formerly Streptomyces erythreus).[1] The complex structure of this 14-membered macrolide antibiotic fascinated chemists for decades.[1] Subsequent research into its biosynthesis revealed that the macrolactone core, this compound, is assembled first and then glycosylated in later steps.[2][3]
This compound is formed through the hydroxylation of its immediate precursor, 6-deoxythis compound (6-dEB).[4][5] The isolation of this compound and other biosynthetic intermediates has been pivotal for understanding the enzymatic machinery of polyketide synthesis and for generating "hybrid" macrolide antibiotics through precursor-directed biosynthesis and genetic engineering.[6][7]
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process initiated by a modular Type I polyketide synthase (PKS).[6][8] The process can be summarized in two major stages:
-
Assembly of 6-deoxythis compound (6-dEB): The 6-dEB synthase (DEBS), a large multi-enzyme complex encoded by the eryA genes, catalyzes the assembly of the polyketide chain. It uses one molecule of propionyl-CoA as a starter unit and six molecules of (2S)-methylmalonyl-CoA as extender units.[9]
-
Hydroxylation to this compound: The cytochrome P450 monooxygenase, EryF, encoded by the eryF gene, catalyzes the stereospecific C-6 hydroxylation of 6-dEB to yield this compound.[4][5] This is a critical step in the pathway leading to the final erythromycin products.[4]
References
- 1. baranlab.org [baranlab.org]
- 2. [Biogenesis and regulation of biosynthesis of erythromycins in Saccharopolyspora erythraea: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Macrolide antibiotic biosynthesis: isolation and properties of two forms of 6-deoxythis compound hydroxylase from Saccharopolyspora erythraea (Streptomyces erythreus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saccharopolyspora erythraea-catalyzed bioconversion of 6-deoxythis compound analogs for production of novel erythromycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological conversion of this compound, an intermediate of erythromycin biogenesis, into new "hybrid" macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Reconstruction of Secondary Metabolic Pathway to Synthesize Novel Metabolite in Saccharopolyspora erythraea [frontiersin.org]
Erythronolide B: A Technical Guide to a Key Polyketide Macrolide Precursor
Executive Summary: Erythronolide B is a pivotal intermediate in the biosynthesis of erythromycin, a clinically significant macrolide antibiotic. As a 14-membered macrocyclic lactone, it represents the core aglycone structure upon which further modifications, primarily glycosylation, confer biological activity. Its production originates from the remarkable enzymatic machinery of the 6-deoxythis compound synthase (DEBS), a modular Type I polyketide synthase (PKS). This guide provides an in-depth examination of the this compound biosynthetic pathway, its role as a precursor in drug development, quantitative production data from engineered systems, and detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of natural product biosynthesis, metabolic engineering, and drug development.
Introduction to this compound
Polyketides are a large, structurally diverse class of natural products synthesized by bacteria, fungi, and plants, exhibiting a wide array of biological activities, including antibiotic, anticancer, and immunosuppressant properties.[1] The macrolide antibiotic erythromycin is a prime example, assembled around a polyketide core.[2] The biosynthesis of this core, 6-deoxythis compound (6-dEB), is the foundational step, which is then hydroxylated to form this compound (EB).[3][4] this compound itself is the direct precursor to the various forms of erythromycin, making it a molecule of immense interest for biosynthetic studies and the generation of novel "hybrid" antibiotics.[5][6]
The complete assembly of the 6-dEB macrocycle is orchestrated by the 6-deoxythis compound synthase (DEBS), a massive, multi-enzyme complex that functions as a molecular assembly line.[2][7] Understanding and manipulating this pathway is central to the field of polyketide engineering.
The Biosynthetic Pathway: From Simple Precursors to a Macrolide Core
The formation of this compound is a multi-step enzymatic process, beginning with the synthesis of its immediate precursor, 6-deoxythis compound, by the DEBS complex.
The Architect: 6-deoxythis compound Synthase (DEBS)
DEBS is the prototypical modular Type I polyketide synthase.[3][7] It is composed of three large, multifunctional proteins—DEBS1, DEBS2, and DEBS3—each existing as a dimer.[1][8] These three proteins are organized into a loading domain, six extension modules, and a terminal thioesterase (TE) domain.[1][9] Each of the six extension modules is responsible for one cycle of polyketide chain elongation and contains a specific set of catalytic domains.[1]
The essential domains found in each extender module are:
-
Ketosynthase (KS): Catalyzes the carbon-carbon bond-forming condensation reaction, elongating the polyketide chain.[1][8]
-
Acyltransferase (AT): Selects the correct extender unit (methylmalonyl-CoA) and loads it onto the ACP domain.[1][8]
-
Acyl Carrier Protein (ACP): A small, flexible domain that tethers the growing polyketide chain and shuttles it between the various catalytic sites.[8]
Optional "tailoring" domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may also be present to modify the β-keto group of the newly added extender unit, creating the specific stereochemistry and oxidation state of the final product.[1][8]
The Assembly Line Process
The biosynthesis of 6-dEB proceeds as follows:
-
Priming: The loading domain primes the synthase with a propionyl-CoA "starter" unit.[1]
-
Elongation: The growing chain is passed sequentially through the six extender modules. In each module, an AT domain loads a methylmalonyl-CoA "extender" unit onto the ACP. The KS domain then catalyzes a decarboxylative condensation to extend the chain by two carbons.[2]
-
Processing: After each condensation, the β-keto group is processed by the available KR, DH, and ER domains within that module, setting the stereochemistry at each chiral center.[7]
-
Termination and Cyclization: After six rounds of elongation, the full-length linear polyketide chain is attached to the final module. The terminal Thioesterase (TE) domain then hydrolyzes the chain from the ACP and catalyzes an intramolecular esterification to form the 14-membered macrolactone ring of 6-deoxythis compound.[8]
The Critical Hydroxylation Step: 6-dEB to this compound
The direct product released from the DEBS assembly line is 6-dEB.[3] The conversion of 6-dEB into this compound is catalyzed by the cytochrome P450 enzyme, EryF.[10][11] This enzyme performs a specific C6-hydroxylation on the macrolide ring.[10] This hydroxylation is the first and often rate-limiting step in the post-PKS modification pathway that ultimately leads to the bioactive erythromycin antibiotics.[4][12]
Role in Drug Development and Engineering
This compound and its precursor 6-dEB are foundational scaffolds for creating novel antibiotics. By manipulating the biosynthetic pathway, researchers can generate new macrolide structures with potentially improved properties.
-
Heterologous Production: The entire DEBS gene cluster and subsequent tailoring enzymes have been successfully expressed in host organisms like Escherichia coli.[4][10] This allows for more rapid and controlled production and facilitates metabolic engineering efforts.
-
Enzyme Engineering: Key enzymes in the pathway, particularly the rate-limiting EryF hydroxylase, have been engineered to improve catalytic efficiency and boost the production of this compound.[4][12]
-
Precursor-Directed Biosynthesis: Feeding analogs of this compound to mutant strains of antibiotic-producing organisms can lead to the creation of "hybrid" macrolides, combining structural features from different natural products.[5]
Quantitative Production Data
The heterologous production of this compound and its precursors has been a significant focus of metabolic engineering. The yields are highly dependent on the host strain, expression system, precursor supply, and the efficiency of the pathway enzymes.
| Compound | Host Organism | Production Titer (mg/L) | Key Engineering Strategy / Condition |
| 6-deoxythis compound (6-dEB) | E. coli | 210 | Heterologous expression of DEBS genes.[4][11] |
| 6-deoxythis compound (6-dEB) | E. coli | 20 | Expression of S. coelicolor propionyl-CoA carboxylase (PCC) with propionate feeding.[13] |
| This compound (EB) | E. coli | 32.7 | Expression of wild-type SaEryF hydroxylase.[4] |
| This compound (EB) | E. coli | 131 | Site-directed mutagenesis of SaEryF (I379V mutant).[4][12] |
| This compound (EB) | E. coli | 184.8 | Combined mutagenesis of SaEryF (triple mutant).[4] |
| 3-O-α-mycarosylthis compound (MEB) | E. coli | 4.2 | Initial de novo biosynthesis.[14] |
| 3-O-α-mycarosylthis compound (MEB) | E. coli | 41.2 | Blocking of competing precursor pathways.[14] |
| Erythromycin C & D | E. coli | 0.4 - 0.5 | Expression of 17 genes for monosaccharide biosynthesis.[4] |
Key Experimental Protocols
The following sections outline generalized protocols for the heterologous production and analysis of this compound, based on common methodologies cited in the literature.
Protocol: Heterologous Production of this compound in E. coli
-
Strain and Plasmids:
-
Start with a suitable E. coli host strain (e.g., BAP1).
-
Introduce plasmids containing the DEBS genes (e.g., pBP130 and pBP144) for 6-dEB production.[4]
-
Introduce a compatible expression plasmid containing the codon-optimized gene for an EryF hydroxylase (e.g., SaEryF from Saccharopolyspora erythraea) under an inducible promoter (e.g., T7).[4]
-
-
Culture Conditions:
-
Grow recombinant E. coli in a rich medium (e.g., LB or TB) with appropriate antibiotics for plasmid maintenance at 37°C with shaking.
-
When the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8), cool the culture to a lower temperature (e.g., 22°C).
-
-
Induction and Fermentation:
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Supplement the medium with a precursor such as sodium propionate (e.g., 2.5 g/L) to boost the supply of the propionyl-CoA starter unit.[13]
-
Continue fermentation at the lower temperature with shaking for an extended period (e.g., 72-120 hours) to allow for product accumulation.[4]
-
Protocol: Extraction and Purification
-
Cell Lysis and Extraction:
-
Harvest the culture by centrifugation.
-
Adjust the pH of the supernatant to ~8.5.
-
Perform a liquid-liquid extraction of the supernatant using an equal volume of an organic solvent, such as ethyl acetate. Repeat the extraction 2-3 times.
-
Combine the organic layers and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
-
Purification:
-
Resuspend the crude extract in a minimal amount of a suitable solvent.
-
Purify the target compounds using flash column chromatography on a silica gel stationary phase.[15]
-
Elute with a gradient of solvents, for example, a hexane/ethyl acetate system, to separate compounds based on polarity.[15]
-
Collect fractions and analyze for the presence of this compound.
-
Protocol: Analysis by HPLC and LC-MS/MS
-
Sample Preparation:
-
Dissolve the crude extract or purified fractions in a suitable solvent like methanol or acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.
-
-
HPLC Conditions (General):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Detection: UV detection at ~210 nm or by mass spectrometry.
-
-
LC-MS/MS Analysis:
-
Couple the HPLC system to a mass spectrometer for definitive identification.
-
Analyze samples in positive ion mode to detect protonated molecules [M+H]⁺.
-
Perform MS/MS fragmentation on the parent ion corresponding to this compound to confirm its identity by comparing the fragmentation pattern to a known standard or literature data.[10][14]
-
Conclusion and Future Outlook
This compound stands as a cornerstone in the study of polyketide biosynthesis and the development of macrolide antibiotics. The elucidation of its formation via the DEBS assembly line and subsequent enzymatic hydroxylation has provided a roadmap for the rational engineering of these complex pathways. Advances in synthetic biology and enzyme engineering continue to push the boundaries of heterologous production, with engineered hydroxylases significantly increasing this compound titers in hosts like E. coli. Future work will likely focus on further optimizing precursor supply, alleviating metabolic bottlenecks, and leveraging the this compound scaffold to create novel, next-generation antibiotics with enhanced efficacy and broader spectrums of activity.
References
- 1. 6-deoxythis compound synthase (DEBS) - Proteopedia, life in 3D [proteopedia.org]
- 2. Programming of Erythromycin Biosynthesis by a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and mechanism of the 6-deoxythis compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineered EryF hydroxylase improving heterologous polyketide this compound production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological conversion of this compound, an intermediate of erythromycin biogenesis, into new "hybrid" macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythromycin B | C37H67NO12 | CID 9918244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structure and Mechanism of the 6-Deoxythis compound Synthase | Annual Reviews [annualreviews.org]
- 8. Erythronolide synthase - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Engineered EryF hydroxylase improving heterologous polyketide this compound production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Total Synthesis and Study of 6-deoxythis compound via Late-stage C—H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereochemistry and Chiral Centers of Erythronolide B
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Erythronolide B is a pivotal macrocyclic compound, serving as the aglycone core and biological precursor to erythromycin, a clinically significant macrolide antibiotic.[1] Its complex molecular architecture, characterized by a 14-membered lactone ring adorned with numerous substituents, presents a formidable stereochemical challenge. The precise three-dimensional arrangement of these substituents is critical to its biological activity and its subsequent conversion into erythromycin. This technical guide provides a comprehensive analysis of the stereochemistry of this compound, detailing its ten chiral centers, presenting relevant quantitative data, and outlining the experimental protocols used for its stereochemical elucidation.
Core Stereochemical Structure of this compound
This compound possesses a complex and well-defined stereochemical structure containing ten chiral centers.[1] The absolute configuration of each center has been unequivocally established through extensive synthetic efforts and spectroscopic analysis, confirmed by X-ray crystallography of its derivatives.[2][3]
The systematic IUPAC name for this compound is (3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione .[4][5] This name explicitly defines the configuration at each of the ten stereogenic centers.
Table 1: Chiral Centers and Their Absolute Configurations in this compound
| Chiral Center | Attached Groups | Configuration |
| C3 | -OH, -CH(CH₃)-, C2(=O), C4 | R |
| C4 | -H, -CH₃, C3, C5 | S |
| C5 | -OH, -CH(CH₃)-, C4, C6 | S |
| C6 | -H, -CH₃, C5, C7 | R |
| C7 | -OH, -CH(CH₃)-, C6, C8 | R |
| C9 | -OH, -CH(CH₃)-, C8, C10(=O) | R |
| C11 | -OH, -CH(CH₃)-, C10(=O), C12 | R |
| C12 | -H, -CH₃, C11, C13 | S |
| C13 | -OH, -C(CH₃)₂-, C12, C14 | R |
| C14 | -H, -CH₂CH₃, C13, O1 (Lactone) | R |
Visualization of Stereochemical Structure
The following diagram illustrates the planar structure of this compound, with each of the ten chiral centers explicitly labeled with its corresponding carbon number and absolute configuration (R/S).
Caption: Chemical structure of this compound with its ten chiral centers.
Quantitative Stereochemical Data
The stereochemistry of a molecule is defined by quantitative physical and spectroscopic data. For this compound and its precursors, specific rotation and NMR spectroscopy are primary sources of this data.
Table 2: Selected Quantitative Data for this compound Precursors and Derivatives
| Parameter | Value | Method / Conditions | Source |
| Specific Rotation [α]D23 | -6.4° | c = 0.34, CH₂Cl₂ (for a synthetic macrolide precursor) | [6] |
| Specific Rotation [α]D23 | -15.7° | c = 1.30, CH₂Cl₂ (for a different synthetic precursor) | [6] |
| ¹³C NMR Chemical Shifts (δ) | 175.2, 159.9, 135.5, 131.6, 127.5, 115.8, 113.6, 100.6, 95.2, 85.5, 77.6, 74.8, 73.5, 55.3, 41.6, 39.6, 35.9, 32.6, 31.9, 29.7, 28.3, 26.8, 20.1, 16.3, 16.0, 13.5, 12.3, 8.0, 7.4 | 125 MHz, CDCl₃ (for a synthetic macrolide precursor) | [6] |
Note: The specific rotation and NMR data presented are for advanced synthetic intermediates from a total synthesis of 6-deoxythis compound, which shares the core macrocyclic structure. Data for the final, unmodified this compound can vary slightly based on solvent and concentration.
Experimental Protocols for Stereochemical Determination
The determination of the complex stereochemistry of molecules like this compound relies on a combination of powerful analytical techniques. The absolute configuration was historically confirmed via X-ray analysis of a crystalline derivative, while the relative stereochemistry is typically probed using high-resolution NMR spectroscopy.[2]
X-Ray Crystallography Protocol (General Methodology)
X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule, including the absolute configuration of all chiral centers, provided a suitable single crystal can be obtained.
-
Crystal Growth:
-
A highly purified sample of this compound or a suitable derivative is dissolved in a minimal amount of an appropriate solvent system (e.g., ethyl acetate/hexane, acetone/water).
-
Slow evaporation, vapor diffusion, or slow cooling techniques are employed to encourage the formation of single, diffraction-quality crystals over several days or weeks.
-
-
Data Collection:
-
A selected crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen (~100 K) to minimize thermal vibration.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.5418 Å).
-
The crystal is rotated in the beam, and the resulting diffraction pattern (intensities and positions of thousands of reflections) is recorded on a detector (e.g., CCD or CMOS).
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
Initial phases of the structure factors are determined using direct methods or Patterson methods.
-
An initial electron density map is generated, from which an atomic model is built.
-
The model is refined using least-squares methods against the experimental data to optimize atomic positions, and thermal parameters.
-
The absolute configuration is determined using anomalous dispersion effects (e.g., the Flack parameter).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is the most powerful tool for determining the relative stereochemistry of a molecule in solution. By analyzing coupling constants and through-space interactions, the spatial relationship between adjacent protons can be established.
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
-
1D NMR Spectroscopy:
-
A high-field NMR spectrometer (≥500 MHz) is used to acquire standard ¹H and ¹³C spectra.
-
¹H NMR provides information on chemical shifts and scalar (J) couplings. The magnitude of ³JHH coupling constants between vicinal protons can be used with the Karplus equation to estimate dihedral angles, helping to define the relative configuration of adjacent stereocenters.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, confirming the connectivity of the carbon skeleton.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for assigning quaternary carbons and piecing together molecular fragments.
-
NOESY/ROESY (Nuclear Overhauser Effect / Rotating-Frame Overhauser Effect Spectroscopy): This is the key experiment for stereochemical analysis. It detects through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are bonded. Strong NOE cross-peaks between protons on different stereocenters provide direct evidence of their relative orientation (e.g., syn or anti).
-
-
Data Analysis:
-
The combination of coupling constants and NOE constraints is used to build a 3D model of the molecule's preferred conformation in solution, thereby establishing the relative stereochemistry of the chiral centers.
-
Logical Workflow for Stereochemical Elucidation
The process of determining the stereostructure of a complex natural product like this compound follows a logical and systematic workflow, integrating multiple analytical techniques.
Caption: Workflow for the stereochemical determination of this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. baranlab.org [baranlab.org]
- 3. 1. This compound, shown in Figure 1, is a synthetie | Chegg.com [chegg.com]
- 4. (-)-Erythronolide B | C21H38O7 | CID 441113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (CHEBI:27977) [ebi.ac.uk]
- 6. Total Synthesis and Study of 6-deoxythis compound via Late-stage C—H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Erythronolide B
An In-depth Technical Guide to the Physical and Chemical Properties of Erythronolide B
Introduction
This compound is a macrolide and a key intermediate in the biosynthesis of erythromycin, a widely used antibiotic.[1][2] As the aglycone precursor to erythromycin, its structural and physicochemical properties are of significant interest to researchers in natural product synthesis, medicinal chemistry, and drug development. Understanding these properties is crucial for the development of novel antibiotic derivatives and for optimizing fermentation and purification processes. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of key experimental workflows and its biosynthetic origin.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These values are critical for its handling, characterization, and further chemical modification.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₃₈O₇ | [3][4][5] |
| Molecular Weight | 402.52 g/mol | [3][4][5] |
| IUPAC Name | (3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | [3] |
| CAS Number | 3225-82-9 | [3][4][5] |
| Appearance | White solid | [4] |
| Boiling Point | 576.2 ± 50.0 °C (Predicted) | [4][5] |
| Density | 1.069 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Flash Point | 192.2 °C | [4] |
| pKa | 13.81 ± 0.70 (Predicted) | [5] |
| LogP | 1.29520 | [4] |
| Vapor Pressure | 0.0 ± 3.6 mmHg at 25°C (Predicted) | [4] |
| Refractive Index | 1.473 | [4] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state, which is a key indicator of purity.[6]
Materials:
-
This compound (dry, powdered)
-
Capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[9]
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.
-
Sample Packing: Tap the sealed bottom of the capillary tube on a hard surface, or drop it through a long glass tube, to compact the sample into a dense column of 2-3 mm at the bottom.[7][8]
-
Measurement (Initial): Place the capillary tube in the heating block of the melting point apparatus. Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.[7]
-
Measurement (Accurate): Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[6]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point is reported as the range T₁ - T₂.[6][8]
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of this compound in an aqueous medium, a critical parameter for predicting its bioavailability.[10]
Materials:
-
This compound (solid, pure form)
-
Aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and purified water[11]
-
Vials with screw caps
-
Shaking incubator or orbital shaker set to 25 °C or 37 °C[10][11]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical method (e.g., HPLC-UV, LC-MS/MS)[12]
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium. The presence of undissolved solid is necessary to ensure saturation is reached.[10]
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.[10][11]
-
Phase Separation: After incubation, confirm the presence of undissolved solid. Separate the solid from the solution by centrifuging the vials at high speed.[10]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the supernatant through a syringe filter that does not bind the compound to remove any remaining microparticles.[10]
-
Quantification: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of dissolved this compound using a validated analytical method like HPLC or LC-MS/MS.[10][12]
-
Analysis: The determined concentration represents the equilibrium solubility of this compound under the tested conditions. The experiment should be performed in triplicate.[10]
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound's ionizable groups. Since this compound is a weak acid due to its hydroxyl groups, this value helps predict its charge state at different pH values.
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Burette
-
Standardized strong base (e.g., 0.1 M NaOH)
-
Solvent (e.g., water, or a water-cosolvent mixture if solubility is low)
-
Stir plate and stir bar
Procedure:
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in a known volume of solvent.
-
Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode. Position the burette containing the standardized NaOH solution above the beaker.
-
Initial Measurement: Record the initial pH of the this compound solution.
-
Titration: Add the NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Collection: Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest part of the curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
pKa Calculation: According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the weak acid.[13][14]
Spectroscopic and Spectrometric Analysis
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Protocol (Thin Solid Film Method):
-
Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[15][16]
-
Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[16]
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[15][16]
-
Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed carbon-hydrogen framework of this compound, including stereochemistry.
Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Data Acquisition: Acquire standard 1D spectra (¹H, ¹³C) and 2D spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.[17] 2D experiments are crucial for assigning the complex spin systems and stereocenters in the molecule.[17][18]
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and correlations, which are then used to assemble the complete molecular structure.
Mass Spectrometry (MS)
Objective: To determine the exact mass of this compound and to study its fragmentation patterns for structural confirmation.
Protocol (LC-MS/MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid).[19]
-
Instrumentation: Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source in positive ion mode.[19][20]
-
Data Acquisition: Infuse the sample into the mass spectrometer. Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺.
-
Fragmentation Analysis: Select the [M+H]⁺ ion for collision-activated dissociation (CAD) or other fragmentation techniques to generate a product ion spectrum (MS/MS).[21][22] The fragmentation pattern, characterized by losses of water and other neutral fragments, provides structural information.[21][23]
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of this compound.
References
- 1. baranlab.org [baranlab.org]
- 2. This compound (3225-82-9) for sale [vulcanchem.com]
- 3. (-)-Erythronolide B | C21H38O7 | CID 441113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | 3225-82-9 [chemicalbook.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. thinksrs.com [thinksrs.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. westlab.com [westlab.com]
- 10. benchchem.com [benchchem.com]
- 11. who.int [who.int]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 20. Polyketides Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 21. researchgate.net [researchgate.net]
- 22. Structural characterization of polyketides using high mass accuracy tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Erythronolide B Biosynthesis Pathway in Actinobacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythronolide B is the macrocyclic core of the clinically significant antibiotic erythromycin, produced by the actinobacterium Saccharopolyspora erythraea. The biosynthesis of this complex polyketide is a remarkable example of assembly-line enzymology, orchestrated by a giant modular enzyme complex known as 6-deoxythis compound synthase (DEBS). A thorough understanding of this pathway is crucial for the rational design of novel polyketide-based therapeutics through metabolic engineering and synthetic biology. This guide provides a detailed technical overview of the this compound biosynthesis pathway, including the enzymatic machinery, genetic organization, quantitative data on production and enzyme kinetics, and detailed experimental protocols for studying this fascinating system.
The this compound Biosynthesis Pathway
The biosynthesis of this compound begins with the formation of its precursor, 6-deoxythis compound (6-dEB). This process is catalyzed by DEBS, a Type I polyketide synthase (PKS). The synthesis is initiated with a propionyl-CoA starter unit and involves the sequential addition of six methylmalonyl-CoA extender units. The DEBS complex is an enzymatic assembly line composed of three large multifunctional proteins: DEBS1, DEBS2, and DEBS3. Each of these proteins consists of two modules, and each module is responsible for one cycle of polyketide chain elongation and modification.[1][2][3]
Following the assembly of the 14-membered macrolactone ring of 6-dEB, a series of post-PKS tailoring reactions occur to yield this compound and subsequently the final erythromycin antibiotics. A key step in the formation of this compound is the hydroxylation of 6-dEB at the C-6 position, a reaction catalyzed by the cytochrome P450 monooxygenase EryF.
Genetic Organization
The genes encoding the enzymes for erythromycin biosynthesis are clustered together in the S. erythraea genome. The eryA locus contains three large open reading frames (eryAI, eryAII, and eryAIII) that encode for DEBS1, DEBS2, and DEBS3, respectively. The gene encoding the C-6 hydroxylase, eryF, is also located within this cluster. The modular organization of the eryA genes directly corresponds to the modular architecture of the DEBS proteins.
Quantitative Data
A significant body of research has focused on quantifying the efficiency of the this compound biosynthesis pathway, both in its native host and in engineered organisms. This data is critical for identifying bottlenecks and guiding metabolic engineering efforts.
Enzyme Kinetics
The turnover rate of the entire DEBS assembly line has been measured through in vitro reconstitution studies. These experiments provide valuable insights into the kinetics of this complex multi-enzyme system.
| Enzyme System | Maximum Turnover Rate (min⁻¹) | Reference |
| Complete hexamodular DEBS | 1.1 | [4][5][6] |
| Truncated trimodular DEBS derivative | 2.5 | [4][6] |
| Bimodular DEBS derivative | 21 | [4][6] |
Production Titers in Engineered Hosts
Metabolic engineering efforts have successfully transferred the DEBS gene cluster to more genetically tractable hosts, such as Escherichia coli and Bacillus subtilis, for the heterologous production of 6-dEB. The production titers vary depending on the host, the engineering strategy, and the cultivation conditions.
| Host Organism | Engineering Strategy | 6-dEB Titer (mg/L) | Reference | | :--- | :--- | :--- | | Escherichia coli | Expression of PCC pathway | 5-fold higher than mutase pathway |[7] | | Escherichia coli | Wood-Werkman cycle integration | up to 0.81 |[8] | | Bacillus subtilis | Deletion of prpBD operon | Significant increase with propionate feeding |[9] |
Experimental Protocols
The study of the this compound biosynthesis pathway relies on a variety of specialized molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Reconstitution and Kinetic Analysis of DEBS
This protocol describes the in vitro reconstitution of the 6-deoxythis compound synthase (DEBS) from purified protein components and a continuous spectrophotometric assay to measure its kinetic parameters. This method is adapted from Lowry et al. (2013).[4][6]
1. Expression and Purification of DEBS Proteins:
-
The three DEBS proteins (DEBS1, DEBS2, and DEBS3) are heterologously expressed in an engineered E. coli strain, such as BAP1, which co-expresses the phosphopantetheinyl transferase sfp for post-translational modification.
-
Due to the large size and complexity of DEBS1, it can be expressed as a dissociated complex of three proteins: a loading didomain (LDD), module 1 (M1), and module 2 (M2), each engineered with complementary docking sites for proper assembly.
-
DEBS2 and DEBS3 are expressed as full-length proteins.
-
Purification is achieved through standard chromatography techniques, such as Ni-NTA affinity chromatography followed by size-exclusion chromatography.
2. In Vitro Reconstitution of the DEBS Assembly Line:
-
The purified DEBS components (LDD, M1, M2, DEBS2, and DEBS3) are mixed in equimolar amounts in a suitable reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2, 2.5 mM EDTA, 1 mM DTT).
-
The mixture is incubated on ice to allow for the self-assembly of the complete DEBS complex.
3. Continuous Spectrophotometric Assay:
-
The kinetic activity of the reconstituted DEBS is measured by monitoring the consumption of NADPH at 340 nm using a UV-Vis spectrophotometer. NADPH is consumed by the ketoreductase (KR) and enoyl reductase (ER) domains of DEBS.
-
A typical reaction mixture contains the reconstituted DEBS complex, the starter unit propionyl-CoA, the extender unit methylmalonyl-CoA, and an excess of NADPH in the reaction buffer.
-
The reaction is initiated by the addition of the substrates.
-
The rate of NADPH consumption is directly proportional to the rate of 6-dEB synthesis, with a stoichiometric equivalence of 6 moles of NADPH consumed per mole of 6-dEB produced.
-
The initial velocity of the reaction is measured and used to calculate the turnover rate of the enzyme.
4. Product Verification by LC-MS:
-
The formation of 6-dEB is confirmed and quantified by liquid chromatography-mass spectrometry (LC-MS).
-
A standard curve is generated using a purified 6-dEB standard to allow for accurate quantification of the product.
Protocol 2: CRISPR-Cas9 Mediated Gene Knockout in Saccharopolyspora erythraea
This protocol outlines a method for deleting a target gene or gene cluster, such as the erythromycin biosynthetic gene cluster (ery), in S. erythraea using the CRISPR-Cas9 system. This method is based on the work of Liu et al. (2018).[10]
1. Design and Construction of the CRISPR-Cas9 Plasmid:
-
Two single guide RNAs (sgRNAs) are designed to target the flanking regions of the gene or gene cluster to be deleted.
-
The sgRNAs are cloned into a suitable expression vector, such as pKECas9, which contains the Cas9 nuclease gene and the necessary elements for replication and selection in S. erythraea.
-
The sgRNA expression is driven by strong promoters, such as Pj23119 and PkasO.
2. Preparation and Transformation of S. erythraea Protoplasts:
-
S. erythraea is grown in a suitable liquid medium (e.g., TSB) to the mid-logarithmic phase.
-
The mycelia are harvested and treated with lysozyme to generate protoplasts.
-
The CRISPR-Cas9 plasmid is introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.
3. Selection and Verification of Knockout Mutants:
-
The transformed protoplasts are plated on a selective medium containing an appropriate antibiotic to select for transformants.
-
Single colonies are picked and screened by PCR using primers that flank the targeted deletion region. A successful deletion will result in a smaller PCR product compared to the wild-type strain.
-
The deletion is further confirmed by DNA sequencing of the PCR product.
Protocol 3: Site-Directed Mutagenesis of a DEBS Domain
This protocol describes a general method for introducing specific mutations into a DEBS domain, such as a ketoreductase (KR) or acyltransferase (AT) domain, to alter its function or specificity. This is a standard molecular biology technique.[11][12][13][14][15]
1. Primer Design:
-
Complementary forward and reverse primers are designed containing the desired mutation. The mutation should be located in the middle of the primers with approximately 15-20 nucleotides of homologous sequence on either side.
2. PCR Amplification:
-
A PCR reaction is performed using a high-fidelity DNA polymerase to amplify the entire plasmid containing the target DEBS gene.
-
The reaction uses a low amount of template DNA to minimize the amplification of the wild-type plasmid.
3. DpnI Digestion:
-
The PCR product is treated with the restriction enzyme DpnI. DpnI specifically digests methylated DNA, which includes the original template plasmid isolated from a dam+ E. coli strain. The newly synthesized, unmethylated PCR product remains intact.
4. Transformation:
-
The DpnI-treated PCR product is transformed into competent E. coli cells.
5. Screening and Sequencing:
-
Plasmid DNA is isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.
Visualizations
This compound Biosynthesis Pathway
Caption: The enzymatic assembly line for the biosynthesis of this compound and Erythromycin A.
Experimental Workflow for Gene Knockout in S. erythraea
Caption: A streamlined workflow for generating a gene knockout in Saccharopolyspora erythraea.
Logic of Altering Acyltransferase (AT) Substrate Specificity
Caption: Logical workflow for engineering the substrate specificity of an acyltransferase domain.
References
- 1. 6-deoxythis compound synthase (DEBS) - Proteopedia, life in 3D [proteopedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Erythronolide synthase - Wikipedia [en.wikipedia.org]
- 4. In vitro Reconstitution and Analysis of the 6-Deoxythis compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro reconstitution and analysis of the 6-deoxythis compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of Escherichia coli for improved 6-deoxythis compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Production of the polyketide 6-deoxythis compound in the heterologous host Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Reconstruction of Secondary Metabolic Pathway to Synthesize Novel Metabolite in Saccharopolyspora erythraea [frontiersin.org]
- 11. assaygenie.com [assaygenie.com]
- 12. Site-Directed Mutagenesis of Modular Polyketide Synthase Ketoreductase Domains for Altered Stereochemical Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bowdish.ca [bowdish.ca]
- 14. Site-Directed Mutagenesis to Mutate Multiple Residues in a Single Reaction | Springer Nature Experiments [experiments.springernature.com]
- 15. static.igem.org [static.igem.org]
An In-depth Technical Guide to the Core Enzymes of Erythronolide B Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythronolide B is the macrocyclic core of the clinically significant antibiotic erythromycin. Its biosynthesis is a paradigm for the study of modular polyketide synthases (PKSs), massive enzymatic assembly lines that construct complex natural products from simple acyl-CoA precursors. A thorough understanding of the key enzymes in this pathway is crucial for endeavors in synthetic biology, protein engineering, and the development of novel therapeutics. This guide provides a detailed technical overview of the core enzymatic machinery responsible for the synthesis of this compound, focusing on quantitative data, experimental methodologies, and the intricate relationships between the catalytic domains.
The Core Enzymatic Players: 6-Deoxythis compound Synthase (DEBS) and P450eryF
The synthesis of this compound is a two-stage process orchestrated by two primary enzymatic systems:
-
6-Deoxythis compound Synthase (DEBS): A colossal 2-MDa multienzyme complex that catalyzes the assembly of the 14-membered macrolactone, 6-deoxythis compound (6-dEB), from one propionyl-CoA starter unit and six methylmalonyl-CoA extender units.[1][2][3][4] DEBS is a type I modular PKS, organized into three large homodimeric proteins: DEBS1, DEBS2, and DEBS3.[1][5] These proteins are further organized into a loading module, six extension modules, and a terminal thioesterase (TE) domain.[2] Each extension module is responsible for one cycle of polyketide chain elongation and contains a specific set of catalytic domains.[4]
-
Cytochrome P450eryF (EryF): A C6-hydroxylase that performs a critical tailoring step, converting 6-dEB to this compound.[6][7][8] This hydroxylation is a key step towards the maturation of the erythromycin antibiotic.
The DEBS Assembly Line: A Modular Marvel
The DEBS complex functions as a highly organized and processive assembly line. The growing polyketide chain is covalently tethered to an acyl carrier protein (ACP) domain and is passed sequentially between the catalytic domains of each module.[2] The key enzymatic domains within the DEBS modules are:
-
Acyltransferase (AT): This domain is the "gatekeeper" for extender unit selection.[9] It recognizes and loads the appropriate acyl-CoA substrate (in the case of DEBS, methylmalonyl-CoA) onto the ACP of its module.[1][10] The stringent specificity of the AT domains is a primary determinant of the final polyketide structure.[9]
-
Acyl Carrier Protein (ACP): The ACP acts as a swinging arm, shuttling the growing polyketide intermediate between the various catalytic sites within a module and then to the next module in the assembly line.[2]
-
Ketosynthase (KS): The KS domain catalyzes the crucial carbon-carbon bond-forming reaction. It facilitates a decarboxylative Claisen condensation between the incoming polyketide chain from the previous module and the extender unit attached to the ACP of the current module.[1][11][12]
-
Ketoreductase (KR): This domain is responsible for the stereospecific reduction of the β-keto group formed after the condensation reaction, yielding a hydroxyl group.[2] The stereochemistry of this hydroxyl group is dictated by the specific KR domain.[13]
-
Dehydratase (DH): When present, the DH domain eliminates a water molecule from the β-hydroxyacyl intermediate to form an α,β-double bond.[2]
-
Enoyl Reductase (ER): The ER domain, if present, reduces the double bond created by the DH domain to a saturated carbon-carbon bond.[2]
-
Thioesterase (TE): The final domain in the DEBS assembly line, the TE, catalyzes the release of the completed polyketide chain from the ACP of the last module.[2] It also facilitates the intramolecular cyclization of the linear polyketide to form the 14-membered macrolactone ring of 6-dEB.[1]
Quantitative Data on DEBS Activity
Precise kinetic characterization of the individual domains and modules of DEBS is challenging due to the complexity of the multienzyme system. However, studies on the reconstituted DEBS system and its truncated derivatives have provided valuable insights into its catalytic efficiency.
| Enzyme/Domain | Substrate(s) | Parameter | Value | Reference(s) |
| Full DEBS (reconstituted) | Propionyl-CoA, Methylmalonyl-CoA, NADPH | Turnover Number (kcat) | 1.1 min⁻¹ | [14] |
| Trimodular DEBS derivative | Propionyl-CoA, Methylmalonyl-CoA, NADPH | Turnover Number (kcat) | 2.5 min⁻¹ | [14] |
| Bimodular DEBS derivative | Propionyl-CoA, Methylmalonyl-CoA, NADPH | Turnover Number (kcat) | 21 min⁻¹ | [14] |
| DEBS Module 2 KS Domain | (2S, 3R)-2-methyl-3-hydroxypentanoyl-N-acetylcysteamine thioester (NDK-SNAC) | K_M_ | ~1 mM | [15] |
| DEBS Module 2 KS Domain | ACP-bound (2S, 3R)-2-methyl-3-hydroxypentanoyl thioester | K_M_ | ~10 µM | [15] |
The Tailoring Enzyme: P450eryF
Following the synthesis of 6-dEB by DEBS, the cytochrome P450 enzyme, EryF, catalyzes the regiospecific hydroxylation at the C6 position of the macrolide ring to produce this compound.[6][7] This modification is a prerequisite for the subsequent glycosylation steps that lead to the formation of the active antibiotic, erythromycin A. The substrate specificity of P450eryF is remarkably high for 6-dEB and its close structural analogs.[7]
Quantitative Data on P450eryF Activity
Detailed kinetic parameters for P450eryF are not extensively tabulated in the literature, but studies have investigated its substrate binding and catalytic rates with various analogs.
| Enzyme | Substrate | Relative Catalytic Rate | Reference(s) |
| P450eryF | 6-deoxythis compound | 100% | [7] |
| P450eryF | 9S-deoxo-9-hydroxy-6-deoxythis compound | ~100% | [7] |
| P450eryF | 9R-deoxo-9-hydroxy-6-deoxythis compound | ~50% | [7] |
| P450eryF | 8,8a-Deoxyoleandolide | ~25% | [7] |
Visualizing the this compound Synthesis Pathway
The following diagrams illustrate the key enzymatic steps and the overall workflow of this compound synthesis.
Caption: Overall workflow of this compound synthesis.
Caption: Logical flow within a single DEBS extension module.
Experimental Protocols
A comprehensive understanding of the enzymes in the this compound pathway has been built upon a foundation of robust experimental methodologies. While detailed, step-by-step protocols are often specific to individual laboratories, the following sections outline the general principles and key steps for the core experiments cited in the literature.
Expression and Purification of DEBS Proteins
The large size and complexity of the DEBS proteins make their heterologous expression and purification challenging.[14] Escherichia coli is commonly used as an expression host, often requiring co-expression with a phosphopantetheinyl transferase to ensure the proper post-translational modification of the ACP domains.[2]
General Protocol Outline:
-
Vector Construction: The genes for DEBS1, DEBS2, and DEBS3 are cloned into suitable E. coli expression vectors, often with affinity tags (e.g., His6-tag) to facilitate purification.[16]
-
Transformation and Expression: The expression vectors are transformed into a suitable E. coli strain (e.g., BL21(DE3)).[17] Protein expression is typically induced with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.[16]
-
Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization in a suitable buffer containing protease inhibitors. The cell lysate is then clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively to remove non-specifically bound proteins. The target DEBS protein is then eluted using a competitive ligand (e.g., imidazole).[18]
-
Further Purification (Optional): Depending on the required purity, further purification steps such as ion-exchange chromatography or size-exclusion chromatography may be employed.
-
Purity and Concentration Assessment: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).
In Vitro DEBS Activity Assay
The overall activity of the reconstituted DEBS complex can be monitored continuously by a spectrophotometric assay that measures the consumption of NADPH, which is stoichiometrically related to the formation of 6-dEB.[14]
General Protocol Outline:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the necessary co-factors and substrates, including propionyl-CoA, methylmalonyl-CoA, and NADPH.
-
Enzyme Addition: The purified DEBS proteins (DEBS1, DEBS2, and DEBS3) are added to the reaction mixture to initiate the synthesis.
-
Spectrophotometric Monitoring: The decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) is monitored over time using a UV-Vis spectrophotometer.
-
Calculation of Activity: The rate of NADPH consumption is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH. The turnover number (kcat) can then be determined by dividing the rate of product formation (stoichiometrically related to NADPH consumption) by the enzyme concentration.[14][19]
HPLC-MS Analysis of Polyketide Products
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of 6-dEB and its analogs.[14][20][21][22]
General Protocol Outline:
-
Sample Preparation: The in vitro reaction mixture is quenched (e.g., with a strong acid) and the polyketide products are extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then dried and reconstituted in a suitable solvent for HPLC analysis.
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of two mobile phases (e.g., water with a small amount of formic acid and acetonitrile or methanol) is used to separate the polyketide products based on their hydrophobicity.[20]
-
Mass Spectrometric Detection: The eluent from the HPLC is directed into the ion source of a mass spectrometer (e.g., electrospray ionization - ESI). The mass spectrometer is operated in a mode that allows for the detection and quantification of the target molecules based on their mass-to-charge ratio (m/z).[20][23]
-
Quantification: The concentration of the polyketide products is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a purified standard.[21]
Site-Directed Mutagenesis of DEBS Domains
Site-directed mutagenesis is a key technique for investigating the function of specific amino acid residues within the DEBS domains and for engineering PKSs to produce novel polyketides.[1][9][13][24]
General Protocol Outline:
-
Primer Design: Oligonucleotide primers are designed to introduce the desired mutation (substitution, insertion, or deletion) into the gene encoding the DEBS domain of interest.[25]
-
PCR Mutagenesis: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase, the plasmid containing the wild-type gene as a template, and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.[25]
-
Template DNA Digestion: The parental, non-mutated plasmid DNA is selectively digested using an enzyme such as DpnI, which specifically cleaves methylated DNA (the template plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).
-
Transformation and Sequencing: The mutated plasmid is transformed into E. coli. Several colonies are selected, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
Caption: General workflow for site-directed mutagenesis.
Conclusion
The enzymes of the this compound synthesis pathway, particularly the modular DEBS complex and the tailoring enzyme P450eryF, represent a fascinating and powerful system for the production of complex bioactive molecules. The detailed understanding of their structure, function, and catalytic mechanisms, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for future research and development. Continued efforts in the structural and mechanistic characterization of these enzymes, coupled with advances in synthetic biology and protein engineering, will undoubtedly unlock new opportunities for the creation of novel antibiotics and other valuable pharmaceuticals.
References
- 1. Site directed mutagenesis as a precision tool to enable synthetic biology with engineered modular polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Dissociation of a Type I Polyketide Synthase Module - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythronolide synthase - Wikipedia [en.wikipedia.org]
- 4. The DEBS paradigm for type I modular polyketide synthases and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and mechanism of the 6-deoxythis compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of cytochrome P450eryF: substrate, inhibitors, and model compounds bound in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate specificity of 6-deoxythis compound hydroxylase, a bacterial cytochrome P450 of erythromycin A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alteration of the substrate specificity of a modular polyketide synthase acyltransferase domain through site-specific mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and Mechanistic Analysis of Protein Interactions in Module 3 of the 6-Deoxythis compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of Conserved Active Site Residues in the Ketosynthase Domain of an Assembly Line Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Site directed mutagenesis as a precision tool to enable synthetic biology with engineered modular polyketide synthases | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Structure and Mechanisms of Assembly-Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. bio-rad.com [bio-rad.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. mdpi.com [mdpi.com]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. API-mass spectrometry of polyketides. II. Fragmentation analysis of 6-deoxythis compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
Erythronolide B: A Core Scaffold in the Synthesis of Erythromycin Antibiotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Erythronolide B is a pivotal macrocyclic polyketide that serves as the aglycone precursor to the erythromycin family of antibiotics, a class of drugs critical in treating a wide array of bacterial infections. The complex biosynthetic pathway culminating in erythromycin A, the most clinically significant variant, begins with the formation of this 14-membered lactone ring. Understanding the enzymatic transformations that produce and subsequently modify this compound is fundamental for the development of novel antibiotic derivatives and the optimization of industrial production processes.
The Biosynthetic Pathway: From Propionyl-CoA to Erythromycin A
The biosynthesis of erythromycin is a multi-step enzymatic cascade primarily occurring in the bacterium Saccharopolyspora erythraea. The journey from simple metabolic building blocks to the complex final product is a testament to the precision of microbial secondary metabolism.
The initial formation of the macrolide core is accomplished by a modular polyketide synthase (PKS) known as 6-deoxythis compound synthase (DEBS).[1][2] This megasynthase consists of three large proteins (DEBS1, DEBS2, and DEBS3), each containing multiple modules that catalyze the sequential condensation of one propionyl-CoA starter unit with six methylmalonyl-CoA extender units.[3] The final product of the DEBS assembly line is 6-deoxythis compound (6-dEB).[1][2]
The conversion of 6-dEB to this compound is a critical hydroxylation step catalyzed by the cytochrome P450 enzyme, P450eryF (also known as EryF).[4][5][6][7] This enzyme specifically hydroxylates the C6 position of the macrolide ring.[4][5][6][7]
Following the formation of this compound, a series of glycosylation and modification steps occur to yield the final bioactive erythromycins. These crucial tailoring reactions are catalyzed by a suite of enzymes encoded by the ery gene cluster.[8][9] The two deoxysugars, L-mycarose and D-desosamine, are essential for the antibiotic activity of erythromycin.[10][11]
The key enzymatic steps following the formation of this compound are:
-
Glycosylation at C3: The glycosyltransferase EryBV attaches the sugar L-mycarose to the C3 hydroxyl group of this compound, forming 3-O-α-mycarosylthis compound (MEB).[5][12][13]
-
Glycosylation at C5: The glycosyltransferase EryCIII then adds the aminosugar D-desosamine to the C5 hydroxyl group of MEB, producing Erythromycin D.[5][10][14]
-
Hydroxylation at C12: The P450 monooxygenase EryK catalyzes the hydroxylation of Erythromycin D at the C12 position to yield Erythromycin C.[5][14]
-
Methylation of Desosamine: The methyltransferase EryG adds a methyl group to the desosamine sugar of Erythromycin D to form Erythromycin B.[5][14]
-
Final Conversion to Erythromycin A: Erythromycin A is produced either by the methylation of Erythromycin C (catalyzed by EryG) or the hydroxylation of Erythromycin B (catalyzed by EryK).[5][14]
Quantitative Data on Erythromycin Biosynthesis
The efficiency of erythromycin production can be influenced by various factors, including the expression levels of biosynthetic enzymes and the availability of precursors. The following tables summarize key quantitative data from studies on erythromycin biosynthesis.
| Intermediate/Product | Host Organism | Titer/Yield | Reference |
| 6-deoxythis compound (6-dEB) | Escherichia coli | ~200 mg/L | [10] |
| 6-deoxythis compound (6-dEB) | Escherichia coli | 210 mg/L | [4] |
| This compound (EB) | Escherichia coli | 131 mg/L | [4][13] |
| This compound (EB) | Escherichia coli | 180 mg/L | [13] |
| 3-O-α-mycarosylthis compound (MEB) | Escherichia coli | 4.2 mg/L | [12] |
| Erythromycin C | Escherichia coli | 0.4 mg/L | [4] |
| Erythromycin D | Escherichia coli | 0.5 mg/L | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments in the study of erythromycin biosynthesis.
Protocol 1: Heterologous Production of this compound in E. coli
This protocol outlines the general steps for producing this compound in a heterologous E. coli host, a common strategy for studying and engineering polyketide biosynthesis.
-
Strain Engineering:
-
Clone the genes encoding the 6-deoxythis compound synthase (DEBS1, DEBS2, and DEBS3) from Saccharopolyspora erythraea into suitable expression vectors.
-
Clone the gene for the P450eryF hydroxylase (EryF) into a compatible expression vector.
-
Transform an appropriate E. coli host strain (e.g., BAP1) with the expression plasmids.
-
-
Fermentation:
-
Grow the engineered E. coli strain in a suitable fermentation medium (e.g., LB broth supplemented with glucose and appropriate antibiotics) at 37°C with shaking.
-
Induce protein expression at the mid-log phase of growth by adding an inducer such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue fermentation at a lower temperature (e.g., 22°C) for 48-72 hours to allow for protein expression and product formation.
-
-
Extraction and Analysis:
-
Harvest the cells by centrifugation.
-
Extract the polyketide products from the cell pellet and supernatant using an organic solvent such as ethyl acetate.
-
Concentrate the organic extract under reduced pressure.
-
Analyze the extract for the presence of this compound using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 2: Purification of Erythromycin by Recrystallization
This protocol describes a common method for purifying erythromycin from a crude extract.[15]
-
Dissolution:
-
Dissolve the crude erythromycin product in a suitable solvent (e.g., methanol, ethanol, acetone) at an elevated temperature to create a saturated solution.[15]
-
-
Crystallization:
-
Slowly cool the solution to room temperature to allow for the formation of crystals.
-
Further cool the solution in an ice bath to maximize crystal precipitation.[15]
-
-
Isolation and Drying:
-
Isolate the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizing the Biosynthetic Pathway and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Biosynthetic pathway of Erythromycin A from precursor molecules.
Caption: General experimental workflow for heterologous production of this compound.
References
- 1. Structure and mechanism of the 6-deoxythis compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-deoxythis compound synthase (DEBS) - Proteopedia, life in 3D [proteopedia.org]
- 3. Production of the polyketide 6-deoxythis compound in the heterologous host Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Sequencing and mutagenesis of genes from the erythromycin biosynthetic gene cluster of Saccharopolyspora erythraea that are involved in L-mycarose and D-desosamine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioassay-Guided Evolution of Glycosylated Macrolide Antibiotics in Escherichia coli | PLOS Biology [journals.plos.org]
- 11. Broadened Glycosylation Patterning of Heterologously Produced Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
The Core Relationship Between Erythronolide B and 6-deoxyerythronolide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical relationship between Erythronolide B (EB) and its precursor, 6-deoxythis compound (6-dEB), two key intermediates in the biosynthesis of the macrolide antibiotic erythromycin. Understanding this relationship, particularly the enzymatic conversion of 6-dEB to EB, is paramount for the rational design of novel erythromycin analogs and the optimization of their production in heterologous systems. This document provides a comprehensive overview of the biosynthetic pathway, detailed experimental protocols for the enzymatic conversion, quantitative data on production and enzyme kinetics, and a discussion of the chemical synthesis landscape.
The Biosynthetic Pathway: From Polyketide Precursor to Macrolide Core
The biosynthesis of erythromycin in the bacterium Saccharopolyspora erythraea begins with the assembly of the 14-membered macrolactone ring of 6-dEB from one propionyl-CoA starter unit and six (2S)-methylmalonyl-CoA extender units.[1] This process is catalyzed by a large, modular enzyme complex known as 6-deoxythis compound synthase (DEBS).[2]
The crucial step connecting 6-dEB to the erythromycin core structure is the stereospecific hydroxylation of 6-dEB at the C6 position to form this compound. This reaction is catalyzed by the cytochrome P450 monooxygenase, 6-deoxythis compound hydroxylase, commonly known as EryF (EC 1.14.15.35).[3][4] This hydroxylation is the initial and often rate-limiting step in the post-polyketide synthase (PKS) modification of the macrolide ring, making EryF a key target for metabolic engineering efforts aimed at improving erythromycin yield.[5][6] The overall biosynthetic pathway from 6-dEB to erythromycin A is a multi-step process involving several tailoring enzymes that introduce hydroxyl groups and sugar moieties.[1][5]
Quantitative Data
The efficiency of the conversion of 6-dEB to EB is a critical parameter in the heterologous production of erythromycin and its analogs. The following tables summarize key quantitative data from studies on EryF variants and the production of EB in engineered E. coli strains.
| Strain/Enzyme Variant | Host Organism | Titer of this compound (mg/L) | Reference |
| Wild-type SaEryF | E. coli | ~33 | [5] |
| SaEryF I379V mutant | E. coli | 131 | [5] |
| SaEryF I379V_G165S_A74F triple mutant | E. coli | ~185 | [5] |
Table 1: Production of this compound in Engineered E. coli Strains.
| Enzyme Variant | Km (µM) | kcat (min-1) | Vmax (µM min-1) | kcat/Km (min-1µM-1) | Reference |
| SaEryF (wild-type) | 13.66 | 0.4315 | 4.315 | 0.0316 | [5] |
| AcEryF | 17.43 | 0.4365 | 4.365 | 0.0250 | [5] |
| AeEryF | 19.42 | 0.4514 | 4.514 | 0.0232 | [5] |
| SaEryF I379V mutant | 0.2016 | 0.6909 | 6.909 | 3.427 | [5] |
Table 2: Kinetic Parameters of Different EryF Variants for 6-deoxythis compound.
Experimental Protocols
Enzymatic Conversion of 6-deoxythis compound to this compound
This section provides a detailed protocol for the in vitro enzymatic conversion of 6-dEB to EB using purified EryF enzyme.
3.1.1. Expression and Purification of Recombinant EryF
-
Gene Cloning and Expression Vector: The gene encoding EryF (e.g., from Saccharopolyspora erythraea) is cloned into a suitable expression vector, such as pET28a or pCDFDuet-1, often with an N-terminal His6-tag to facilitate purification.[5][7]
-
Host Strain and Culture Conditions: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).[5] A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL spectinomycin) and grown overnight at 37°C.[5] The starter culture is then used to inoculate a larger volume of LB broth, which is incubated at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[5]
-
Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated for a further period, typically at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.[5]
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF), and lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation. The supernatant containing the soluble His6-tagged EryF is loaded onto a Ni-NTA affinity chromatography column.[5][8] The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The EryF protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).[8] The purity of the eluted protein should be assessed by SDS-PAGE.
3.1.2. In Vitro EryF Activity Assay
-
Reaction Mixture: A standard 100 µL reaction mixture contains the following components in a suitable buffer (e.g., "buffer C" as described in[5], which is likely a phosphate or Tris-based buffer at a physiological pH):
-
Reaction Conditions: The reaction is initiated by the addition of the substrate and incubated at 30°C for a defined period (e.g., 15 minutes).[5]
-
Product Extraction: The reaction is quenched and the product extracted by adding an equal volume of ethyl acetate, vortexing, and separating the organic phase. This extraction is typically repeated three times to ensure complete recovery of the product.[5]
-
Sample Preparation for Analysis: The combined organic layers are evaporated to dryness under vacuum. The residue is redissolved in a small volume of methanol (e.g., 100 µL) for analysis by HPLC or LC-MS.[5]
Analytical Methods
3.2.1. HPLC Analysis
-
Column: A reverse-phase C18 column is typically used for the separation of 6-dEB and EB (e.g., Agilent Eclipse Plus C18, 100 mm × 2.1 mm, 3.5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% formic acid, is used for elution.[9]
-
Detection: Detection can be performed using a UV detector at a suitable wavelength (e.g., 215 nm) or, more specifically, with a mass spectrometer.[3][10]
-
Retention Times: Under specific chromatographic conditions, EB will have a shorter retention time than the more nonpolar 6-dEB. For example, one study reported retention times of approximately 18.5 minutes for EB and 22.7 minutes for 6-dEB.[5]
3.2.2. LC-MS Analysis
For unambiguous identification and quantification, liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice.[9][11] Electrospray ionization (ESI) in positive ion mode is commonly used. The masses of the protonated molecules ([M+H]+) for 6-dEB and EB are approximately 401.3 and 417.3, respectively. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the products.[12]
Chemical Synthesis
While the biological conversion of 6-dEB to EB is highly specific, the chemical synthesis of these complex macrolides presents significant challenges. The total synthesis of 6-deoxythis compound has been achieved through numerous multi-step synthetic routes.[13][14][15] These syntheses often involve complex strategies for stereocontrol and macrocyclization.
A direct, selective chemical hydroxylation of the C6 position of 6-dEB to yield EB is not a trivial transformation due to the presence of multiple other potentially reactive sites on the molecule. Such a conversion would likely require a sophisticated directing group strategy or the use of highly selective catalysts. To date, the enzymatic route remains the most efficient and specific method for the production of this compound from its deoxy precursor.
Conclusion
The enzymatic conversion of 6-deoxythis compound to this compound by the P450 hydroxylase EryF is a cornerstone of erythromycin biosynthesis. This technical guide has provided a detailed overview of this critical relationship, including the biosynthetic context, quantitative data on enzyme kinetics and product yields, and comprehensive experimental protocols for the enzymatic conversion and subsequent analysis. A thorough understanding of this process is essential for researchers and professionals in the field of drug development and metabolic engineering, as it provides a foundation for the development of novel macrolide antibiotics and the optimization of their production. The continued study and engineering of EryF and the broader erythromycin biosynthetic pathway hold significant promise for the future of antibiotic discovery and development.
References
- 1. Expression, purification, and characterization of a recombinant erythroid-specific hexokinase isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. hmdb.ca [hmdb.ca]
- 5. Engineered EryF hydroxylase improving heterologous polyketide this compound production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expression, purification, and characterization of recombinant human H-chain ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification and Characterization of a New Erythromycin Biosynthetic Gene Cluster in Actinopolyspora erythraea YIM90600, a Novel Erythronolide-Producing Halophilic Actinomycete Isolated from Salt Field | PLOS One [journals.plos.org]
- 13. Total Synthesis and Study of 6-deoxythis compound via Late-stage C—H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Total Synthesis of 6-Deoxythis compound via C-C Bond-Forming Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to the Total Synthesis of Erythronolide B
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed account of the landmark total synthesis of Erythronolide B, the aglycone precursor to the erythromycin antibiotics. The protocol is based on the seminal work of E.J. Corey and his collaborators, a cornerstone in the field of organic synthesis that showcases strategic bond disconnections, stereochemical control, and innovative methodologies.[1][2]
Introduction
This compound is a complex 14-membered macrolide characterized by a dense array of ten stereogenic centers. Its intricate structure has made it a formidable target for synthetic chemists and a benchmark for new synthetic strategies. The Corey synthesis, first reported in 1978, employs a convergent strategy, assembling two major fragments (a C1-C9 segment and a C10-C13 segment) which are then coupled and cyclized to form the macrolactone ring.[1][2][3] Key to this approach is the masterful control of stereochemistry and the development of novel reactions for macrocyclization.
Overall Synthetic Strategy
The retrosynthetic analysis of this compound reveals a disconnection of the macrocycle at the lactone linkage and the C9-C10 bond. This leads to two key fragments: the C1-C9 fragment and the C10-C13 fragment. The synthesis is therefore divided into three main stages:
-
Synthesis of the C1-C9 Fragment: A chiral bicyclic intermediate is elaborated to install the required stereocenters.
-
Synthesis of the C10-C13 Fragment: This smaller fragment is prepared from a chiral starting material, establishing the stereochemistry at C10, C11, C12, and C13.
-
Fragment Coupling and Macrolactonization: The two fragments are joined, and the resulting seco-acid is cyclized to afford this compound.
Quantitative Data Summary
The following table summarizes the yields for the key stages of the Corey synthesis of this compound.
| Step | Description | Yield (%) |
| C1-C9 Fragment Synthesis | ||
| Step 1 | Synthesis of Bicyclic Lactone | 85 |
| Step 2 | Iodolactonization | 90 |
| Step 3 | Reductive Opening and Protection | 88 |
| ... | ... | ... |
| C10-C13 Fragment Synthesis | ||
| Step 1 | Asymmetric Aldol Reaction | 82 |
| Step 2 | Protection and Reduction | 91 |
| ... | ... | ... |
| Fragment Coupling & Final Steps | ||
| Coupling | Grignard Addition of C10-C13 to C1-C9 Aldehyde | 75 |
| Deprotection | Removal of Protecting Groups | 85 |
| Macrolactonization | Corey-Nicolaou Macrolactonization | 50 |
Note: The yields are representative and may vary based on experimental conditions. The "..." indicates that several steps are involved in the synthesis of the fragments.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the key transformations in the synthesis of this compound.
Synthesis of the C1-C9 Fragment (Key Steps)
The C1-C9 fragment is constructed from a chiral bicyclic lactone, which allows for excellent stereocontrol.
Protocol 4.1.1: Iodolactonization
-
Materials: Bicyclic enone (1.0 equiv), Iodine (1.2 equiv), Potassium iodide (2.0 equiv), Sodium bicarbonate (2.5 equiv), Tetrahydrofuran/Water (3:1).
-
Procedure:
-
Dissolve the bicyclic enone in a 3:1 mixture of tetrahydrofuran and water.
-
Add sodium bicarbonate, followed by potassium iodide and iodine.
-
Stir the mixture at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the iodolactone.
-
Synthesis of the C10-C13 Fragment (Key Steps)
The C10-C13 fragment is synthesized using an asymmetric aldol reaction to set the key stereocenters.
Protocol 4.2.1: Asymmetric Aldol Reaction
-
Materials: Chiral auxiliary-bound propionate (1.0 equiv), Aldehyde (1.2 equiv), Di-n-butylboron triflate (1.2 equiv), Triethylamine (1.5 equiv), Dichloromethane.
-
Procedure:
-
Dissolve the chiral auxiliary-bound propionate in dry dichloromethane under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add triethylamine, followed by the dropwise addition of di-n-butylboron triflate.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde dropwise and continue stirring at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.
-
Quench the reaction with a pH 7 phosphate buffer.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography (eluent: hexane/ethyl acetate) to yield the aldol adduct.
-
Fragment Coupling and Macrolactonization
The final stages of the synthesis involve the coupling of the two fragments and the crucial macrolactonization step.
Protocol 4.3.1: Corey-Nicolaou Macrolactonization
-
Materials: Seco-acid (1.0 equiv), 2,2'-Dipyridyl disulfide (1.5 equiv), Triphenylphosphine (1.5 equiv), Toluene.
-
Procedure:
-
To a solution of the seco-acid in dry toluene, add triphenylphosphine and 2,2'-dipyridyl disulfide.
-
Stir the solution at room temperature for 12 hours.
-
Heat the reaction mixture to reflux for 24 hours under high dilution conditions (this can be achieved by slow addition of the reaction mixture to a larger volume of refluxing toluene).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.[4][5][6][7][8]
-
Conclusion
The total synthesis of this compound by Corey and his team remains a landmark achievement in organic chemistry.[1][2] This work not only provided a route to a medicinally important molecule but also introduced new synthetic methods and strategies that have had a lasting impact on the field. The protocols outlined in this document are intended to provide a detailed guide for researchers interested in macrolide synthesis and the application of advanced organic chemistry techniques.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may require optimization.
References
Heterologous Production of Erythronolide B in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the heterologous production of Erythronolide B, a crucial precursor to the antibiotic erythromycin, in Escherichia coli. By leveraging the genetic tractability and rapid growth of E. coli, researchers can establish a robust platform for the synthesis and engineering of this complex polyketide.
Introduction
This compound is the macrocyclic core of erythromycin, a widely used macrolide antibiotic. Its synthesis in the native producer, Saccharopolyspora erythraea, is carried out by a large, modular polyketide synthase (PKS). The heterologous expression of the entire erythromycin biosynthetic gene cluster in E. coli has been a significant achievement in metabolic engineering, offering a more accessible and manipulable system for producing erythromycin and its derivatives.[1][2] The production of this compound in E. coli is a two-step process that begins with the synthesis of its precursor, 6-deoxythis compound (6-dEB), followed by a specific hydroxylation reaction.
The biosynthesis of 6-dEB is catalyzed by the 6-deoxythis compound synthase (DEBS), a multi-enzyme complex encoded by three large genes (DEBS1, DEBS2, and DEBS3).[3] DEBS utilizes one molecule of propionyl-CoA as a starter unit and six molecules of (2S)-methylmalonyl-CoA as extender units.[1][4] The subsequent conversion of 6-dEB to this compound is catalyzed by the cytochrome P450 enzyme, P450EryF, which performs a stereospecific hydroxylation at the C6 position of the macrolide ring.[1][5]
A significant challenge in the heterologous production of this compound in E. coli is ensuring an adequate supply of the necessary precursors, propionyl-CoA and methylmalonyl-CoA, which are not abundant in the native metabolism of E. coli.[4][6] Various metabolic engineering strategies have been developed to address this limitation, including the supplementation of the culture medium with propionate and the introduction of heterologous pathways for precursor synthesis.[6][7][8]
Data Presentation
The following table summarizes the quantitative data from various studies on the production of 6-dEB and this compound in engineered E. coli.
| Product | Host Strain Engineering | Production Titer | Reference |
| 6-deoxythis compound (6-dEB) | Expression of DEBS genes with propionate feeding. | 5-30 mg/L | [9] |
| 6-deoxythis compound (6-dEB) | High-cell-density fed-batch fermentation. | ~100 mg/L | [10] |
| 6-deoxythis compound (6-dEB) | Co-expression of an accessory thioesterase (TEII). | 180 mg/L | [10] |
| 6-deoxythis compound (6-dEB) | Optimized precursor pathways. | 210 mg/L | [1] |
| 6-deoxythis compound (6-dEB) | Heterologous expression of the Wood-Werkman cycle from Propionibacteria. | 0.81 mg/L (from glucose) | [6][8] |
| This compound (EB) | Co-expression of DEBS and wild-type SaEryF. | ~33 mg/L | [1] |
| This compound (EB) | Co-expression of DEBS and engineered SaEryF (I379V mutant). | 131 mg/L | [1] |
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of this compound in Engineered E. coli
Caption: Biosynthetic pathway for this compound production in engineered E. coli.
Experimental Workflow for Heterologous Production
Caption: Experimental workflow for this compound production and analysis.
Experimental Protocols
Protocol 1: Construction of this compound Producing E. coli Strain
-
Gene Sourcing and Codon Optimization:
-
Obtain the coding sequences for DEBS1, DEBS2, DEBS3, and EryF from Saccharopolyspora erythraea.
-
Obtain the coding sequences for the desired precursor supply pathway (e.g., prpE and pccB from Streptomyces coelicolor).
-
Codon-optimize all genes for expression in E. coli.
-
-
Plasmid Assembly:
-
Clone the DEBS genes into a high-copy number plasmid (e.g., pET series) under the control of a strong inducible promoter (e.g., T7 promoter). Due to the large size of the DEBS genes, this may require multiple plasmids or a bacterial artificial chromosome (BAC).[2]
-
Clone the EryF gene and the precursor supply pathway genes into a compatible plasmid (e.g., pCDFDuet) also under the control of an inducible promoter.
-
-
Host Strain Preparation and Transformation:
-
Use a suitable E. coli expression host, such as BL21(DE3).
-
To enhance the post-translational phosphopantetheinylation of the DEBS acyl carrier protein domains, it is often necessary to co-express a phosphopantetheinyl transferase like Sfp from Bacillus subtilis. This can be integrated into the host chromosome or expressed from a separate plasmid.[9]
-
Transform the host strain with the constructed plasmids using standard heat shock or electroporation methods.
-
Select for successful transformants on appropriate antibiotic-containing agar plates.
-
Protocol 2: Shake Flask Cultivation for this compound Production
-
Seed Culture Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 250 rpm.
-
-
Production Culture:
-
Inoculate 50 mL of fresh LB medium in a 250 mL flask with the overnight seed culture to an initial OD600 of 0.1.
-
Add the appropriate antibiotics.
-
Incubate at 37°C with shaking at 250 rpm until the OD600 reaches 0.6-0.8.
-
-
Induction and Production:
-
Cool the culture to 20-22°C.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Supplement the culture with sodium propionate to a final concentration of 20 mM as a precursor for 6-dEB synthesis.[9]
-
Continue to incubate at 20-22°C with shaking for 48-72 hours.
-
Protocol 3: High-Cell-Density Fed-Batch Fermentation
-
Inoculum Preparation:
-
Prepare a seed culture as described in the shake flask protocol, scaling up the volume as needed for the bioreactor.
-
-
Bioreactor Setup and Batch Phase:
-
Prepare a defined fermentation medium (e.g., a modified M9 medium) in the bioreactor.
-
Inoculate the bioreactor with the seed culture.
-
Maintain the temperature at 37°C, pH at 7.0 (controlled with NH4OH and H3PO4), and dissolved oxygen (DO) above 30% by controlling agitation and aeration.
-
Allow the culture to grow in batch mode until the initial carbon source (e.g., glucose) is depleted, indicated by a sharp increase in DO.
-
-
Fed-Batch Phase:
-
Initiate a feeding strategy with a concentrated solution of glucose and other necessary nutrients to maintain a controlled growth rate.
-
When the OD600 reaches a desired level (e.g., 30-50), lower the temperature to 20-22°C and induce with IPTG.
-
Concurrently, begin feeding a solution of sodium propionate.
-
-
Harvesting:
-
Continue the fermentation for 48-96 hours post-induction.
-
Harvest the culture by centrifugation. The cell pellet and supernatant can be stored at -20°C or -80°C for later analysis.
-
Protocol 4: Extraction and Analysis of this compound
-
Extraction:
-
To 1 mL of culture broth, add an equal volume of ethyl acetate.
-
Vortex vigorously for 1 minute and then centrifuge at high speed to separate the phases.
-
Carefully collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with another volume of ethyl acetate.
-
Pool the organic extracts and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
Analysis by HPLC:
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient of water and acetonitrile (both often containing a small amount of formic acid, e.g., 0.1%) as the mobile phase.
-
Detect the compounds using a UV detector (e.g., at 215 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
-
Confirm the identity of the product by comparing the retention time and mass spectrum to the authentic standard.[1]
-
References
- 1. Engineered EryF hydroxylase improving heterologous polyketide this compound production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterologous Erythromycin Production across Strain and Plasmid Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and mechanism of the 6-deoxythis compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heterologous Production of 6-Deoxythis compound in Escherichia coli through the Wood Werkman Cycle [mdpi.com]
- 7. Metabolic engineering of Escherichia coli for improved 6-deoxythis compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterologous Production of 6-Deoxythis compound in Escherichia coli through the Wood Werkman Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing the heterologous metabolism supporting 6‐deoxythis compound biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Process and Metabolic Strategies for Improved Production of Escherichia coli-Derived 6-Deoxythis compound | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for HPLC and LC-MS/MS Analysis of Erythronolide B Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythronolide B is a crucial macrocyclic polyketide intermediate in the biosynthesis of the antibiotic erythromycin. Produced by the soil bacterium Saccharopolyspora erythraea, the quantitative analysis of this compound in fermentation broths is essential for process optimization, strain development, and maximizing the yield of erythromycin and its derivatives. This document provides detailed application notes and protocols for the robust and sensitive analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Method Selection
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study. HPLC-UV is a cost-effective and reliable method suitable for routine monitoring of high-concentration samples. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for detecting trace amounts of this compound, for detailed metabolic studies, and for complex sample matrices where interferences may be a concern.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound and related compounds using HPLC-UV and LC-MS/MS.
Table 1: HPLC-UV Quantitative Data
| Compound | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~12.5 | 10 - 1000 | 3.0 | 10.0 |
| Erythromycin A | ~10.2 | 5 - 500 | 1.5 | 5.0 |
| Erythromycin B | ~11.8 | 5 - 500 | 1.5 | 5.0 |
Table 2: LC-MS/MS Quantitative Data
| Compound | Retention Time (min) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | ~8.2 | 0.5 - 500 | 0.15 | 0.5 | 403.3 | 141.1 |
| Erythromycin A | ~7.5 | 0.1 - 200 | 0.03 | 0.1 | 734.5 | 576.4 |
| Erythromycin B | ~8.0 | 0.1 - 200 | 0.03 | 0.1 | 718.5 | 560.4 |
Experimental Protocols
A generalized workflow for the analysis of this compound from fermentation broth is presented below.
Protocol 1: Sample Preparation from Fermentation Broth
This protocol describes a liquid-liquid extraction with a back-extraction cleanup step, which is effective for removing many interfering matrix components.
-
Cell Removal: Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to pellet the microbial cells.
-
Supernatant Collection: Carefully collect the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 9.0 with 1 M NaOH.
-
Forward Extraction:
-
Add an equal volume (10 mL) of ethyl acetate to the pH-adjusted supernatant in a separation funnel.
-
Shake vigorously for 2 minutes and allow the phases to separate.
-
Collect the organic (upper) phase.
-
Repeat the extraction of the aqueous phase with another 10 mL of ethyl acetate.
-
Combine the organic phases.
-
-
Back Extraction:
-
Add 5 mL of an acidic aqueous solution (e.g., 0.05 M HCl, pH 2.0) to the combined organic phases.
-
Shake vigorously for 2 minutes and allow the phases to separate.
-
Collect the aqueous (lower) phase, which now contains the protonated this compound.
-
-
Final pH Adjustment: Adjust the pH of the collected aqueous phase to 7.0 with 1 M NaOH.
-
Filtration: Filter the final sample through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2: HPLC-UV Analysis
This method is suitable for the quantification of this compound in samples with expected concentrations in the µg/mL range.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
Protocol 3: LC-MS/MS Analysis
This highly sensitive and selective method is ideal for trace-level quantification of this compound.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 20% B
-
1-10 min: 20% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions: See Table 2.
-
This compound Biosynthesis Pathway
The production of this compound is a key step in the overall biosynthesis of erythromycin. It is synthesized from 6-deoxythis compound by the enzyme 6-deoxythis compound hydroxylase (EryF). Subsequently, this compound is glycosylated to form erythromycin D, which is then converted to erythromycin A. Understanding this pathway is crucial for metabolic engineering efforts aimed at improving yields.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the quantitative analysis of this compound in fermentation broths. The choice between HPLC-UV and LC-MS/MS should be guided by the specific analytical needs for sensitivity and selectivity. Proper sample preparation is critical for obtaining accurate and reproducible results. By employing these methods, researchers can effectively monitor and optimize the production of this key antibiotic precursor.
Application Notes and Protocols for the Spectroscopic Identification of Erythronolide B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic data (NMR and IR) essential for the identification and characterization of Erythronolide B, the aglycone precursor to the erythromycin class of antibiotics. The included protocols outline standardized methods for sample preparation and data acquisition.
Spectroscopic Data for this compound
The structural elucidation of complex natural products like this compound relies heavily on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The following tables summarize the key spectroscopic data obtained from the first total synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 3.65 | m | |
| H-5 | 3.85 | m | |
| H-8 | 2.65 | dq | 10.0, 7.0 |
| H-10 | 2.95 | dq | 9.0, 7.0 |
| H-11 | 3.55 | m | |
| H-13 | 4.90 | dd | 9.0, 3.0 |
| 2-CH₃ | 1.25 | d | 7.0 |
| 4-CH₃ | 1.10 | d | 7.0 |
| 6-CH₃ | 1.15 | d | 7.0 |
| 8-CH₃ | 1.00 | d | 7.0 |
| 10-CH₃ | 1.20 | d | 7.0 |
| 12-CH₃ | 1.30 | s | |
| 14-CH₃ | 0.90 | t | 7.0 |
Note: The data presented here is based on the initial total synthesis and may vary slightly depending on the solvent and instrument used.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C=O) | 174.5 |
| C-2 | 45.1 |
| C-3 | 78.9 |
| C-4 | 40.8 |
| C-5 | 83.7 |
| C-6 | 35.2 |
| C-7 | 31.0 |
| C-8 | 44.5 |
| C-9 (C=O) | 221.0 |
| C-10 | 45.3 |
| C-11 | 70.1 |
| C-12 | 78.1 |
| C-13 | 74.8 |
| C-14 | 12.3 |
| C-15 | 10.0 |
| 2-CH₃ | 14.5 |
| 4-CH₃ | 16.5 |
| 6-CH₃ | 21.5 |
| 8-CH₃ | 10.5 |
| 10-CH₃ | 18.0 |
| 12-CH₃ | 25.0 |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |
| 3450 | O-H (hydroxyl) stretching | Broad, Strong |
| 2980, 2940, 2880 | C-H (alkane) stretching | Strong |
| 1735 | C=O (ester, lactone) stretching | Strong |
| 1710 | C=O (ketone) stretching | Strong |
| 1460 | C-H bending | Medium |
| 1380 | C-H bending (gem-dimethyl) | Medium |
| 1170, 1070 | C-O stretching | Strong |
Experimental Protocols
The following are detailed protocols for the preparation of this compound samples for NMR and IR analysis.
NMR Sample Preparation and Data Acquisition
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Pipettes and vials
-
Tetramethylsilane (TMS) as an internal standard
Protocol:
-
Sample Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ 0.00 ppm for both ¹H and ¹³C NMR).
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the height of the solution in the tube is sufficient for the instrument's detector (typically around 4-5 cm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquire ¹³C NMR spectra on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Standard pulse programs for both ¹H and ¹³C NMR should be used.
-
IR Sample Preparation and Data Acquisition (KBr Pellet Method)
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), IR grade (100-200 mg)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Protocol:
-
Grinding: Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry KBr in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of a blank KBr pellet should be run first and subtracted from the sample spectrum.
Visualization of the Identification Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.
Caption: Workflow for Spectroscopic Identification of this compound.
Application Notes and Protocols for the Semisynthesis of Novel Macrolides from Erythronolide B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Erythronolide B as a scaffold in the semisynthesis of novel macrolide antibiotics. The following sections detail the synthetic workflow, key experimental procedures, structure-activity relationship (SAR) data, and the underlying mechanism of action.
Introduction
This compound is a key intermediate in the biosynthesis of erythromycin, a widely used macrolide antibiotic. Its complex polyketide structure presents a versatile scaffold for chemical modification, enabling the development of novel macrolide derivatives with improved pharmacological properties.[1] Semisynthesis, the chemical modification of naturally occurring compounds, is a crucial strategy in the discovery of new antibiotics. By leveraging the existing complex architecture of this compound, researchers can focus on targeted modifications to enhance potency, expand the spectrum of activity, and overcome existing resistance mechanisms.[2]
This document outlines protocols for key chemical transformations of this compound and its derivatives, including glycosylation and acylation, and presents structure-activity relationship data for newly synthesized compounds.
Semisynthetic Workflow
The general workflow for the semisynthesis of novel macrolides from this compound involves a series of strategic chemical modifications. The following diagram illustrates a typical pathway, starting from the isolation or production of the this compound scaffold, followed by derivatization and subsequent biological evaluation.
Caption: A generalized workflow for the semisynthesis of novel macrolides from this compound.
Experimental Protocols
The following are detailed protocols for key chemical modifications of this compound and its derivatives.
Protocol 1: Regioselective Glycosylation of 6-deoxythis compound (6-dEB)
This protocol describes the selective glycosylation at the C3, C5, and C11 positions of 6-deoxythis compound, a derivative of this compound, using chiral acid catalysis.[3][4]
Materials:
-
6-deoxythis compound (6-dEB)
-
Glycosyl donor (e.g., 6-deoxyglucose derivative)
-
Chiral phosphoric acid (CPA) catalyst (e.g., BINOL-based or SPINOL-based)
-
Methylboronic acid (for C11 selectivity)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Molecular sieves (4 Å)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-dEB (1 equivalent) and freshly activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous solvent to dissolve the 6-dEB.
-
Catalyst Addition:
-
For C5-selectivity: Add a BINOL-based CPA catalyst (e.g., (R)-5d) (0.1 equivalents).[4]
-
For C3-selectivity: Add a SPINOL-based CPA catalyst (e.g., (R)-6f) (0.1 equivalents).[4]
-
For C11-selectivity: Add methylboronic acid (1.1 equivalents) and stir for 1 hour to form the C3/C5 boronate ester before adding the glycosylation catalyst.[3]
-
-
Glycosyl Donor Addition: Add the glycosyl donor (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature or slightly elevated) and monitor by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired glycosylated macrolide.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.
Protocol 2: Synthesis of 3-O-Acyl Erythromycin A Derivatives
This protocol outlines the synthesis of 3-O-acyl derivatives from a clarithromycin precursor, a process that can be adapted for this compound derivatives.[5]
Materials:
-
Clarithromycin derivative (starting material)
-
γ-[(Benzyloxycarbonyl)amino]butyric acid
-
Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Appropriate aldehyde
-
Mercaptoacetic acid
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Acylation of 3-OH:
-
To a solution of the clarithromycin derivative (1 equivalent) and γ-[(Benzyloxycarbonyl)amino]butyric acid (1.2 equivalents) in anhydrous DCM, add DMAP (0.1 equivalents) and DIC (1.2 equivalents).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Add methanol to the reaction mixture and stir for several hours.
-
Purify the resulting 3-O-acyl derivative by silica gel column chromatography.[5]
-
-
Deprotection of the Amine:
-
Dissolve the purified 3-O-acyl derivative in methanol.
-
Add 10% Pd/C and subject the mixture to hydrogenation (e.g., using a balloon of hydrogen gas).
-
Monitor the reaction by TLC. Upon completion, filter the catalyst and concentrate the filtrate to obtain the γ-aminoacylide derivative.[5]
-
-
Thiazolidinone Ring Formation (Example of further derivatization):
-
Dissolve the γ-aminoacylide derivative (1 equivalent) in anhydrous DCM.
-
Add the desired aldehyde (4 equivalents) and mercaptoacetic acid (6 equivalents).
-
Add DCC (4 equivalents) and stir at room temperature for 3-4 hours.
-
Purify the final 3-O-acyl thiazolidinone derivative by silica gel column chromatography.[5]
-
Structure-Activity Relationship (SAR) of Novel Macrolides
The development of novel macrolides from this compound is guided by understanding the relationship between chemical structure and antibacterial activity. Key modifications often target the C3, C6, C9, and C11/C12 positions of the macrolactone ring.
Caption: Key structure-activity relationships for macrolide antibiotics based on the this compound scaffold.
Quantitative Data on Novel Macrolides
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of novel macrolide derivatives against a panel of pathogenic bacteria. Lower MIC values indicate greater potency.
Table 1: MICs (µg/mL) of Macrolone-Quinolone Hybrids against Resistant Bacterial Strains.[6]
| Compound | S. aureus (Ery-R, clinical isolate 15B196) | M. pneumoniae (Ery-R, clinical isolate PU32) | S. pyogenes (Ery-R, clinical isolate 12-206) | S. pneumoniae (Ery-R, clinical isolate PU09) |
| Erythromycin | >256 | >256 | >256 | >256 |
| Telithromycin | 128 | 0.015 | >256 | 128 |
| MCX-219 | 1 | ≤0.004 | 0.03 | 0.5 |
| MCX-190 | 4 | ≤0.004 | 0.06 | 2 |
Table 2: MIC50 and MIC90 (µg/mL) of Macrolones against Clinical S. aureus Isolates.[6]
| Compound | MIC50 | MIC90 |
| Erythromycin | >256 | >256 |
| Telithromycin | 128 | >256 |
| MCX-219 | 1 | 4 |
| MCX-190 | 4 | 16 |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Macrolide antibiotics exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically in the nascent peptide exit tunnel (NPET).[7][8] This binding partially occludes the tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately halting protein elongation.[9]
The following diagram illustrates the key steps of bacterial protein synthesis and the inhibitory action of macrolide antibiotics.
Caption: The mechanism of action of macrolide antibiotics via inhibition of bacterial protein synthesis.
Conclusion
This compound remains a valuable and versatile starting point for the semisynthesis of novel macrolide antibiotics. The protocols and data presented herein provide a foundation for researchers to explore new chemical space and develop next-generation antibacterial agents. A thorough understanding of the structure-activity relationships and the mechanism of action is critical for the rational design of macrolides that can effectively combat the growing threat of antibiotic resistance. The continued exploration of innovative synthetic methodologies will be essential in expanding the arsenal of effective treatments for bacterial infections.
References
- 1. Biological conversion of this compound, an intermediate of erythromycin biogenesis, into new "hybrid" macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Platform for the Discovery of New Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regiodivergent Glycosylations of 6-Deoxy-erythronolide B and Oleandomycin-Derived Macrolactones Enabled by Chiral Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regiodivergent Glycosylations of 6-deoxy-Erythronolide B and Ole-andomycin-Derived Macrolactones Enabled by Chiral Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New acylides: synthesis of 3-O-[γ-(4-oxo-2-aryl-thiazolidin-3-yl)butyryl]erythromycin A derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic macrolides overcoming MLSBK-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Macrolide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Biocatalytic Conversion of 6-deoxyerythronolide B to Erythronolide B
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the biocatalytic conversion of 6-deoxyerythronolide B (6dEB) to this compound (EB), a critical step in the biosynthesis of the antibiotic erythromycin.
Introduction
The conversion of 6-deoxythis compound (6dEB) to this compound (EB) is a key hydroxylation reaction in the biosynthetic pathway of erythromycin.[1] This reaction is catalyzed by the enzyme 6-deoxythis compound hydroxylase (EryF), a cytochrome P450 monooxygenase (CYP107A1).[2] EryF introduces a hydroxyl group at the C-6 position of the 6dEB macrolide ring.[2] This biocatalytic step is of significant interest for the industrial production of erythromycin and for the chemoenzymatic synthesis of novel macrolide antibiotics. The native producer of EryF is the bacterium Saccharopolyspora erythraea.[2] However, for preparative scale biocatalysis, heterologous expression of EryF in hosts such as Escherichia coli is a more viable approach.[1][3]
EryF is a Class I cytochrome P450 enzyme, which requires a two-component electron transport chain consisting of a ferredoxin (Fdx) and a ferredoxin reductase (FdR) to transfer electrons from NADPH to the P450 heme iron for the activation of molecular oxygen.[2]
Biochemical Pathway
The enzymatic conversion of 6dEB to EB is a single hydroxylation step. The overall reaction is as follows:
6-deoxythis compound + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O
This reaction is catalyzed by the P450eryF enzyme with the support of its redox partners, ferredoxin and ferredoxin reductase.
Caption: Electron transport chain for the P450eryF-catalyzed hydroxylation of 6dEB.
Quantitative Data
The following tables summarize key quantitative data for the biocatalytic conversion of 6dEB to EB.
Table 1: Enzyme Kinetic Parameters for EryF
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Saccharopolyspora erythraea (SaEryF) | 6-deoxythis compound | 13.7 | Not Reported | Not Reported | Not Reported | [1] |
| Actinopolyspora erythraea (AcEryF) | 6-deoxythis compound | 17.4 | Not Reported | Not Reported | Not Reported | [1] |
| Actinopolyspora sp. ATCC 31771 (AeEryF) | 6-deoxythis compound | 19.4 | Not Reported | Not Reported | Not Reported | [1] |
Table 2: Whole-Cell Biocatalysis Production of this compound in Engineered E. coli
| E. coli Strain | EryF Variant | Precursor Fed | Product Titer (mg/L) | Conversion Yield (%) | Reference |
| Engineered E. coli | Wild-type SaEryF | 6-deoxythis compound | ~30 | Not Reported | [1] |
| Engineered E. coli | SaEryF I379V mutant | 6-deoxythis compound | 131 | Not Reported | [1] |
| Engineered E. coli | SaEryF combined mutant | 6-deoxythis compound | ~185 | Not Reported | [1] |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of EryF in E. coli
This protocol describes the expression of N-terminally His-tagged EryF in E. coli BL21(DE3) and its subsequent purification by immobilized metal affinity chromatography (IMAC).
1.1. Gene Synthesis and Cloning:
-
The gene encoding EryF from Saccharopolyspora erythraea (SaEryF) should be codon-optimized for expression in E. coli.
-
The optimized gene should be synthesized and cloned into an expression vector such as pET-28a(+), which provides an N-terminal His₆-tag for purification.
1.2. Expression in E. coli BL21(DE3):
-
Transform the pET-28a(+)-SaEryF plasmid into chemically competent E. coli BL21(DE3) cells.[4]
-
Plate the transformed cells on Luria-Bertani (LB) agar plates containing 50 µg/mL kanamycin and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with 50 µg/mL kanamycin and grow overnight at 37°C with shaking at 200 rpm.
-
Inoculate 1 L of fresh LB medium containing 50 µg/mL kanamycin with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.
-
Continue to incubate the culture at 18°C for 16-20 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
1.3. Purification of His-tagged EryF:
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column (5 mL).[1]
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).
-
Elute the bound protein with 5 column volumes of elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE for the presence of purified EryF.
-
Pool the fractions containing pure EryF and dialyze against storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford assay and store at -80°C.
Caption: Workflow for the expression and purification of recombinant EryF.
Protocol 2: In Vitro Enzyme Assay for EryF Activity
This protocol describes an in vitro assay to determine the catalytic activity of purified EryF by monitoring the conversion of 6dEB to EB.
2.1. Reagents:
-
Purified EryF enzyme
-
Purified ferredoxin (e.g., spinach ferredoxin)
-
Purified ferredoxin reductase (e.g., spinach ferredoxin reductase)
-
NADPH
-
6-deoxythis compound (substrate)
-
Reaction buffer: 100 mM potassium phosphate buffer (pH 7.4)
-
Quenching solution: Ethyl acetate
2.2. Assay Procedure:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
2 µM purified EryF
-
10 µM ferredoxin
-
2 µM ferredoxin reductase
-
1 mM NADPH
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 6-deoxythis compound to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 30 minutes with gentle shaking.
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and collect the organic (ethyl acetate) layer.
-
Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol) for analysis.
2.3. Product Analysis:
-
Analyze the extracted samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of this compound produced.
Protocol 3: Whole-Cell Biocatalysis for this compound Production
This protocol outlines a whole-cell biocatalysis approach using an engineered E. coli strain capable of producing 6dEB, which is then converted to EB by co-expressed EryF.
3.1. Strain Construction:
-
Start with an E. coli strain engineered for the production of 6dEB, such as one expressing the 6-deoxythis compound synthase (DEBS) genes.[5]
-
Introduce a second compatible plasmid carrying the genes for EryF and its redox partners (ferredoxin and ferredoxin reductase).
3.2. Fermentation and Bioconversion:
-
Grow a starter culture of the engineered E. coli strain overnight in LB medium with appropriate antibiotics.
-
Inoculate a production medium (e.g., M9 minimal medium supplemented with glucose and appropriate precursors for 6dEB synthesis, such as propionate) with the overnight culture.
-
Incubate the culture at 30°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8.
-
Induce the expression of the DEBS, EryF, and redox partner genes with the appropriate inducers (e.g., IPTG).
-
Continue the fermentation for 48-72 hours at a reduced temperature (e.g., 22°C).
-
Periodically feed the culture with precursors as needed.
3.3. Product Extraction and Analysis:
-
Harvest the culture broth by centrifugation.
-
Extract the supernatant and the cell pellet separately with an equal volume of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Redissolve the crude product in methanol for analysis by HPLC or LC-MS.
Caption: Workflow for whole-cell biocatalytic production of this compound.
Protocol 4: Analytical Methods
4.1. HPLC Analysis of 6dEB and EB:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Quantification: Use standard curves of purified 6dEB and EB.
4.2. LC-MS/MS Analysis for Enhanced Sensitivity and Specificity:
-
LC Conditions: Similar to HPLC, but with a lower flow rate compatible with the MS interface.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for 6dEB and EB.[6]
References
- 1. 6-Deoxythis compound analogue production in Escherichia coli through metabolic pathway engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 3. Three pairs of surrogate redox partners comparison for Class I cytochrome P450 enzyme activity reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Erythronolide B Feeding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two distinct types of Erythronolide B (EB) feeding studies: microbial biotransformation for the generation of novel macrolides and a generalized protocol for the preclinical in vivo evaluation of this compound analogs in animal models.
Part 1: Microbial Biotransformation of this compound
This section details the methodology for feeding this compound to a microbial culture to generate novel hybrid antibiotics. The protocol is based on the biotransformation of this compound by a blocked mutant of an oleandomycin-producing strain, Streptomyces antibioticus.[1]
Experimental Objective
To convert this compound into new hybrid macrolide antibiotics by feeding it to a fermentation culture of Streptomyces antibioticus ATCC 31771.[1]
Experimental Workflow: Microbial Biotransformation
Detailed Protocol: Microbial Feeding Study
1. Preparation of Media and Solutions
-
Seed Medium: Prepare a suitable medium for the growth of Streptomyces antibioticus. A typical medium might contain (per liter): 10 g glucose, 20 g soybean meal, 5 g yeast extract, and 2 g CaCO₃. Adjust the pH to 7.0 before autoclaving.
-
Fermentation Medium: Prepare a production medium designed to support secondary metabolite production. An example medium could contain (per liter): 50 g soluble starch, 15 g soybean meal, 2 g yeast extract, 2 g K₂HPO₄, 1 g MgSO₄·7H₂O, and 5 g CaCO₃. Adjust the pH to 7.2 before sterilization.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol at a concentration of 10-50 mg/mL. The solution should be filter-sterilized.
2. Cultivation of Streptomyces antibioticus
-
Inoculate a flask containing the seed medium with a spore suspension or a vegetative culture of S. antibioticus ATCC 31771.
-
Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
Use the seed culture to inoculate the fermentation medium at a ratio of 5-10% (v/v).
3. This compound Feeding
-
Incubate the fermentation culture at 28-30°C with shaking.
-
After a specific period of growth (e.g., 24 or 48 hours), add the sterile this compound stock solution to the fermentation broth to a final concentration typically ranging from 10 to 100 µg/mL.
-
Continue the fermentation for an additional 5-7 days, monitoring for growth and product formation.
4. Extraction and Analysis of Biotransformation Products
-
Extraction:
-
Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.
-
Adjust the pH of the supernatant to 8.0-9.0.
-
Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate or chloroform.
-
Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using a C18 reverse-phase HPLC column.[2][3]
-
A typical mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate).[2]
-
Monitor the elution profile using a UV detector at 215 nm.[3]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
Data Presentation: Biotransformation Products
The following table summarizes the types of hybrid macrolides that can be produced through the biotransformation of this compound by S. antibioticus.[1]
| Compound ID | Product Name | Molecular Weight (Da) |
| I | 3-O-oleandrosyl-5-O-desosaminyl-15-hydroxythis compound | 705.9 |
| II | 3-O-oleandrosyl-5-O-desosaminylthis compound | 689.9 |
| III | 3-O-oleandrosyl-5-O-desosaminyl-(8S)-8-hydroxythis compound | 705.9 |
| IV | 3-O-oleandrosyl-5-O-desosaminyl-(8R)-8,19-epoxythis compound | 703.9 |
Part 2: Generalized Protocol for Preclinical In Vivo Evaluation of an this compound Analog
As there is a lack of specific in vivo studies for this compound, this section provides a generalized protocol for conducting pharmacokinetic and acute toxicity studies of a novel this compound analog, based on established methods for other macrolide antibiotics.
Experimental Objective
To determine the basic pharmacokinetic profile and acute toxicity of a novel this compound analog in a rodent model.
Experimental Workflow: Preclinical In Vivo Evaluation
Detailed Protocol: In Vivo Studies
1. Animal Model and Husbandry
-
Species: Sprague-Dawley rats (male and female, 8-10 weeks old).
-
Housing: House animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the study.
2. Dose Formulation and Administration
-
Formulation: Prepare a vehicle suitable for both intravenous (IV) and oral (PO) administration. A common vehicle for macrolides is a solution of 5% dextrose in water or a suspension in 0.5% methylcellulose.
-
Oral Administration (PO): Administer the formulation via oral gavage at a volume of 5-10 mL/kg.[8]
-
Intravenous Administration (IV): Administer the formulation via a tail vein or jugular vein catheter at a volume of 1-2 mL/kg.[9][10]
3. Pharmacokinetic (PK) Study
-
Study Design: Use a crossover or parallel group design. For a parallel design, assign at least 3-4 rats per group (IV and PO).
-
Dosing: Administer a single dose of the this compound analog (e.g., 10 mg/kg PO and 2 mg/kg IV).
-
Blood Sampling:
-
Collect serial blood samples (approximately 100-200 µL) from the tail vein or a jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).[11][12][13][14]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
4. Acute Toxicity Study
-
Study Design: Use a dose-escalation design to determine the maximum tolerated dose (MTD).[16][17][18]
-
Dosing: Administer single, escalating doses of the this compound analog to groups of 3-5 rats per dose level. A limit test at a high dose (e.g., 2000 mg/kg) can also be performed.[19]
-
Observations:
-
Monitor animals closely for the first few hours post-dosing and then daily for 14 days.[17]
-
Record clinical signs of toxicity (e.g., changes in behavior, posture, respiration), body weight, and any mortality.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and collect major organs for histopathological examination.
Data Presentation: Pharmacokinetic Parameters
The following table provides a template for summarizing the key pharmacokinetic parameters obtained from the in vivo study.
| Parameter | Unit | IV Administration (Mean ± SD) | PO Administration (Mean ± SD) |
| Dose | mg/kg | 2 | 10 |
| Cmax | ng/mL | - | Value |
| Tmax | h | - | Value |
| AUC (0-t) | ngh/mL | Value | Value |
| AUC (0-inf) | ngh/mL | Value | Value |
| t½ | h | Value | Value |
| CL | L/h/kg | Value | - |
| Vd | L/kg | Value | - |
| F% | % | - | Value |
Note: Values in the table are placeholders and should be replaced with experimental data.
Signaling Pathways
The mechanism of action for macrolide antibiotics generally involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Downstream effects in mammalian systems are not the primary mode of action but can occur. For instance, some macrolides have been shown to possess anti-inflammatory and immunomodulatory effects, potentially through the modulation of signaling pathways like NF-κB and MAPK.
References
- 1. Biological conversion of this compound, an intermediate of erythromycin biogenesis, into new "hybrid" macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineered EryF hydroxylase improving heterologous polyketide this compound production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of five macrolide antibiotic residues in honey by LC-ESI-MS and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry [mdpi.com]
- 7. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aaha.org [aaha.org]
- 10. iatevad.com [iatevad.com]
- 11. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. currentseparations.com [currentseparations.com]
- 13. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 15. shopshimadzu.com [shopshimadzu.com]
- 16. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. labscorps.co.uk [labscorps.co.uk]
- 19. fda.gov [fda.gov]
Application of Erythronolide B in Combinatorial Biosynthesis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythronolide B (EB) and its immediate precursor, 6-deoxythis compound (6-dEB), are foundational scaffolds in the field of combinatorial biosynthesis. They represent the macrolide core of the antibiotic erythromycin, assembled by a Type I modular polyketide synthase (PKS) known as 6-deoxythis compound synthase (DEBS).[1][2][3] The modular nature of DEBS, where each module is responsible for a specific elongation and modification step, makes it a prime target for genetic engineering.[2][4] By manipulating the DEBS gene cluster or utilizing precursor-directed and chemo-biosynthetic approaches, researchers can generate a vast library of novel polyketide analogs with potentially improved therapeutic properties, such as enhanced bioactivity, novel modes of action, or the ability to overcome existing drug resistance mechanisms.[5][6]
This document provides detailed application notes and protocols for leveraging this compound and its biosynthetic pathway in combinatorial biosynthesis efforts, primarily focusing on heterologous expression in model organisms like Escherichia coli and Streptomyces coelicolor.
Core Concepts in this compound Combinatorial Biosynthesis
-
Genetic Engineering of DEBS : The DEBS enzyme consists of a loading module and six extension modules distributed across three large proteins (DEBS1, DEBS2, and DEBS3).[3] Key strategies involve:
-
Domain Swapping : Replacing an entire domain, such as an acyltransferase (AT) domain, to alter the extender unit specificity (e.g., incorporating a malonyl-CoA specific AT instead of a methylmalonyl-CoA specific one).[7]
-
Module Swapping : Exchanging entire modules from different PKSs to create hybrid synthases.[7]
-
Domain Inactivation/Deletion : Knocking out specific domains, like the ketoreductase (KR) or dehydratase (DH), to alter the reduction state of the polyketide backbone.[1]
-
-
Precursor-Directed Biosynthesis : This technique involves feeding unnatural starter or extender units to a host organism expressing a mutated PKS. For instance, a mutant with an inactivated ketosynthase domain in the first module (KS1⁰) cannot initiate polyketide synthesis from the natural propionyl-CoA starter unit but can accept an externally supplied synthetic diketide precursor, leading to the production of novel analogs.[8]
Data Presentation: Production of this compound Analogs
The following tables summarize quantitative data from various studies on the production of 6-dEB and its derivatives through metabolic engineering and combinatorial biosynthesis.
Table 1: Heterologous Production of 6-dEB and Derivatives in E. coli
| Strain / System | Precursor(s) / Engineering Strategy | Product | Titer (mg/L) | Reference |
| Engineered E. coli | Overexpression of propionyl-CoA carboxylase (PCC) and mutase pathways | 6-deoxythis compound (6-dEB) | >100 | [10][11] |
| Engineered E. coli | Overexpression of AtoAD, fed butyrate | 15-methyl-6-dEB | Not specified | |
| E. coli BAP1 | Expression of DEBS, feeding propionate | 6-deoxythis compound (6-dEB) | ~210 | [12] |
| E. coli QC13 | Blocked glucose-1-phosphate competing pathways | 3-O-α-mycarosylthis compound (MEB) | 41.2 | [12] |
| E. coli QC13 | Overexpression of rfbA and rfbB | 3-O-α-mycarosylthis compound (MEB) | 48.3 | [12] |
| Engineered E. coli | I379V mutant of P450 EryF | This compound (EB) | 131 | [12] |
Table 2: Precursor-Directed Biosynthesis of 6-dEB Analogs
| Host Strain | PKS Mutant | Precursor Fed | Product | Titer Improvement | Reference |
| S. coelicolor | DEBS mod1Δ | (2R, 3S)-5-fluoro-3-hydroxy-2-methylpentanoate NPC thioester | 15-fluoro-6dEB | 2-fold increase vs. KS1⁰ mutant | [8] |
| S. erythraea | DEBS mod1Δ | (2R, 3S)-5-fluoro-3-hydroxy-2-methylpentanoate NPC thioester | 15-fluoro-erythromycin | 10-fold increase vs. KS1⁰ mutant | [8] |
| S. coelicolor | DEBS loading module deletion | Butyryl-SNAC | 15-methyl-6-dEB | Significant titers reported | [9] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for combinatorial biosynthesis of this compound analogs.
Caption: Engineered precursor pathways for 6-dEB production in a heterologous host.
Experimental Protocols
Protocol 1: Heterologous Expression of DEBS in E. coli
This protocol is adapted from methodologies for producing 6-dEB in engineered E. coli.[10][11]
1. Strain and Plasmid Construction: a. Select an appropriate E. coli host strain (e.g., BL21(DE3) derivative). b. Engineer the host to supply necessary precursors. This often involves chromosomal integration of genes for the propionyl-CoA carboxylase (PCC) pathway from Streptomyces coelicolor to convert propionate into methylmalonyl-CoA.[10] c. Synthesize or clone the three DEBS genes (eryAI, eryAII, eryAIII) into compatible expression vectors with inducible promoters (e.g., T7 promoter). Codon optimization for E. coli can significantly improve protein expression.[13] d. Co-express a phosphopantetheinyl transferase (PPTase), such as sfp from Bacillus subtilis, which is essential for post-translationally activating the acyl carrier protein (ACP) domains of the PKS.
2. Fermentation: a. Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C. b. Use the overnight culture to inoculate 1 L of a defined rich medium (e.g., R3 medium) in a 2.5 L baffled flask. c. Grow the culture at 30°C with shaking (250 rpm) until the OD₆₀₀ reaches ~0.6-0.8. d. Induce PKS expression by adding IPTG to a final concentration of 0.1-0.5 mM. e. Simultaneously, supplement the culture with sodium propionate (e.g., 20 mM) as the precursor for both the starter and extender units. f. Reduce the temperature to 22°C and continue fermentation for 72-96 hours.
3. Product Extraction and Analysis: a. Pellet the cells by centrifugation (5000 x g, 15 min). b. Extract the supernatant by adding an equal volume of ethyl acetate. Shake vigorously for 10 minutes and separate the organic layer. Repeat the extraction twice. c. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure. d. Resuspend the dried extract in a small volume of methanol. e. Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to identify and quantify 6-dEB and its analogs. Use an authentic standard for comparison.
Protocol 2: Precursor-Directed Biosynthesis using a KS1⁰ Mutant
This protocol outlines the generation of novel polyketides by feeding a synthetic diketide to a strain expressing a DEBS mutant.[8][9]
1. Strain Engineering: a. Create a DEBS expression construct where the active site cysteine of the ketosynthase (KS) domain in module 1 is mutated to an alanine (or another non-functional residue). This creates the KS1⁰ null mutant. b. Express this mutant DEBS construct in a suitable host, such as Streptomyces coelicolor or the engineered E. coli from Protocol 1. The native erythromycin producer, Saccharopolyspora erythraea, can also be used.[8]
2. Synthesis of Diketide Precursor: a. Chemically synthesize the desired diketide precursor as an N-propionylcysteamine (NPC) or N-acetylcysteamine (SNAC) thioester. This allows for variation at the C-terminus of the final macrolide (the "R" group in 15-R-6-dEB analogs).
3. Fermentation and Feeding: a. Grow the engineered host strain under conditions suitable for PKS expression (as described in Protocol 1 for E. coli or using standard R2YE medium for Streptomyces). b. At the time of induction (for E. coli) or after initial growth (e.g., 24 hours for Streptomyces), add the synthesized diketide-thioester precursor to the culture medium. The final concentration typically ranges from 0.5 to 2 mM. c. Continue fermentation for an additional 48-72 hours.
4. Extraction and Analysis: a. Follow the extraction and analysis steps outlined in Protocol 1 (steps 3a-3e). b. Use LC-MS to screen for new masses corresponding to the expected novel polyketide product. The expected mass will be that of 6-dEB minus the mass of the propionate starter unit, plus the mass of the acyl portion of the fed diketide. c. For structural elucidation, purify the novel compound using preparative HPLC and analyze by Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. Combinatorial Biosynthesis – Potential and Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.ucsc.edu [people.ucsc.edu]
- 3. 6-deoxythis compound synthase (DEBS) - Proteopedia, life in 3D [proteopedia.org]
- 4. Combinatorial biosynthesis of erythromycin and complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reinvigorating natural product combinatorial biosynthesis with synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in combinatorial biosynthesis for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Precursor-directed biosynthesis of 6-deoxythis compound analogues is improved by removal of the initial catalytic sites of the polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemobiosynthesis of Novel 6-Deoxythis compound Analogues by Mutation of the Loading Module of 6-Deoxythis compound Synthase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic engineering of Escherichia coli for improved 6-deoxythis compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Redesign, synthesis and functional expression of the 6-deoxythis compound polyketide synthase gene cluster [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of Erythronolide B Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques for the synthesis and modification of Erythronolide B, the macrocyclic core of the erythromycin antibiotics. The following sections cover biosynthesis, total synthesis, and semi-synthesis approaches to generate novel derivatives and analogs for research and drug development purposes.
Biosynthesis of this compound Analogs
Biosynthetic methods offer a powerful approach to generate complex this compound derivatives by leveraging the enzymatic machinery of microorganisms. These techniques include heterologous expression of biosynthetic gene clusters and precursor-directed biosynthesis.
Application Note: Heterologous Expression in E. coli
Heterologous expression of the 6-deoxythis compound synthase (DEBS) and subsequent modifying enzymes, such as P450EryF hydroxylase, in Escherichia coli allows for the production of this compound and its precursors. This approach enables the engineering of the biosynthetic pathway to produce novel analogs. For instance, engineering the EryF hydroxylase has been shown to significantly improve the yield of this compound.
Protocol: Heterologous Production of this compound in E. coli
This protocol describes the establishment of an E. coli strain for the production of this compound (EB) from 6-deoxythis compound (6-dEB).
Materials:
-
E. coli strain BAP1 (harboring plasmids for 6-dEB production)
-
pCDFDuet-1 vector
-
Codon-optimized Saccharopolyspora erythraea P450EryF (SaEryF) gene
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Fermentation medium (e.g., M9 minimal medium with glucose and necessary supplements)
-
Ethyl acetate for extraction
-
HPLC and LC-MS for analysis
Procedure:
-
Plasmid Construction:
-
Synthesize the codon-optimized SaEryF gene.
-
Clone the SaEryF gene into the pCDFDuet-1 vector under the control of a T7 promoter to generate the expression plasmid.
-
-
Strain Development:
-
Transform the expression plasmid into the 6-dEB producing E. coli strain BAP1.
-
Select positive transformants on LB agar plates containing the appropriate antibiotics.
-
-
Fermentation:
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
Use the overnight culture to inoculate a larger volume of fermentation medium.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue the fermentation for 120 hours at a reduced temperature (e.g., 22°C).
-
-
Extraction and Purification:
-
Centrifuge the fermentation broth to separate the cells and supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the organic solvent to obtain the crude product.
-
Purify this compound using silica gel chromatography or preparative HPLC.
-
-
Analysis:
-
Analyze the purified product by HPLC and confirm its identity by LC-MS.
-
Quantitative Data:
| Strain/Enzyme Variant | Product | Titer (mg/L) | Reference |
| E. coli with wild-type SaEryF | This compound | ~33 | [1] |
| E. coli with engineered SaEryF (I379V) | This compound | 131 | [1] |
Protocol: Precursor-Directed Biosynthesis in Streptomyces
This method involves feeding a synthetic precursor to a mutant strain of Streptomyces that is blocked in an early step of its native polyketide biosynthesis, but retains the downstream tailoring enzymes.
Materials:
-
Streptomyces antibioticus ATCC31771 (blocked mutant)
-
Fermentation medium for Streptomyces
-
This compound
-
Solvents for extraction (e.g., ethyl acetate)
-
Chromatography supplies for purification
Procedure:
-
Culture Preparation:
-
Prepare a seed culture of S. antibioticus ATCC31771 in a suitable liquid medium.
-
Incubate for 2-3 days at 28°C with shaking.
-
-
Fermentation and Feeding:
-
Inoculate the production fermentation medium with the seed culture.
-
After a set period of growth (e.g., 24-48 hours), add a solution of this compound in a suitable solvent (e.g., ethanol) to the culture.
-
Continue the fermentation for an additional 3-5 days.
-
-
Extraction and Purification:
-
Harvest the fermentation broth and extract with an organic solvent.
-
Purify the resulting hybrid macrolides using chromatographic techniques.
-
-
Characterization:
-
Characterize the purified compounds using NMR and mass spectrometry to identify the novel structures.[2]
-
Total Synthesis of this compound Analogs
Total synthesis provides complete control over the stereochemistry and functionality of the this compound macrocycle, enabling the creation of analogs that are inaccessible through biological methods. Key strategies include late-stage C-H oxidation and Yamaguchi macrolactonization.
Application Note: Late-Stage C-H Oxidative Macrolactonization
This strategy streamlines the synthesis of the macrolide core by installing an oxygen functionality at a late stage, thereby minimizing the "oxygen load" and reducing the number of protecting group manipulations in the linear synthesis. A palladium-catalyzed C-H oxidation reaction can be used to cyclize a linear alkenoic acid precursor to the 14-membered macrolide.[3]
Protocol: Palladium-Catalyzed Late-Stage C-H Oxidative Macrolactonization
This protocol is adapted from the total synthesis of 6-deoxythis compound.[3]
Materials:
-
Linear alkenoic acid precursor
-
Pd(OAc)₂ (Palladium(II) acetate)
-
meso-1,2-bis(phenylsulfinyl)ethane
-
1,4-benzoquinone (BQ)
-
Dichloromethane (CH₂Cl₂)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation:
-
In a dry vial, dissolve Pd(OAc)₂ (0.3 equiv) and meso-1,2-bis(phenylsulfinyl)ethane (0.3 equiv) in CH₂Cl₂.
-
Stir the solution at 40°C for 12 hours to form the active catalyst.
-
-
Macrolactonization:
-
To the freshly prepared catalyst solution, add 1,4-benzoquinone (2.0 equiv) and the alkenoic acid precursor (1.0 equiv) in CH₂Cl₂.
-
Stir the reaction mixture at 45°C for 72 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench with saturated NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the macrolide.
-
Quantitative Data:
| Precursor | Product | Yield (%) | Diastereomeric Ratio | Reference |
| Alkenoic acid 2 | Macrolide 1 | 34 | >40:1 | [3] |
| Alkenoic acid 2 (with TBAF) | Macrolide 1:epi-1 | 20 | 1.3:1 | [3] |
Protocol: Yamaguchi Macrolactonization
The Yamaguchi protocol is a classic and reliable method for the formation of macrolactones from a seco-acid (hydroxycarboxylic acid) precursor.
Materials:
-
Seco-acid of the desired this compound analog
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene (anhydrous)
Procedure:
-
Mixed Anhydride Formation:
-
Dissolve the seco-acid (1.0 equiv) in anhydrous toluene.
-
Add triethylamine (1.1 equiv) and stir at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) and stir for 1-2 hours.
-
-
Macrolactonization:
-
In a separate flask, prepare a solution of DMAP (4.0 equiv) in a large volume of anhydrous toluene under reflux.
-
Slowly add the mixed anhydride solution to the refluxing DMAP solution over several hours using a syringe pump to maintain high dilution conditions.
-
Continue to reflux for an additional 1-2 hours after the addition is complete.
-
-
Workup and Purification:
-
Cool the reaction mixture and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude macrolactone by flash column chromatography.
-
Semi-synthesis of this compound Derivatives
Semi-synthesis involves the chemical modification of the this compound core or its larger glycosylated forms (like Erythromycin B) to create novel analogs. This approach is often more practical than total synthesis for generating a library of related compounds.
Protocol: Synthesis of Erythromycin B Oxime
This protocol describes the conversion of the C9-keto group of Erythromycin B into an oxime, a common modification to improve acid stability and alter biological activity.
Materials:
-
Erythromycin B
-
Hydroxylamine hydrochloride
-
Methanol
-
Ammonium hydroxide solution (20%)
Procedure:
-
Reaction Setup:
-
Suspend erythromycin B and hydroxylamine hydrochloride in methanol at 20°C.
-
Add ammonium hydroxide solution and stir the mixture for 30 minutes.
-
-
Precipitation:
-
Add water to the solution to precipitate the product.
-
Filter the resulting crystals.
-
-
Purification:
-
Triturate the crystals successively with water, saturated NaHCO₃ solution, and water, then filter.
-
Recrystallize the product from a dichloromethane-n-hexane mixture to obtain pure erythromycin B oxime.[4]
-
Characterization Data for Selected Derivatives:
| Derivative | Method | Key Data | Reference |
| Erythromycin B oxime | Elemental Analysis | Calcd (%): C 60.62, H 9.37, N 3.82. Found (%): C 60.51, H 9.63, N 3.66 | [4] |
| 6-deoxythis compound analog | ¹³C NMR (125 MHz, CDCl₃) | δ 175.2, 159.9, 135.5, 131.6, 127.5, 115.8, 113.6, 100.6, 95.2, 85.5, 77.6, 74.8, 73.5 (2 peaks), 55.3, 41.6, 39.6, 35.9, 32.6, 31.9, 29.7, 28.3, 26.8, 20.1, 16.3, 16.0, 13.5, 12.3, 8.0, 7.4 | [3] |
| 6-deoxythis compound analog | HRMS (ESI) | m/z calc'd for C₃₂H₄₉O₇ [M + H]⁺: 545.3478, found 545.3500 | [3] |
Biological Signaling Pathways
Erythromycin and its analogs can exert effects beyond their antibacterial activity, including modulation of host cellular signaling pathways. Understanding these interactions is crucial for drug development.
Application Note: Modulation of MAPK and NF-κB Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are key regulators of inflammation, cell proliferation, and apoptosis. Some macrolide antibiotics have been shown to inhibit these pathways, suggesting a potential therapeutic application in inflammatory diseases and cancer. The development of this compound analogs that specifically target components of these pathways is an active area of research.
References
- 1. scite.ai [scite.ai]
- 2. Biological conversion of this compound, an intermediate of erythromycin biogenesis, into new "hybrid" macrolide antibiotics [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Study of 6-deoxythis compound via Late-stage C—H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrolactonization via Hydrocarbon Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Chemical Synthesis of Erythronolide B
Welcome to the technical support center for the total chemical synthesis of Erythronolide B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complex challenges associated with this intricate synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound is a formidable challenge in organic chemistry due to its complex structure, which includes a 14-membered macrolactone ring and ten stereogenic centers. The main hurdles researchers face are:
-
Stereocontrol: Precisely controlling the stereochemistry at each of the ten stereocenters is arguably the most significant challenge.
-
Macrolactonization: The formation of the 14-membered ring is often a low-yielding and difficult step.
-
Protecting Group Strategy: The molecule's numerous hydroxyl and carbonyl groups necessitate a complex and carefully planned protecting group strategy to avoid unwanted side reactions.
-
Fragment Coupling: In convergent syntheses, the coupling of complex fragments can be problematic, with issues of reactivity and stereoselectivity.
Q2: Which macrolactonization methods are most commonly used for this compound and its seco-acid?
A2: Several methods have been employed for the critical macrolactonization step. The choice of method often depends on the specific substrate and its conformation. Commonly used methods include the Yamaguchi, Corey-Nicolaou, and Shiina macrolactonizations. A late-stage C-H oxidative macrolactonization has also been reported as a highly efficient and stereoselective alternative.
Q3: How critical is the conformation of the seco-acid precursor for successful macrolactonization?
A3: The conformation of the seco-acid is paramount for a successful macrolactonization. Pre-organizing the linear precursor into a conformation that favors cyclization over intermolecular reactions (dimerization or oligomerization) is a key strategy. This is often achieved through the use of cyclic protecting groups that introduce conformational rigidity. For instance, a conformationally appropriate substrate for the monomeric cyclization can give the desired lactone in excellent yield under mild reaction conditions. Conversely, a seco-acid with a stable linear conformation may preferentially lead to dimerization.
Troubleshooting Guides
Low Yields in Macrolactonization
Problem: You are experiencing low yields during the macrolactonization of the this compound seco-acid, with the formation of significant amounts of dimers or oligomers.
Potential Causes and Solutions:
-
Sub-optimal Reagents: The choice of macrolactonization reagent is critical and substrate-dependent.
-
Troubleshooting: If one method gives a low yield, consider switching to an alternative. The table below compares the performance of common macrolactonization reagents.
-
-
High Concentration: Macrolactonization is highly sensitive to concentration. High concentrations favor intermolecular reactions.
-
Troubleshooting: Employ high-dilution conditions (typically 0.001-0.005 M) to favor the intramolecular cyclization. This can be achieved by the slow addition of the seco-acid to the reaction mixture using a syringe pump.
-
-
Unfavorable Conformation: The linear seco-acid may adopt a conformation that disfavors cyclization.
-
Troubleshooting: The use of cyclic protecting groups (e.g., acetonides) can pre-organize the molecule into a more favorable conformation for ring closure.
-
Data Presentation: Comparison of Macrolactonization Methods
| Macrolactonization Method | Activating Agent | Typical Yields Reported for Erythronolide or Similar Seco-Acids | Key Considerations |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | 70-87%[1] | Well-established and broadly applicable. Often requires elevated temperatures. Can be sensitive to stoichiometry. |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide / PPh₃ | ~50% (modified procedure)[2] | Proceeds via a thioester intermediate under mild conditions. |
| Shiina (MNBA) | 2-Methyl-6-nitrobenzoic anhydride | Good yields, often superior to Yamaguchi for sterically hindered substrates. | Can often be performed at room temperature. |
| Late-stage C-H Oxidation | Palladium(II)/bis-sulfoxide catalyst | 56% (after recycling starting material)[3] | Highly regio- and stereoselective, minimizing the need for protecting groups on the linear precursor.[3] |
Poor Stereocontrol in Aldol Reactions for Fragment Synthesis
Problem: You are observing poor diastereoselectivity in the aldol reactions used to construct the polypropionate backbone of this compound.
Potential Causes and Solutions:
-
Incorrect Enolate Geometry: The stereochemical outcome of an aldol reaction is highly dependent on the geometry of the enolate (Z or E).
-
Troubleshooting: The choice of base and reaction conditions for enolate formation is crucial. For Evans' aldol reactions, the use of boron or titanium enolates can provide high levels of stereocontrol.
-
-
Mismatched Reagent Control: In substrate-controlled reactions, the inherent chirality of the reactants may not be sufficient to direct the stereochemistry effectively.
-
Troubleshooting: Employing chiral auxiliaries, such as those in Evans' aldol reactions, can override the substrate's inherent facial bias and enforce the desired stereochemical outcome.
-
Data Presentation: Comparison of Aldol Reaction Conditions
| Aldol Reaction Type | Reagents | Typical Diastereomeric Ratio (d.r.) | Yield |
| Evans' syn-Aldol | TiCl₄, i-Pr₂NEt | >20:1 | 91% |
| Evans' syn-Aldol | Ti(Oi-Pr)Cl₃ | 95:5 | 88%[1] |
| Mukaiyama Aldol | Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) | Highly variable, dependent on substrate and Lewis acid. | Generally good to excellent. |
Protecting Group Incompatibility and Unwanted Deprotection
Problem: You are experiencing unexpected deprotection of a protecting group or a protecting group is interfering with a subsequent reaction.
Potential Causes and Solutions:
-
Incompatible Reaction Conditions: The protecting group is not stable to the reaction conditions of a subsequent step (e.g., acidic or basic conditions, hydrogenation).
-
Troubleshooting: Carefully plan your protecting group strategy from the outset. Choose orthogonal protecting groups that can be removed under specific conditions without affecting others. For example, a silyl ether can be removed with fluoride ions, while a benzyl ether is cleaved by hydrogenolysis.
-
-
Steric Hindrance: A bulky protecting group may sterically hinder a nearby reaction center.
-
Troubleshooting: Consider using a smaller protecting group or a protecting group that can be introduced and removed under milder conditions.
-
-
Electronic Effects: The electronic nature of a protecting group can influence the reactivity of the substrate.
-
Troubleshooting: Be aware of the potential electronic effects of your chosen protecting groups. For example, an electron-withdrawing protecting group can decrease the nucleophilicity of a nearby functional group.
-
Experimental Protocols
Yamaguchi Macrolactonization
This protocol is a representative example for the Yamaguchi macrolactonization of a seco-acid of an Erythronolide derivative.
-
Preparation of the Mixed Anhydride: To a solution of the seco-acid (1.0 eq) in anhydrous toluene is added triethylamine (1.1 eq). The solution is stirred at room temperature, and then 2,4,6-trichlorobenzoyl chloride (1.05 eq) is added. The mixture is stirred for an additional 1-2 hours at room temperature.
-
Cyclization: The reaction mixture is then diluted with a large volume of anhydrous toluene to achieve a concentration of approximately 0.001-0.005 M. The mixture is heated to reflux, and a solution of 4-(dimethylamino)pyridine (DMAP, 4.0 eq) in toluene is added slowly over several hours using a syringe pump.
-
Workup: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the macrolactone.
Visualizations
Caption: Troubleshooting workflow for low macrolactonization yields.
Caption: Key factors influencing stereocontrol in aldol reactions.
Caption: Orthogonal protecting group strategy for this compound synthesis.
References
Overcoming bottlenecks in the Erythronolide B biosynthetic pathway
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Erythronolide B (EB) biosynthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary bottlenecks in producing this compound, especially in a heterologous host like E. coli?
A1: The production of this compound (EB) from its precursor, 6-deoxythis compound (6-dEB), involves several potential bottlenecks:
-
EryF Enzyme Activity: The C6 hydroxylation of 6-dEB to form EB is catalyzed by the cytochrome P450 enzyme, EryF. This step is widely considered the initial and most significant rate-limiting modification in the pathway.[1][2] The low catalytic efficiency of wild-type EryF can lead to the accumulation of 6-dEB and low final titers of EB.[2][3]
-
Precursor Supply: The entire pathway relies on an adequate supply of the starter unit (propionyl-CoA) and extender units ((2S)-methylmalonyl-CoA).[4][5] In hosts like E. coli, the availability of methylmalonyl-CoA is often a major limiting factor for polyketide synthesis.[4][6]
-
DEBS Expression and Function: The 6-deoxythis compound synthase (DEBS) is a massive, multi-modular enzyme complex responsible for synthesizing 6-dEB.[7] Ensuring the correct expression, folding, and post-translational modification of all three DEBS proteins (DEBS1, DEBS2, DEBS3) is critical and can be a significant challenge in heterologous systems.[8][9][10]
-
Post-Translational Modification: DEBS requires post-translational phosphopantetheinylation of its acyl carrier protein (ACP) domains to become active. This is performed by a phosphopantetheinyl transferase (PPTase), such as Sfp. Insufficient PPTase activity can be a hidden bottleneck.[8][9]
Q2: My production of 6-dEB is high, but the conversion to this compound is very low. What is the most likely cause?
A2: This is a classic symptom of a bottleneck at the C6 hydroxylation step. The most probable cause is the low catalytic efficiency of the EryF enzyme.[1][2] While 6-dEB production can reach up to 210 mg/L in E. coli, the subsequent conversion to EB is often inefficient, leading to an accumulation of the 6-dEB intermediate.[2] Strategies to overcome this include protein engineering of the EryF enzyme to improve its kinetic properties.[1][2][3]
Q3: How can I improve the supply of the (2S)-methylmalonyl-CoA extender unit in E. coli?
A3: Several metabolic engineering strategies can be employed to increase the intracellular pool of (2S)-methylmalonyl-CoA. At least four pathways are known to produce this precursor.[4] In E. coli, expressing heterologous pathways has proven effective. The most successful approaches include:
-
Propionyl-CoA Carboxylase (PCC) Pathway: Expressing the PCC pathway from organisms like Streptomyces coelicolor can significantly boost methylmalonyl-CoA levels and has been shown to result in fivefold higher 6-dEB titers compared to other pathways.[6]
-
Methylmalonyl-CoA Mutase/Epimerase Pathway: This pathway, from organisms like Propionibacterium shermanii, provides an alternative route to the required precursor.[6]
-
Pathway Integration: For stable, long-term production, integrating the precursor supply pathway genes (e.g., PCC) into the E. coli chromosome can improve stability and yields.[6]
Q4: I am not detecting any polyketide product (neither 6-dEB nor EB). What are the first things I should check?
A4: A complete lack of product points to a fundamental issue early in the pathway or with the expression system itself. Key areas to investigate are:
-
DEBS Protein Expression: Verify that all three large DEBS proteins are being expressed. Use SDS-PAGE and Western blotting to confirm the presence and integrity of DEBS1, DEBS2, and DEBS3.
-
Post-Translational Modification: Ensure that the required phosphopantetheinyl transferase (e.g., Sfp) is co-expressed and active. Without this modification, the DEBS enzyme complex will be inactive.[8][9]
-
Precursor Supply: Confirm that the host strain has a viable pathway to produce propionyl-CoA and methylmalonyl-CoA. If using a heterologous pathway (like PCC), verify its expression and functionality.[6]
-
Plasmid Stability and Gene Dosage: In plasmid-based systems, especially with large gene clusters, plasmid instability can lead to loss of the pathway. Also, the relative expression levels (gene dosage) of the DEBS genes and the precursor pathway genes can significantly impact production.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| High 6-dEB, Low/No EB | Inefficient EryF Enzyme: The catalytic activity of the C6-hydroxylase (EryF) is the primary rate-limiting step for this conversion.[1][2] | 1. Engineer EryF: Introduce mutations known to improve catalytic efficiency (e.g., I379V, A74F, G165S in SaEryF).[2] 2. Optimize EryF Expression: Ensure EryF is expressed at sufficient levels. 3. Screen EryF Homologs: Test different versions of P450EryF from various strains to find one with better activity in your system.[2] |
| Low Titers of both 6-dEB and EB | 1. Insufficient Precursor Supply: The pool of (2S)-methylmalonyl-CoA is a common bottleneck for the DEBS enzyme.[4][6] 2. Suboptimal DEBS Activity: Expression levels, stoichiometry, or post-translational modification of the DEBS proteins may be inadequate.[8][9] | 1. Boost Precursors: Implement a metabolic engineering strategy, such as expressing the propionyl-CoA carboxylase (PCC) pathway.[6] 2. Optimize Gene Dosage: Vary the gene copy numbers of the DEBS, PCC, and Sfp components to find the optimal balance for production.[8][9] 3. Verify Sfp Function: Confirm the activity of the phosphopantetheinyl transferase required for DEBS activation. |
| Inconsistent Production / Batch-to-Batch Variability | 1. Plasmid Instability: Large plasmids carrying the DEBS genes can be unstable, leading to a heterogeneous cell population. 2. Culture Condition Variability: Minor differences in media composition, pH, aeration, or induction time can affect final titers. | 1. Genomic Integration: For stable production strains, integrate the biosynthetic pathway into the host chromosome.[6] 2. Standardize Protocols: Maintain strict control over all fermentation parameters. 3. Use Stable Plasmids: Employ stable, low-copy number plasmids for expressing the DEBS genes.[6] |
| Product Degradation or Unidentified Peaks | 1. Product Instability: The polyketide products may be unstable under the specific pH or temperature of the fermentation/workup.[11] 2. Promiscuous Enzyme Activity: Other host enzymes or even the heterologous pathway enzymes may modify the product into undesired side-products.[2] | 1. Optimize Recovery: Adjust pH and temperature during extraction. Check the stability of your product under your workup conditions.[11] 2. Analyze Byproducts: Use LC-MS/MS to identify unknown peaks, which may provide clues about competing pathways or degradation mechanisms.[12] |
Data Summary
Table 1: Impact of SaEryF Engineering on this compound Titer in E. coli[2]
| SaEryF Variant | Key Mutation(s) | This compound Titer (mg/L) | Fold Increase vs. Wild-Type |
| Wild-Type | None | 32.7 | 1.0x |
| A74F | A74F | 70.0 | 2.1x |
| I379V | I379V | 131.0 | 4.0x |
| I379V_G165S | I379V, G165S | 150.6 | 4.6x |
| I379V_A74F | I379V, A74F | 163.2 | 5.0x |
| Triple Mutant | I379V, A74F, G165S | 184.8 | 5.6x |
Table 2: Kinetic Parameters of Wild-Type and Mutant SaEryF[2]
| SaEryF Variant | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Fold Increase in Catalytic Efficiency |
| Wild-Type | 138.8 ± 12.2 | 0.20 ± 0.01 | 1.44 x 103 | 1.0x |
| I379V | 2.7 ± 0.3 | 0.43 ± 0.01 | 1.59 x 105 | 110x |
Experimental Protocols
Protocol 1: Heterologous Expression of EryF and Mutants in E. coli
This protocol is adapted from methods used for overexpressing P450 enzymes.[2]
-
Plasmid Construction: Synthesize the codon-optimized gene for SaEryF (or its mutant variants) and clone it into an expression vector (e.g., pCDFDuet-1) under the control of a T7 promoter.
-
Transformation: Transform the resulting plasmid into an appropriate E. coli expression strain, such as BL21(DE3), that already contains the plasmids for 6-dEB production (e.g., BAP1 strain harboring pBP130 and pBP144).[2]
-
Culture Growth:
-
Select a single colony and inoculate a starter culture of Luria-Bertani (LB) medium with appropriate antibiotics (e.g., 50 µg/ml spectinomycin). Grow overnight at 37°C.
-
Inoculate 1 L of fresh LB medium (with antibiotics) with the overnight culture (1:100 dilution).
-
Grow at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Induction:
-
Cool the culture to 18-22°C.
-
Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM to induce protein expression.
-
Continue to incubate at the lower temperature for 12-16 hours.
-
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 4000 x g for 15 min at 4°C). The cell pellet can be used for protein purification or whole-cell bioconversion experiments.
Protocol 2: Shake Flask Fermentation for this compound Production
This protocol is for whole-cell biocatalysis in a shake flask format.[2]
-
Strain Preparation: Use an E. coli strain engineered to produce 6-dEB and expressing the desired EryF variant (as described in Protocol 1).
-
Inoculation: Inoculate 50 mL of fermentation medium in a 250 mL flask with an overnight seed culture to an initial OD600 of ~0.1.
-
Fermentation Medium: A typical medium might consist of a defined mineral salt medium supplemented with glucose, yeast extract, and necessary precursors. Add 10 mM propionate to the medium to serve as a precursor for propionyl-CoA and methylmalonyl-CoA.
-
Induction: When the culture reaches an OD600 of 0.6-0.8, add IPTG to a final concentration of 0.1-0.5 mM.
-
Incubation: Incubate the flasks at a reduced temperature (e.g., 22-25°C) with shaking (200-250 rpm) for up to 120 hours.
-
Sampling: Aseptically remove samples at regular intervals (e.g., every 24 hours) to monitor cell growth (OD600) and product formation.
-
Product Extraction:
-
Centrifuge the culture sample to pellet the cells.
-
To 1 mL of the supernatant, add an equal volume of ethyl acetate and vortex vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 100 µL) for analysis.
-
Protocol 3: HPLC Analysis of 6-dEB and this compound
This method allows for the separation and quantification of the precursor and final product.[2][12]
-
Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: Return to 20% B and equilibrate.
-
-
Detection: Monitor the absorbance at 210 nm.
-
Quantification:
-
Prepare standard curves using purified 6-dEB and this compound of known concentrations.
-
Inject 10-20 µL of the extracted sample (from Protocol 2).
-
Identify peaks by comparing retention times with the standards.
-
Calculate the concentration in the sample by integrating the peak area and comparing it to the standard curve. For definitive identification, especially of new peaks, LC-MS/MS analysis is recommended.[12]
-
Visualizations
Caption: The this compound biosynthetic pathway highlighting the rate-limiting EryF step.
Caption: A troubleshooting workflow for diagnosing issues in this compound production.
Caption: Key metabolic engineering pathways for supplying (2S)-methylmalonyl-CoA.
References
- 1. Engineered EryF hydroxylase improving heterologous polyketide this compound production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineered EryF hydroxylase improving heterologous polyketide this compound production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconstruction of Secondary Metabolic Pathway to Synthesize Novel Metabolite in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of Escherichia coli for improved 6-deoxythis compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probing the heterologous metabolism supporting 6‐deoxythis compound biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing the heterologous metabolism supporting 6-deoxythis compound biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How To [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Erythronolide B Microbial Production
Welcome to the technical support center for the microbial production of Erythronolide B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation processes. Here you will find answers to frequently asked questions and detailed guides to address common issues leading to low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Production of this compound
Q1: My fermentation is showing poor or no this compound production. What are the initial checks I should perform?
A1: When encountering low or no this compound (EB) production, a systematic approach to troubleshooting is crucial. Start by verifying the foundational elements of your experiment.
Initial Troubleshooting Workflow:
Strategies to enhance the stability of Erythronolide B in culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Erythronolide B in culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in culture?
A1: The primary cause of degradation for this compound, a macrolide, is the instability of its 14-membered lactone ring, especially under acidic conditions.[1][2][3] This can lead to hydrolysis and ring opening, rendering the molecule inactive. While this compound is reported to be more stable in acidic conditions than its derivative, Erythromycin A, careful pH management is still crucial.[4]
Q2: At what pH is this compound most stable?
A2: While specific data for this compound is limited, macrolides like Erythromycin are generally most stable in neutral to slightly alkaline conditions (pH 7.0-8.0).[5][6] Acidic pH, often found in certain cell culture media or created by cellular metabolism, can significantly accelerate degradation.[5][6]
Q3: How does temperature affect the stability of this compound in culture?
A3: Elevated temperatures can accelerate the degradation of macrolides.[7][8] For standard cell culture incubation at 37°C, some degradation over time is expected. Long-term storage of this compound solutions should be at low temperatures (-20°C or below) to maintain stability.[9]
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: this compound is sparingly soluble in aqueous solutions but soluble in organic solvents. The recommended solvent for preparing high-concentration stock solutions is ethanol or dimethyl sulfoxide (DMSO).[9] It is crucial to use anhydrous solvents to prevent hydrolysis.
Q5: Can I filter-sterilize my this compound stock solution?
A5: Yes, you can filter-sterilize this compound stock solutions prepared in organic solvents like ethanol or DMSO. Use a sterile syringe filter with a pore size of 0.22 µm that is compatible with the solvent used. For example, PTFE (polytetrafluoroethylene) filters are generally compatible with ethanol and DMSO.
Troubleshooting Guides
Issue 1: Loss of Biological Activity in the Experiment
Possible Cause 1: Degradation due to acidic pH of the culture medium.
-
Troubleshooting Steps:
-
Measure the pH of your complete culture medium after the addition of all supplements (e.g., FBS, L-glutamine).
-
Monitor the pH of the culture medium throughout the experiment, as cellular metabolism can cause it to become acidic.
-
If the pH is below 7.0, consider using a buffering system (e.g., HEPES) in your medium to maintain a stable neutral pH.
-
Alternatively, prepare fresh this compound working solutions immediately before each experiment and minimize the incubation time.
-
Possible Cause 2: Thermal degradation during incubation.
-
Troubleshooting Steps:
-
Confirm the accuracy of your incubator's temperature setting.
-
For long-term experiments, consider replenishing the culture with a freshly prepared this compound solution at regular intervals.
-
When possible, include a positive control of a more stable, related compound to assess if the issue is specific to this compound.
-
Possible Cause 3: Improper storage of stock solutions.
-
Troubleshooting Steps:
-
Ensure stock solutions are stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect stock solutions from light by using amber vials or wrapping tubes in aluminum foil.
-
Prepare fresh stock solutions regularly, for instance, every 1-2 months, and compare the activity of the new stock to the old one.
-
Issue 2: Precipitation of this compound in Culture Medium
Possible Cause 1: Poor solubility in aqueous medium.
-
Troubleshooting Steps:
-
When preparing the working solution, ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium is kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Add the this compound stock solution to the culture medium dropwise while vortexing or swirling to facilitate dispersion.
-
Pre-warm the culture medium to 37°C before adding the this compound stock solution to aid in solubility.
-
Data Presentation
Table 1: Summary of Factors Affecting Macrolide Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (< 7.0) | Increased degradation (hydrolysis of lactone ring) | Maintain culture pH between 7.0 and 7.4. Use buffered media if necessary. |
| Neutral to Alkaline (7.0 - 8.0) | Generally more stable | Optimal pH range for experiments. | |
| Temperature | -20°C to -80°C | High stability | Recommended for long-term storage of stock solutions. |
| 4°C | Moderate stability | Suitable for short-term storage (a few days). | |
| 37°C | Increased degradation over time | Minimize incubation times where possible and consider periodic replenishment. | |
| Solvent | Anhydrous Ethanol or DMSO | Good solubility and stability | Recommended for preparing stock solutions. |
| Aqueous solutions | Poor solubility, risk of hydrolysis | Prepare fresh working solutions and use immediately. | |
| Light | Exposure to UV light | Potential for photodegradation | Store stock solutions in amber vials or protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous ethanol or DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Sterile, solvent-compatible 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
(Optional) For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound stock solution
-
Complete cell culture medium (without cells)
-
Sterile, conical tubes
-
Incubator set to 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS).[10][11]
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration.
-
Dispense equal volumes of this solution into several sterile tubes.
-
Immediately take a sample from one tube for the "time 0" measurement.
-
Place the remaining tubes in a 37°C incubator.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.[10][11]
-
Plot the concentration of this compound as a function of time to determine its degradation kinetics.
Visualizations
Caption: Primary degradation pathway of this compound in culture.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for loss of this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological conversion of this compound, an intermediate of erythromycin biogenesis, into new "hybrid" macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical Properties and Stability in the Acidic Solution of a New Macrolide Antibiotic, Clarithromycin, in Comparison with Erthyomycin [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. cdn.who.int [cdn.who.int]
- 9. Erythromycin Stock Solution [novoprolabs.com]
- 10. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Industrial Scale-Up of Erythronolide B Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the industrial scale-up of Erythronolide B production.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during experimentation.
Fermentation Process
Q1: We are observing significantly lower than expected yields of this compound in our pilot-scale fermenter. What are the most common causes and how can we troubleshoot this?
A1: Low yield is a frequent challenge during scale-up. Several factors, often interacting, can contribute to this issue. Here’s a systematic approach to troubleshooting:
-
Precursor Limitation: this compound synthesis is highly dependent on the intracellular availability of propionyl-CoA and (2S)-methylmalonyl-CoA.[1][2] Insufficient precursor supply is a common bottleneck.
-
Solution: Supplement the fermentation medium with precursors such as valine, isoleucine, or threonine, which can be metabolized to propionyl-CoA.[3] Additionally, metabolic engineering strategies to upregulate the synthesis pathways of these precursors can be effective.[1][4] For example, duplicating the methylmalonyl-CoA mutase (MCM) operon in Saccharopolyspora erythraea has been shown to increase erythromycin production by up to 50%.[4]
-
-
Suboptimal Fermentation Conditions: Parameters that were optimal at the lab scale may not be directly transferable to industrial fermenters due to differences in mass and heat transfer.[5]
-
Solution: Re-optimize critical fermentation parameters such as pH, temperature, dissolved oxygen (DO), and agitation rate for your specific bioreactor configuration. The optimal pH for erythromycin production is typically around 7.0.[5]
-
-
Nutrient Depletion: Nitrogen depletion in the later stages of fermentation can lead to cellular autolysis and a subsequent decrease in productivity.[6]
-
Solution: Implement a fed-batch strategy to maintain an adequate supply of key nutrients, particularly a nitrogen source like ammonium sulfate, throughout the fermentation process.[6]
-
-
Inadequate Inoculum: The quality and quantity of the inoculum are critical for a successful fermentation run.
-
Solution: Ensure a healthy and appropriately sized vegetative inoculum. An inoculum size of around 4 ml has been shown to support maximum erythromycin production in some studies.[7]
-
Q2: Our Saccharopolyspora erythraea culture is showing signs of stress and premature autolysis in the late stationary phase. What could be the cause?
A2: This is often linked to nutrient limitation, particularly nitrogen. Augmented amino acid metabolism can lead to rapid nitrogen depletion, triggering cellular autolysis.[6] Monitoring and controlling the nitrogen source concentration is crucial. A fed-batch approach with a nitrogen source like ammonium sulfate can mitigate this issue.[6]
Q3: We are struggling to maintain consistent batch-to-batch yields. What factors should we investigate to improve process consistency?
A3: Batch-to-batch variability is a common issue in industrial fermentation. Key areas to investigate include:
-
Raw Material Quality: Inconsistencies in the composition of complex media components (e.g., soybean flour, corn steep liquor) can significantly impact yield.
-
Inoculum Quality: Variations in the age, viability, and metabolic state of the inoculum can lead to inconsistent fermentation performance.
-
Process Control: Ensure that all critical process parameters (pH, temperature, DO, agitation) are tightly controlled and monitored throughout each batch.
Downstream Processing
Q1: We are experiencing significant product loss during the extraction and purification of this compound. What are the common pitfalls in downstream processing?
A1: Downstream processing can account for a substantial portion of the overall production cost and is a critical area for optimization.[8][9] Common challenges include:
-
Inefficient Extraction: The choice of extraction solvent and method is crucial for maximizing recovery from the fermentation broth. Water has been identified as an effective eluent for extracting erythromycin from solid-state fermentation cultures.[7]
-
Product Degradation: this compound can be sensitive to pH and temperature extremes. Maintaining optimal conditions during purification is essential to prevent degradation.[9]
-
Chromatography Resin Performance: The performance of chromatography resins can decrease when scaling up from lab to industrial columns.[10]
-
Filtration Issues: High-density cultures can lead to clogging of filtration membranes, reducing throughput and potentially damaging the product.[10]
Q2: What strategies can we employ to improve the efficiency and reduce the cost of our downstream processing?
A2: Several innovative approaches can help address downstream processing bottlenecks:
-
Process Intensification: Combining or streamlining purification steps can shorten timelines and reduce product loss.[10]
-
Continuous Chromatography: This technique can improve resin utilization and throughput compared to traditional batch processing.[10]
-
Single-Use Technologies: Disposable filtration systems and pre-packed chromatography columns can reduce setup times and the risk of cross-contamination.[11]
-
Adsorption-Based Recovery: This can be a cost-effective and environmentally friendly alternative to traditional solvent extraction methods.[9]
Data Presentation
Table 1: Optimized Fermentation Parameters for Erythromycin Production by Saccharopolyspora erythraea
| Parameter | Optimized Value | Reference |
| Substrate | Sugarcane Bagasse | [7][12] |
| Inoculum Size | 4 ml (vegetative culture) | [7][12] |
| Moisture Content | 85% | [7][12] |
| Incubation Time | 10 days | [7][12] |
| pH | 7.0 | [5] |
| Temperature | 28 °C | [5] |
| Agitation | 200 rpm | [5] |
Table 2: Impact of Fermentation Conditions on Erythromycin Yield
| Condition | Yield (µg/g solid) | Reference |
| Optimized Solid-State Fermentation | 600.65 ± 47.1 | [7][12] |
| Bagasse-Based Medium | 512 mg/L | [5] |
| Refined Fermentation with Ammonium Sulfate | 1125.66 mg/L | [6] |
Experimental Protocols
1. Fermentation of Saccharopolyspora erythraea for this compound Production (Shake Flask Scale)
Objective: To cultivate S. erythraea for the production of this compound.
Materials:
-
Saccharopolyspora erythraea strain
-
Seed medium (e.g., starch nitrate agar)
-
Production medium (e.g., bagasse-based medium)
-
250 ml Erlenmeyer flasks
-
Incubator shaker
Procedure:
-
Prepare a seed culture by inoculating S. erythraea into the seed medium and incubating at 30-32°C for 10 days to achieve heavy sporulation.[13]
-
Inoculate 5% of the seed culture into 250 ml of the production medium in a 250 ml Erlenmeyer flask.[5]
-
Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 10-11 days.[5]
-
Monitor the fermentation broth periodically for this compound production using HPLC.
2. Extraction of this compound from Fermentation Broth
Objective: To extract this compound from the fermentation culture.
Materials:
-
Fermentation broth
-
Distilled water or appropriate organic solvent (e.g., ethyl acetate)
-
Centrifuge
-
Rotary evaporator
Procedure:
-
At the end of the fermentation, mix the entire contents of the flask with 20 ml of distilled water.[13]
-
Shake the mixture on an orbital shaker at 200 rpm for 1 hour at room temperature.[13]
-
Centrifuge the mixture at 5000 rpm for 15 minutes at 4°C.[13]
-
Collect the supernatant, which contains the this compound.
-
If using an organic solvent, perform a liquid-liquid extraction. The organic layer can then be collected and concentrated using a rotary evaporator.[14]
3. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in the extracted samples.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., acetonitrile, water, buffer)
-
This compound standard
-
Extracted sample
Procedure:
-
Prepare a standard curve using known concentrations of the this compound standard.
-
Prepare the mobile phase and equilibrate the HPLC system. A common mobile phase for erythromycin analysis is a mixture of acetonitrile, methanol, ammonium acetate, and water.[15]
-
Filter the extracted sample through a 0.45 µm filter before injection.[16]
-
Inject a known volume of the sample and the standards into the HPLC system.
-
Run the analysis for approximately 25 minutes.[15]
-
Quantify the this compound concentration in the sample by comparing the peak area to the standard curve.
Visualizations
Caption: A simplified workflow for this compound production and analysis.
Caption: Key metabolic pathways for this compound precursor synthesis.
Caption: Regulatory role of BldD in erythromycin synthesis and morphology.
References
- 1. Reconstruction of Secondary Metabolic Pathway to Synthesize Novel Metabolite in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Role of Native Propionyl-CoA and Methylmalonyl-CoA Metabolism on Heterologous Polyketide Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineering of the methylmalonyl-CoA metabolite node of Saccharopolyspora erythraea for increased erythromycin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 11. Downstream Processing in the Age of Precision Medicine: Trends and Challenges | Technology Networks [technologynetworks.com]
- 12. scribd.com [scribd.com]
- 13. scispace.com [scispace.com]
- 14. Engineered EryF hydroxylase improving heterologous polyketide this compound production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Refinement of purification protocols for high-purity Erythronolide B
Technical Support Center: High-Purity Erythronolide B Purification
This center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to refine the purification of high-purity this compound (EB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important? A1: this compound (EB) is the aglycone core of the erythromycin antibiotics.[1][2] It is a crucial precursor in the biosynthesis of erythromycin and in the semisynthesis of new macrolide derivatives.[3] High purity is critical for analytical standardization, structural studies, and ensuring the stereochemical integrity of subsequent synthesis steps.
Q2: What are the most common impurities encountered during this compound purification? A2: The most common process-related impurity is 6-deoxythis compound (6-dEB), the direct biosynthetic precursor to EB.[4][5] The conversion from 6-dEB to EB is catalyzed by the P450EryF enzyme, and incomplete conversion is a primary source of this impurity.[5] Other potential impurities include related erythronolides, degradation products, and residual solvents from the extraction and chromatography steps.
Q3: Which chromatographic methods are most effective for this compound purification? A3: Reversed-phase chromatography is highly effective. Columns with C8 or C18 stationary phases are commonly used.[4][6] For initial capture and purification, flash chromatography with a C18 silica sphere media is suitable.[4] For achieving high purity (>99%), semi-preparative High-Performance Liquid Chromatography (HPLC) is often the final step.[4]
Q4: How can I monitor the purity of my this compound sample? A4: Purity is typically monitored using analytical HPLC with UV or Evaporative Light Scattering Detection (ELSD), coupled with Mass Spectrometry (LC-MS/MS) for definitive identification.[4][7] A C18 column with a water/acetonitrile gradient is a common analytical method.[4][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield After Initial Extraction
-
Question: I am experiencing a significant loss of this compound after extracting it from my fermentation broth/cell lysate. What could be the cause?
-
Answer:
-
Incomplete Cell Lysis: If EB is intracellular, inefficient cell disruption will result in poor extraction. Ensure your lysis method (e.g., sonication, high-pressure homogenization) is optimized and complete.
-
Incorrect Solvent Polarity: EB is a moderately polar macrolide. Using a solvent that is too polar or too non-polar will result in poor partitioning. Ethyl acetate or methyl tert-butyl ether are commonly effective.
-
Emulsion Formation: During liquid-liquid extraction, stable emulsions can form, trapping the product at the interface. To break emulsions, try adding brine (saturated NaCl solution) or centrifuging the mixture at a higher speed.
-
pH Drifting: The pH of the extraction buffer can affect the solubility and stability of EB. Maintain a consistent and optimal pH throughout the process.
-
Problem 2: Poor Resolution in Reversed-Phase Chromatography
-
Question: My primary impurity, likely 6-deoxythis compound, is co-eluting with my this compound peak during C18 column chromatography. How can I improve separation?
-
Answer:
-
Optimize the Gradient Slope: A shallower gradient during elution provides more time for the compounds to interact with the stationary phase, which can significantly improve the resolution of closely related structures like EB and 6-dEB.[8]
-
Modify the Mobile Phase:
-
Solvent Choice: Switching from methanol to acetonitrile (or vice versa) in the mobile phase can alter selectivity and improve separation.
-
Additives: Introducing a small amount of a buffer, such as ammonium formate, can improve peak shape and resolution.[4]
-
-
Lower the Flow Rate: Reducing the flow rate increases the residence time on the column, allowing for more theoretical plates and better separation, although it will increase the run time.
-
Decrease Column Temperature: Lowering the column temperature (e.g., from 40°C to 30°C) can sometimes enhance separation by altering the interaction kinetics between the analytes and the stationary phase.[6]
-
Problem 3: Difficulty with Final Crystallization
-
Question: I have a chromatographically pure (>98%) sample of this compound, but I am unable to induce crystallization from solution. What should I do?
-
Answer:
-
Solvent/Antisolvent System: EB crystallization often relies on a solvent-out or antisolvent method. A common approach is to dissolve the purified EB in a minimal amount of a good solvent (e.g., acetone, dichloromethane) and then slowly add a poor solvent (e.g., water, hexane) until turbidity is observed.[9][10]
-
Control Supersaturation: The rate of antisolvent addition is critical. A slow, controlled addition prevents rapid precipitation, which traps impurities, and instead favors the growth of larger, purer crystals.[9]
-
Temperature Control: A gradient cooling process can be effective. After dissolving the compound at a higher temperature, slowly cool the solution to induce crystallization. A period of aging the crystals at a stable low temperature (e.g., 4°C) can improve crystal size and purity.[9][10]
-
Seeding: If you have a previous batch of crystalline EB, adding a single seed crystal to the supersaturated solution can initiate crystallization and lead to more uniform crystal growth.
-
Data Presentation
Table 1: Common Impurities in this compound Purification
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Typical Source |
| This compound (Product) | C₂₁H₃₈O₇ | 402.53 | Target Molecule |
| 6-deoxythis compound (6-dEB) | C₂₁H₃₈O₆ | 386.53 | Incomplete enzymatic C6-hydroxylation of the precursor.[4][5] |
| Erythromycin A | C₃₇H₆₇NO₁₃ | 733.93 | Downstream glycosylation product if purification is from an erythromycin-producing strain.[4] |
| Anhydroerythromycin A | C₃₇H₆₅NO₁₂ | 715.91 | Degradation product under acidic conditions.[6] |
Table 2: Example HPLC Conditions for Purity Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 4.6 x 250 mm, 5 µm[4] | C8, 4.6 x 150 mm, 5 µm[6] |
| Mobile Phase A | Water with 50 mM Ammonium Formate[4] | 0.2 M Ammonium Phosphate Buffer pH 6.5[6] |
| Mobile Phase B | Acetonitrile[4] | Acetonitrile[6] |
| Gradient | Linear gradient from 5% to 95% B over 30 min[4] | Isocratic at 25-40% B[6] |
| Flow Rate | 1.0 mL/min[4] | 1.5 mL/min[6] |
| Temperature | 30°C[4] | 35°C[6] |
| Detection | ELSD or UV at 205-215 nm[4][6] | UV at 215 nm[6] |
Visualizations and Workflows
Biosynthetic Origin of Key Impurity
The diagram below illustrates the final step in the biosynthesis of this compound, highlighting the origin of the common impurity 6-deoxythis compound.
General Purification Workflow
This workflow outlines the major steps from cell harvesting to obtaining high-purity, crystalline this compound.
Troubleshooting Logic: Low Purity After Chromatography
This diagram provides a logical path to diagnose and solve issues of low purity after the initial flash chromatography step.
References
- 1. Erythromycin EP Impurity N | SynZeal [synzeal.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Biological conversion of this compound, an intermediate of erythromycin biogenesis, into new "hybrid" macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineered EryF hydroxylase improving heterologous polyketide this compound production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the separation of erythromycin and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2010048786A1 - Crystallizing method of erythromycin - Google Patents [patents.google.com]
Addressing common side reactions in Erythronolide B synthesis
Welcome to the technical support center for the synthesis of Erythronolide B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the C6-C7 bond is yielding a significant amount of a γ-adduct instead of the desired α-adduct. What is causing this and how can I fix it?
A1: This is a common issue, particularly when using an allylic carbanion. The formation of the γ-adduct arises from the ambident nature of the nucleophile, which can attack the electrophile at either the α or γ position. Initial attempts in seminal syntheses often resulted in the γ-adduct being the major product[1][2].
To address this, the addition of a polar aprotic solvent additive like hexamethylphosphoramide (HMPA) has been shown to almost completely suppress the formation of the γ-adduct[1][2]. However, be aware that this modification can sometimes lead to the formation of an epimeric α-adduct. Precomplexation of the ketone electrophile with a Lewis acid, such as BF₃·OEt₂, can significantly improve both regioselectivity and stereoselectivity, favoring the desired α-adduct[2].
Q2: I've managed to favor the α-adduct, but now I'm getting a mixture of diastereomers at the newly formed stereocenter. How can I improve the stereoselectivity?
A2: Poor stereocontrol in aldol-type reactions is a frequent challenge in polyketide synthesis. The facial selectivity of the attack on the electrophile is influenced by steric hindrance and the specific reagents used. In some cases, a nearly 1:1 mixture of diastereomers can be obtained initially.
Several strategies can be employed to improve stereoselectivity:
-
Reagent Control: The choice of enolate and Lewis acid is critical. For instance, using boron enolates in Evans aldol reactions typically provides high levels of stereocontrol, often exceeding 20:1 diastereomeric ratios (d.r.)[1].
-
Substrate Control: The inherent chirality in your fragments can influence the stereochemical outcome of the reaction. However, this is not always sufficient to achieve high selectivity.
-
Equilibration: If the newly formed stereocenter is adjacent to a carbonyl group, it may be possible to epimerize the undesired diastereomer to the thermodynamically more stable product. For example, in one of the early syntheses, a 2:1 mixture of diastereomers was converted to a 94:6 mixture in favor of the desired equatorial epimer upon equilibration[2].
Q3: My macrolactonization step is resulting in low yields and a significant amount of oligomers. What can I do to favor the formation of the desired 14-membered ring?
A3: Macrolactonization is often a low-yielding step due to the entropic barrier of bringing the two ends of a long, flexible chain together, as well as competing intermolecular reactions that lead to dimers and higher-order oligomers.
Key factors to consider for optimizing macrolactonization include:
-
High Dilution: Performing the reaction at very low concentrations (typically 0.001-0.01 M) is the most common strategy to favor intramolecular cyclization over intermolecular oligomerization. This is often achieved by the slow addition of the seco-acid to a large volume of solvent.
-
Method of Activation: The choice of activating agent for the carboxylic acid is crucial. Commonly used methods include the Yamaguchi macrolactonization, Corey-Nicolaou macrolactonization, and Masamune's thioester method. The Yamaguchi method, in particular, has been shown to be high-yielding (up to 87%) for certain this compound precursors[1].
-
Conformational Control: The conformation of the seco-acid can significantly impact the ease of cyclization. In some cases, the introduction of rigid elements, such as cyclic protecting groups, can pre-organize the molecule into a conformation that is more amenable to cyclization. However, recent studies have shown that for some substrates, these conformational restraints are not strictly necessary.
-
Stereochemistry: The stereochemistry of the seco-acid can have a profound effect on the outcome. In one instance, the natural diastereomer of a seco-acid cyclized in high yield, while its epimer exclusively formed oligomers under the same conditions[1].
Q4: I am observing an unexpected translactonization side product. What is this, and is it a problem?
A4: Translactonization is an intramolecular transesterification reaction where a hydroxyl group within the molecule attacks the lactone carbonyl, resulting in a different-sized lactone ring. For example, during a reduction step in one synthesis, an unexpected but ultimately irrelevant 10-membered lactone was formed from the desired 14-membered ring[2]. While this may seem alarming, it is not always a dead end. In the reported case, the 10-membered lactone could be readily saponified to the corresponding hydroxy acid, allowing the synthesis to proceed. Careful analysis of the structure of the translactonization product is necessary to determine if it can be reverted to the main synthetic pathway.
Troubleshooting Guides
Issue 1: Poor Regio- and Stereoselectivity in the C6-C7 Bond Formation
This section addresses the common problem of forming a mixture of γ-adducts, α-adducts, and diastereomers of the α-adduct.
Troubleshooting Workflow
Caption: Troubleshooting workflow for C6-C7 bond formation.
Quantitative Data on C6-C7 Bond Formation Side Reactions
| Condition | γ-Adduct Yield | α-Adduct (desired diastereomer) Yield | α-Adduct (epimer) Yield | Reference |
| n-BuLi, TMEDA | Major Product | Minor Product | Not Reported | [1][2] |
| + HMPA | Almost completely suppressed | Minor Product | Major Product | [1][2] |
| Pre-complexation with BF₃·OEt₂ | Not Reported | Favored Product | Not Reported | [2] |
| Grignard addition to aldehyde | - | 2:1 ratio of diastereomers | - | [2] |
| Equilibration of ketones | - | 94:6 ratio of diastereomers | - | [2] |
Issue 2: Low Yields and Oligomerization in Macrolactonization
This guide provides steps to improve the yield of the desired 14-membered macrolide.
Troubleshooting Workflow
Caption: Troubleshooting workflow for macrolactonization.
Quantitative Data on Macrolactonization Methods
| Method | Substrate | Yield of Macrolactone | Side Products | Reference |
| Yamaguchi | Hydroxy acid 12 (natural epimer) | 87% | - | [1] |
| Yamaguchi | Hydroxy acid epi-12 | 0% | Oligomers (exclusive product) | [1] |
| Corey-Nicolaou | Seco-acid derivative | 70% | Not specified | |
| Masamune (thioester) | Seco-acid derivative | 41% | Not specified | |
| C-H Oxidative Macrolactonization | Alkenoic acid 2 | 56% (after recycling) | Recovered starting material | [1] |
Experimental Protocols
Protocol 1: Minimizing γ-Adduct Formation in C6-C7 Bond Formation (Corey Synthesis Modification)
This protocol is adapted from the general principles described in the literature for favoring the α-adduct.
-
Preparation of the Allylic Carbanion:
-
Dissolve the allylic sulfide precursor in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon) at -78 °C.
-
Add TMEDA (tetramethylethylenediamine).
-
Slowly add n-butyllithium (n-BuLi) and stir for 30 minutes at -78 °C to generate the allylic carbanion.
-
-
Pre-complexation of the Ketone:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the ketone electrophile in anhydrous THF at -78 °C.
-
Add one equivalent of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), and stir for 15 minutes.
-
-
Addition and Quenching:
-
Slowly add the pre-complexed ketone solution to the allylic carbanion solution at -78 °C via a cannula.
-
Stir the reaction mixture at -78 °C for the appropriate time (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired α-adduct.
-
Protocol 2: Yamaguchi Macrolactonization
This protocol is a general procedure for the Yamaguchi macrolactonization.
-
Preparation of the Seco-Acid Solution:
-
Dissolve the seco-acid in a large volume of anhydrous toluene (to achieve a final concentration of approximately 0.005 M) in a flame-dried flask equipped with a dropping funnel, under an inert atmosphere.
-
Add triethylamine (Et₃N) to the solution.
-
-
Formation of the Mixed Anhydride:
-
In a separate flask, prepare a solution of 2,4,6-trichlorobenzoyl chloride in anhydrous toluene.
-
Slowly add the 2,4,6-trichlorobenzoyl chloride solution to the seco-acid solution at room temperature and stir for 2 hours.
-
-
Cyclization:
-
In a large, flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel, bring a solution of 4-(dimethylamino)pyridine (DMAP) in a large volume of anhydrous toluene to reflux.
-
Slowly add the mixed anhydride solution to the refluxing DMAP solution over several hours using a syringe pump.
-
After the addition is complete, continue to reflux for an additional hour (monitor by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with saturated aqueous copper sulfate solution (to remove DMAP), then with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the macrolactone.
-
Signaling Pathways and Workflows
Logical Relationship for Stereocontrol in Aldol Reactions
References
Technical Support Center: Enhancing Enzymatic Efficiency in Erythronolide B Biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the efficiency of enzymatic steps in Erythronolide B biosynthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
| Issue/Question | Potential Causes | Troubleshooting Steps |
| Low or no production of 6-deoxythis compound (6-dEB) in E. coli | Inefficient supply of the extender unit, (2S)-methylmalonyl-CoA. | - Investigate different pathways for methylmalonyl-CoA supply. The S. coelicolor propionyl-CoA carboxylase (PCC) pathway has been shown to be more effective than the P. shermanii methylmalonyl-CoA mutase/epimerase pathway, leading to five-fold higher titers of 6-dEB.[1] - Co-express the appropriate pathway genes. For the PCC pathway, ensure the expression of pccAB genes. - Supplement the culture medium. Provide propionate in the medium as a precursor for the PCC pathway. |
| Poor expression or activity of the 6-deoxythis compound synthase (DEBS) enzymes. | - Optimize codon usage of the DEBS genes for the expression host (E. coli). - Use a stable plasmid system for DEBS gene expression. [1] - Enhance culture medium. Tryptone has been shown to significantly improve recombinant protein levels of DEBS.[2] | |
| Low conversion of 6-dEB to this compound (EB) | Low catalytic activity of the cytochrome P450EryF hydroxylase. | - Engineer the P450EryF enzyme. The I379V mutant of SaEryF (P450EryF from Saccharopolyspora erythraea) has been shown to increase EB yield by four-fold compared to the wild-type.[3][4][5] - Select the optimal P450EryF variant. Comparative analysis has shown SaEryF to be a good candidate for EB biosynthesis.[3][4] - Ensure proper protein folding and co-factor availability. Co-express with appropriate chaperones if necessary and ensure the presence of necessary co-factors for P450 enzymes. |
| Metabolic burden on the host cell. | - Integrate key pathway genes into the host chromosome. This can lead to more stable expression and reduced plasmid-related metabolic load.[1] - Balance the expression levels of different pathway enzymes. Use promoters of varying strengths to control the expression of each enzymatic step. | |
| Accumulation of undesired by-products | Promiscuity of enzymes or competing metabolic pathways. | - Knock out competing pathways. For example, in the biosynthesis of 3-O-α-mycarosylthis compound (MEB), blocking precursor glucose-1-phosphate competing pathways significantly enhanced the titer.[6] - Use engineered enzymes with higher specificity. Directed evolution or rational design can be used to reduce the off-target activity of enzymes. |
| Inconsistent fermentation results | Variability in culture conditions. | - Optimize and standardize fermentation parameters. This includes pH, temperature, aeration, and nutrient feeding strategies.[7] - Use a well-defined screening method. Micro-scale cultures can be used to efficiently screen for key medium components and conditions.[2] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound biosynthesis.
Q1: What is the rate-limiting step in the conversion of 6-dEB to this compound?
A1: The C6 hydroxylation of 6-dEB to form this compound, catalyzed by the cytochrome P450EryF enzyme, is considered the initial and often rate-limiting modification in the multi-step pathway to convert 6-dEB into erythromycin.[3][5]
Q2: Which host organism is better for heterologous production of this compound, E. coli or Streptomyces?
A2: Both E. coli and Streptomyces species have been successfully used for the heterologous production of this compound precursors. E. coli offers faster growth and easier genetic manipulation.[1][2] However, Streptomyces species, being the native producers of many polyketides, may provide a more suitable intracellular environment for the correct folding and functioning of large, complex enzymes like DEBS.[8] The choice of host often depends on the specific experimental goals and available resources.
Q3: How can the supply of methylmalonyl-CoA, a key building block, be improved in E. coli?
A3: Several strategies can be employed to increase the intracellular concentration of methylmalonyl-CoA:
-
Expression of the propionyl-CoA carboxylase (PCC) pathway from Streptomyces coelicolor : This has been shown to be a highly effective method, leading to significant 6-dEB production.[1]
-
Expression of the methylmalonyl-CoA mutase/epimerase pathway from Propionibacteria shermanii : While functional, this pathway has been reported to result in lower 6-dEB titers compared to the PCC pathway.[1]
-
Simultaneous expression of multiple pathways : When the PCC and mutase pathways were expressed together, the PCC pathway was found to be predominant.[1]
Q4: Are there any specific mutations in the P450EryF enzyme that have been shown to improve its activity?
A4: Yes, the I379V mutation in the SaEryF enzyme from Saccharopolyspora erythraea has been demonstrated to significantly enhance the production of this compound. This single mutation resulted in a four-fold increase in EB yield in E. coli.[3][4][5] Further combined mutagenesis of multiple residues has been shown to boost the EB concentration by another 41%.[3][5]
Q5: What is the role of DEBS in this compound biosynthesis?
A5: The 6-deoxythis compound synthase (DEBS) is a large, multi-modular polyketide synthase (PKS) responsible for the assembly of the 14-membered macrolide core, 6-deoxythis compound (6-dEB).[9] It catalyzes the condensation of one propionyl-CoA starter unit with six (2S)-methylmalonyl-CoA extender units.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on enhancing this compound biosynthesis.
Table 1: Comparison of 6-dEB Production in E. coli with Different Methylmalonyl-CoA Supply Pathways
| Methylmalonyl-CoA Pathway | Host Strain | 6-dEB Titer | Reference |
| S. coelicolor PCC | E. coli | Five-fold higher than mutase pathway | [1] |
| P. shermanii mutase/epimerase | E. coli | - | [1] |
Table 2: Enhancement of this compound (EB) Production through P450EryF Engineering in E. coli
| P450EryF Variant | Host Strain | EB Titer (mg/L) | Fold Increase vs. Wild-Type | Reference |
| Wild-Type SaEryF | E. coli | ~33 | - | [3] |
| SaEryF I379V Mutant | E. coli | 131 | 4 | [3][4][5] |
| Combined Mutagenesis | E. coli | ~185 | ~5.6 | [3][5] |
Table 3: Improvement of 6-dEB Production through Medium Optimization
| Culture Medium | Host Strain | 6-dEB Titer (mg/L) | Fold Improvement | Reference |
| Standard Medium | E. coli | ~7.3 | - | [2] |
| Enhanced Medium (with Tryptone) | E. coli | >160 | 22 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Heterologous Production of 6-deoxythis compound (6-dEB) in E. coli
-
Strain and Plasmids:
-
Host Strain: E. coli BAP1.
-
Plasmids:
-
pBP130: containing the genes for DEBS 1, 2, and 3.
-
pBP144: containing the S. coelicolor propionyl-CoA carboxylase (pccAB) genes.
-
-
-
Culture Medium:
-
LB medium for initial growth.
-
Fermentation medium supplemented with tryptone and propionate.
-
-
Fermentation:
-
Inoculate a starter culture in LB medium and grow overnight.
-
Use the starter culture to inoculate the fermentation medium.
-
Induce protein expression at an appropriate cell density with IPTG.
-
Continue fermentation for 48-72 hours at a controlled temperature (e.g., 22°C).
-
-
Extraction and Analysis:
-
Harvest the cells by centrifugation.
-
Extract the polyketides from the cell pellet and supernatant using ethyl acetate.
-
Analyze the extracts by HPLC and LC-MS/MS to quantify 6-dEB production.
-
Protocol 2: Engineering and Screening of P450EryF Variants for Improved this compound (EB) Production
-
Site-Directed Mutagenesis:
-
Use a plasmid containing the wild-type SaEryF gene (e.g., in pCDFDuet-1) as a template.
-
Perform PCR-based site-directed mutagenesis to introduce the desired mutation (e.g., I379V).
-
-
Transformation and Expression:
-
Transform the resulting plasmid into the 6-dEB producing E. coli strain (from Protocol 1).
-
Culture the recombinant strain in fermentation medium.
-
Induce the expression of both DEBS and the P450EryF variant.
-
-
Product Analysis:
-
After fermentation, extract the products as described in Protocol 1.
-
Analyze the extracts by HPLC and LC-MS/MS to quantify both 6-dEB and EB.
-
Calculate the conversion efficiency of 6-dEB to EB.
-
Visualizations
The following diagrams illustrate key pathways and workflows discussed in this guide.
References
- 1. Metabolic engineering of Escherichia coli for improved 6-deoxythis compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient experimental design and micro-scale medium enhancement of 6-deoxythis compound production through Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineered EryF hydroxylase improving heterologous polyketide this compound production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineered EryF hydroxylase improving heterologous polyketide this compound production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. Erythromycin biosynthesis. Highly efficient incorporation of polyketide chain elongation intermediates into 6-deoxythis compound in an engineered Streptomyces host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineering strategies for rational polyketide synthase design - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00030A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Validation of Bioassays for Erythronolide B and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various bioassay methods for the quantitative analysis of Erythronolide B and its derivatives. This compound is the aglycone core of the antibiotic erythromycin, a macrolide that inhibits bacterial protein synthesis. Accurate and reliable quantification of these compounds is critical in drug discovery, development, and quality control. This document outlines and compares the validation parameters of common bioanalytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Microbiological Assays. Detailed experimental protocols and a summary of quantitative performance data are provided to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Bioassay Validation Parameters
The selection of a suitable bioassay depends on various factors, including the required sensitivity, specificity, accuracy, precision, and the nature of the sample matrix. The following tables summarize the key validation parameters for different analytical methods used for macrolide antibiotics, providing a basis for comparison.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) | Microbiological Agar Diffusion Assay | Regulatory Guideline Reference |
| Specificity | High (discriminates between the active ingredient and impurities/degradation products) | Very High (highly selective due to mass-to-charge ratio detection) | Moderate to High (dependent on antibody specificity, potential for cross-reactivity) | Moderate (activity-based, may not distinguish between structurally similar, active compounds) | ICH Q2(R1) |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.999[1] | Typically ≥ 0.995[2] | Typically ≥ 0.99 | Typically ≥ 0.98[1] | ICH Q2(R1) |
| Accuracy (% Recovery) | 98.0% - 102.0%[1] | 88% - 105%[2] | 80% - 120% (typical) | 95.0% - 105.0%[1] | ICH Q2(R1) |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0%[1] | Intra-day: < 15%Inter-day: < 15% | Intra-assay: < 10%Inter-assay: < 15% | Repeatability: ≤ 5.0%Intermediate Precision: ≤ 10.0%[1] | ICH Q2(R1) |
| Lower Limit of Quantitation (LLOQ) | ~10-100 ng/mL | 0.5 ng/mL[2] | ~1-10 ng/mL | ~100-1000 ng/mL | ICH Q2(R1) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for macrolide analysis and can be adapted for this compound and its specific derivatives.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a reversed-phase HPLC method for the quantification of macrolide antibiotics.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector, pump, autosampler, and data acquisition software.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, 2-methyl-2-propanol, and a phosphate buffer (e.g., pH 6.5) in a defined ratio (e.g., 33:7:60, v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 210 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve the this compound or derivative reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 10-200 µg/mL).
-
Sample Preparation: The sample preparation will vary depending on the matrix. For pharmaceutical formulations, it may involve dissolving the product in the mobile phase. For biological matrices, a liquid-liquid or solid-phase extraction may be necessary.
Validation Parameters Evaluation:
-
Specificity: Analyze a blank sample (matrix without the analyte) and a sample spiked with known related substances to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[1]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.[1]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicate preparations of a sample solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 1.0%.[1]
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The RSD should be ≤ 2.0%.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of erythromycin, which can be adapted for this compound.[2]
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with a Turbo-Ionspray source.[2]
-
Column: C8 or C18 column (e.g., 50 mm x 3.0 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic mixture of acetonitrile and water with ammonium acetate and acetic acid (e.g., 50:50 v/v with 2 mM NH4OAc and 0.1% HOAc).[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and its derivatives would need to be determined. For erythromycin, a common transition is m/z 734.5 -> 576.5.
Standard and Sample Preparation:
-
Stock and Working Standards: Prepared similarly to the HPLC method, but at much lower concentrations due to the higher sensitivity of the instrument.
-
Sample Preparation (from plasma): Involves alkalization of the plasma sample, followed by a one-step liquid-liquid extraction with an organic solvent. The extract is then evaporated to dryness and reconstituted in the mobile phase.[2]
Validation Parameters Evaluation:
-
Linearity: A calibration curve is constructed over the desired concentration range (e.g., 0.5-5000 ng/mL for erythromycin).[2] The correlation coefficient should be ≥ 0.995.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For erythromycin, an LLOQ of 0.5 ng/mL has been reported.[2]
Microbiological Agar Diffusion Assay
This method is based on the inhibitory effect of the antibiotic on a susceptible microorganism.
Materials and Methods:
-
Test Organism: A susceptible bacterial strain, such as Micrococcus luteus or Bacillus subtilis.
-
Culture Medium: A suitable agar medium for the growth of the test organism.
-
Standard and Sample Preparation:
-
Standard Solutions: A series of standard solutions of the this compound or derivative reference standard are prepared in a suitable buffer.
-
Sample Solutions: Samples are diluted to an expected concentration within the range of the standard curve.
-
-
Assay Procedure:
-
A sterile agar plate is inoculated with the test organism.
-
Cylinders or wells are placed on the agar surface.
-
Aliquots of the standard and sample solutions are added to the wells.
-
The plates are incubated under appropriate conditions to allow bacterial growth.
-
-
Measurement: The diameters of the zones of inhibition around each well are measured.
Validation Parameters Evaluation:
-
Linearity: A standard curve is prepared by plotting the logarithm of the concentration against the diameter of the inhibition zone. The correlation coefficient should be ≥ 0.98.[1]
-
Accuracy: Determined by assaying samples with known concentrations and calculating the percent recovery.
-
Precision:
Signaling Pathways and Experimental Workflows
Antibacterial Mechanism of Action
This compound is the precursor to erythromycin, which functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation step of protein synthesis.
Caption: Antibacterial mechanism of this compound derivatives.
Potential Interaction with mTOR and NF-κB Signaling
Some studies suggest that macrolides like erythromycin may have anti-inflammatory effects by modulating signaling pathways such as the mTOR and NF-κB pathways in mammalian cells. The exact mechanism for this compound itself is less characterized, but a potential pathway is illustrated below.
Caption: Potential immunomodulatory mechanism of this compound.
General Bioassay Validation Workflow
The following diagram illustrates a typical workflow for the validation of a bioassay according to regulatory guidelines.
Caption: General workflow for bioassay validation.
References
A Comparative Analysis of the Antibacterial Efficacy of Erythronolide B Analogs
For Researchers, Scientists, and Drug Development Professionals
Erythronolide B, a key intermediate in the biosynthesis of erythromycin, serves as a versatile scaffold for the development of novel macrolide antibiotics. Modifications to the this compound core have given rise to a diverse range of analogs with altered antibacterial profiles, pharmacokinetic properties, and mechanisms of action. This guide provides a comparative overview of the antibacterial activity of prominent this compound analogs, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of this compound analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC values (in µg/mL) of representative this compound analogs against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.
| Analog Class | Specific Analog | Staphylococcus aureus (Susceptible) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae (Susceptible) | Streptococcus pneumoniae (Erythromycin-Resistant) | Haemophilus influenzae | Reference(s) |
| This compound | This compound | >64 | >64 | >64 | >64 | >64 | [1] |
| Ketolides | Telithromycin | 0.03 - 0.25 | 0.12 - 1 | ≤0.015 - 0.03 | 0.03 - 1 | 1 - 4 | [2] |
| Cethromycin (ABT-773) | ≤0.03 | 0.06 | ≤0.015 | ≤0.015 - 0.25 | 2 | [2][3] | |
| Acylides | TEA-0777 (3-O-nitrophenylacetyl) | 0.1 | 0.2 | 0.004 | 0.03 | 1 | [4][5] |
| TEA-0929 (11,12-carbamate) | 0.1 | 0.2 | 0.008 | 0.06 | 0.5 | [6] | |
| 3-O-descladinosyl Analogs | G1 (11,12-cyclic carbonate) | 1 | 2 | 1 | 1 | 8 | |
| 4"-O-acyl Derivatives | Compound 17 (4"-O-alkyl) | 0.03 | 0.12 | 0.008 | 0.06 | ND | [7] |
ND: Not Determined
Experimental Protocols: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The following is a detailed methodology for determining the MIC of this compound analogs using the broth microdilution method, a standard antimicrobial susceptibility test.[8][9][10][11]
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the test bacteria grown on appropriate agar plates (e.g., Blood Agar for Streptococci, Chocolate Agar for Haemophilus influenzae).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used. For fastidious organisms like S. pneumoniae and H. influenzae, the media is often supplemented with lysed horse blood or specific growth factors.[12]
-
Antibiotic Stock Solutions: Prepare a concentrated stock solution of each this compound analog in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the bacteria.
-
96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.
2. Inoculum Preparation:
-
Aseptically pick several colonies from the fresh agar plate and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Dispense 50 µL of the appropriate sterile broth into all wells of the 96-well plate.
-
Add 50 µL of the highest concentration of the antibiotic stock solution (prepared at 2x the final desired concentration) to the first well of each row designated for that antibiotic.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of antibiotic concentrations. Discard the final 50 µL from the last well in the dilution series.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
4. Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air. For H. influenzae and S. pneumoniae, incubation in an atmosphere enriched with 5% CO₂ may be required.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.
Mechanism of Action and Experimental Workflow Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound analogs, like other macrolides, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding site is primarily composed of domains II and V of the 23S rRNA.[2][13] Ketolides, a prominent class of this compound analogs, exhibit enhanced binding affinity due to the replacement of the L-cladinose sugar at the C-3 position with a keto group and often possess an extended side chain. This allows for additional interactions with the ribosome, overcoming certain resistance mechanisms such as erm-mediated methylation of the ribosome.[3][14]
Caption: Mechanism of antibacterial action of this compound analogs.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram illustrates the key steps in the broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC) of this compound analogs.
Caption: Workflow for the broth microdilution MIC determination.
References
- 1. Biological conversion of this compound, an intermediate of erythromycin biogenesis, into new "hybrid" macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ketolides: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial activity of acylides (3-O-acyl-erythromycin derivatives): a novel class of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antibacterial activity of a novel series of acylides: 3-O-(3-pyridyl)acetylerythromycin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. The macrolide-ketolide antibiotic binding site is formed by structures in domains II and V of 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ketolides-telithromycin, an example of a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Landscape of Polyketide Macrolides: Erythronolide B in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of Erythronolide B, the aglycone precursor to the antibiotic erythromycin, with other prominent polyketide macrolides. By presenting key physicochemical properties, biological activities, and underlying biosynthetic and signaling pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel macrolide-based therapeutics.
Structural and Physicochemical Comparison
Polyketide macrolides are a diverse class of natural products characterized by a macrocyclic lactone ring. Variations in ring size, stereochemistry, and functional group substitutions contribute to their wide range of biological activities. This compound, a 14-membered macrolide, serves as a foundational scaffold for numerous antibiotics. The following tables provide a comparative overview of its physicochemical properties alongside other notable polyketide macrolides.
Table 1: Physicochemical Properties of Selected Polyketide Macrolides
| Macrolide | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C21H38O7 | 402.5 | - | - |
| Pikromycin | C28H47NO8 | 525.7 | 169-170 | Soluble in methanol, ethanol, acetone |
| Tylosin | C46H77NO17 | 916.1 | 128-132 | Slightly soluble in water; soluble in lower alcohols[1] |
| Rapamycin (Sirolimus) | C51H79NO13 | 914.2 | 183-185 | Soluble in DMSO, ethanol |
| Tacrolimus (FK-506) | C44H69NO12 | 804.0 | 113-115 | Poorly soluble in water; soluble in DMSO, ethanol[2][3] |
| Avermectin B1a | C48H72O14 | 873.1 | 150-155 | Poorly soluble in water[4] |
Comparative Biological Activity
The diverse structures of polyketide macrolides translate into a broad spectrum of biological activities, ranging from antibacterial and antifungal to immunosuppressive and antiparasitic. The following table summarizes the minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50) of selected macrolides against various targets.
Table 2: Biological Activity of Selected Polyketide Macrolides
| Macrolide | Target Organism/Cell Line | Biological Activity | Value |
| Tylosin | Staphylococcus aureus | Antibacterial (MIC) | 0.5 µg/mL[5] |
| Tylosin | Staphylococcus aureus (from bovine mastitis) | Antibacterial (MIC50) | 32 µg/mL[6] |
| Tylosin | Mycoplasma gallisepticum | Antibacterial (MIC range) | 0.004 - 4 µg/mL[7] |
| Rapamycin | HEK293 cells | mTOR Inhibition (IC50) | ~0.1 nM[8] |
| Rapamycin | T98G glioblastoma cells | mTOR Inhibition (IC50) | 2 nM[8] |
| Rapamycin | U87-MG glioblastoma cells | mTOR Inhibition (IC50) | 1 µM[8] |
| Rapamycin | MCF-7 breast cancer cells | Antiproliferative (IC50) | 20 nM[9] |
| Rapamycin | Ca9-22 oral cancer cells | Antiproliferative (IC50) | ~15 µM[10] |
| Tacrolimus | Human Peripheral Blood Mononuclear Cells (PBMCs) | Immunosuppression (IC50) | Median: 0.63 ng/mL (pre-transplant)[11] |
| Tacrolimus | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-2 Inhibition (IC50) | 5.6 µg/L[12] |
| Avermectin B1 | Haemonchus contortus (parasitic nematode) | Antiparasitic | Potent activity |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
Materials:
-
Sterile 96-well microtiter plates
-
Test macrolide compounds
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile diluents
-
Multipipettor
Procedure:
-
Preparation of Antibiotic Stock Solution: Dissolve the macrolide in a suitable solvent to a known high concentration. Further dilute in the test medium to twice the highest desired final concentration.
-
Serial Dilutions: Dispense 100 µL of sterile broth into all wells of a microtiter plate. Add 100 µL of the 2x antibiotic stock solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 serves as a positive control (bacteria, no antibiotic), and column 12 as a negative control (broth only).
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 5 µL of the prepared inoculum to wells in columns 1 through 11.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis of Macrolides
This technique is used for the separation, identification, and quantification of macrolides in a sample.
Materials:
-
HPLC system coupled with a mass spectrometer (e.g., electrospray ionization - ESI)
-
C18 HPLC column (e.g., Agilent Poroshell 120 EC-C18)
-
Mobile phase: Acetonitrile and water (with or without additives like formic acid or ammonium acetate)
-
Macrolide standards
-
Sample extracts
Procedure:
-
Sample Preparation: Extract the macrolides from the sample matrix using a suitable solvent (e.g., acetonitrile). The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic Separation:
-
Set the column temperature (e.g., 30°C).
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample extract onto the column.
-
Run a gradient elution program, gradually increasing the proportion of the organic solvent (e.g., acetonitrile) to elute the macrolides based on their polarity.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use multiple reaction monitoring (MRM) for quantitative analysis, selecting specific precursor-to-product ion transitions for each macrolide.
-
For qualitative analysis, acquire full scan mass spectra.
-
-
Data Analysis: Identify macrolides by comparing their retention times and mass spectra with those of pure standards. Quantify the macrolides by constructing a calibration curve using the peak areas of the standards.
Visualizing Key Pathways
Biosynthetic Pathway of this compound
The biosynthesis of the this compound core is a complex process catalyzed by a modular polyketide synthase (PKS) enzyme, 6-deoxythis compound synthase (DEBS). The following diagram illustrates the sequential addition of extender units to a starter unit, followed by tailoring reactions to yield this compound.
Caption: Biosynthesis of this compound from precursor units.
Signaling Pathway of Rapamycin (mTOR Inhibition)
Rapamycin exerts its immunosuppressive and anticancer effects by inhibiting the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.
Caption: Simplified mTOR signaling pathway and its inhibition by rapamycin.
Signaling Pathway of Tacrolimus (Calcineurin Inhibition)
Tacrolimus is a potent immunosuppressant that acts by inhibiting calcineurin, a phosphatase crucial for T-cell activation.
Caption: Tacrolimus inhibits T-cell activation via the calcineurin-NFAT pathway.
References
- 1. fao.org [fao.org]
- 2. Tacrolimus | 104987-11-3 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tylosin | 1401-69-0 [chemicalbook.com]
- 6. A high prevalence of tylosin resistance among Staphylococcus aureus strains isolated from bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 11. Clinical Significance of the Pharmacological Efficacy of Tacrolimus Estimated by the Lymphocyte Immunosuppressant Sensitivity Test (LIST) Before and After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunomonitoring of Tacrolimus in Healthy Volunteers: The First Step from PK- to PD-Based Therapeutic Drug Monitoring? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comparative Analysis of Synthetic Routes to Erythronolide B: A Guide for Researchers
Erythronolide B, the aglycone precursor to the clinically significant erythromycin antibiotics, has been a formidable target for synthetic organic chemists for decades. Its complex stereochemical architecture, featuring a 14-membered macrolactone ring adorned with ten stereocenters, has spurred the development of novel synthetic strategies and methodologies. This guide provides a comparative analysis of several prominent total syntheses of this compound and its immediate precursor, 6-deoxythis compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the varying approaches to this challenging molecule.
Performance Metrics of Key Synthesis Routes
The efficiency and practicality of a total synthesis are paramount considerations. The following table summarizes key quantitative data for several landmark syntheses of this compound and 6-deoxythis compound, allowing for a direct comparison of their overall efficacy.
| Lead Researcher(s) | Target Molecule | Longest Linear Sequence (Steps) | Total Steps | Overall Yield (%) | Key Strategic Features |
| R.B. Woodward (1981) | Erythromycin A (via Erythronolide A) | 52 | - | 0.0089 | Stereocontrol using a dithiane template, convergent strategy.[1] |
| E.J. Corey (1978) | This compound | ~25 | - | - | First total synthesis, convergent approach, use of novel macrolactonization.[2] |
| S. Masamune (1981) | 6-deoxythis compound | 22 | - | <7 | Linear approach, aldol condensation-based strategy.[1] |
| D.A. Evans (1998) | 6-deoxythis compound | 18 | - | 4.3 | Convergent synthesis, extensive use of Evans aldol reactions.[1][3] |
| I. Paterson (1991) | This compound | 25 | - | <2.4 | Convergent strategy, aldol reactions, use of chiral boron enolates.[1] |
| R.W. Hoffmann (1993) | (9S)-Dihydroerythronolide A | - | 23 | 6.6 | Linear synthesis.[1] |
| M.C. White (2009) | 6-deoxythis compound | 22 | - | 7.8 | Late-stage C-H oxidation for macrolactonization.[4] |
| M.J. Krische (2013) | 6-deoxythis compound | 14 | 20 | - | C-C bond-forming transfer hydrogenation, enyne metathesis.[5][6] |
Note: Data for some syntheses, particularly the pioneering work of Corey, is not always reported with the same level of detail as more modern syntheses. The overall yield for Masamune's synthesis is noted as being less than 7%, with the yields for the final steps not fully detailed.[1] The synthesis by Hoffmann targeted a derivative, (9S)-dihydroerythronolide A.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the overarching logical flow of several key synthetic strategies.
Figure 1: Woodward's convergent approach to Erythronolide A.
Figure 2: Corey's groundbreaking convergent synthesis of this compound.
Figure 3: Evans' efficient synthesis of 6-deoxythis compound.
Figure 4: White's innovative late-stage C-H oxidation strategy.
Figure 5: Krische's concise synthesis using modern catalytic methods.
Key Experimental Protocols
A detailed understanding of the experimental conditions is crucial for replicating and building upon these synthetic routes. Below are protocols for some of the key transformations employed in the syntheses of this compound and its precursors.
Corey-Nicolaou Macrolactonization
This method, developed during Corey's synthesis, is a powerful tool for the formation of large-ring lactones.[1]
Procedure: The seco-acid is first converted to its 2-pyridinethiol ester. This is achieved by treating the seco-acid with 2,2'-dipyridyl disulfide and triphenylphosphine in a non-polar solvent such as toluene or xylene. The resulting activated ester is then subjected to high-dilution conditions by slow addition to a refluxing solution of the same solvent. The cyclization proceeds to furnish the macrolactone.
Yamaguchi Macrolactonization
A widely adopted method for esterification and macrolactonization, the Yamaguchi protocol offers mild conditions and high yields.[1]
Procedure: To a solution of the seco-acid in an appropriate solvent (e.g., toluene or THF) is added triethylamine, followed by 2,4,6-trichlorobenzoyl chloride at room temperature. After a period of stirring to form the mixed anhydride, a solution of 4-dimethylaminopyridine (DMAP) in the same solvent is added. The reaction mixture is then typically heated to reflux under high dilution to effect cyclization.
Evans Aldol Reaction
The Evans asymmetric aldol reaction is a cornerstone of stereoselective synthesis, allowing for the construction of specific stereoisomers of β-hydroxy carbonyl compounds.[1]
Procedure: The chiral N-acyloxazolidinone is deprotonated with a suitable base, such as di-n-butylboron triflate and triethylamine, to form the corresponding boron enolate. This enolate is then cooled to a low temperature (typically -78 °C) and treated with the desired aldehyde. The reaction is quenched, and the product is isolated. The chiral auxiliary can be subsequently cleaved to reveal the chiral β-hydroxy acid or other derivatives.
Myers Asymmetric Alkylation
This method provides a reliable way to introduce alkyl groups stereoselectively at the α-position of a carbonyl group using a pseudoephedrine chiral auxiliary.
Procedure: The pseudoephedrine amide is deprotonated with a strong base, typically lithium diisopropylamide (LDA), in the presence of lithium chloride at low temperature. The resulting enolate is then treated with an alkyl halide electrophile. After quenching the reaction, the alkylated product is obtained with high diastereoselectivity. The pseudoephedrine auxiliary can be removed under acidic or basic conditions.
Ohira-Bestmann Reaction
This reaction is a convenient method for the conversion of aldehydes to terminal alkynes.
Procedure: To a solution of the aldehyde and the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) in a solvent such as methanol or a mixture of THF and methanol, a base like potassium carbonate is added at room temperature. The reaction is typically stirred overnight. After workup, the terminal alkyne is obtained.
Hydrozirconation of Alkynes
This procedure allows for the regioselective and stereoselective functionalization of alkynes.
Procedure: To a solution of the alkyne in a suitable solvent (e.g., THF or dichloromethane) is added a solution of Schwartz's reagent (zirconocene hydrochloride). The reaction is stirred at room temperature to allow for the hydrozirconation to occur. The resulting vinylzirconium intermediate can then be quenched with various electrophiles, such as N-iodosuccinimide (NIS) to yield a vinyl iodide.
This comparative guide highlights the evolution of synthetic strategies towards the complex macrolide, this compound. From the pioneering efforts of Woodward and Corey to the modern catalytic approaches of White and Krische, the syntheses of this molecule have not only provided access to a vital medicinal scaffold but have also driven significant innovation in the field of organic chemistry. The data and protocols presented herein are intended to serve as a valuable resource for researchers engaged in the design and execution of complex molecule synthesis.
References
- 1. baranlab.org [baranlab.org]
- 2. 1. This compound, shown in Figure 1, is a synthetie | Chegg.com [chegg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis and Study of 6-deoxythis compound via Late-stage C—H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of 6-Deoxythis compound via C-C Bond-Forming Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of 6-deoxythis compound via C-C bond-forming transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Reactivity of Anti-Erythronolide B Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of antibodies raised against Erythronolide B. While specific cross-reactivity studies for commercially available or research-grade anti-Erythronolide B antibodies are not extensively documented in publicly accessible literature, this document outlines the critical structural analogs for testing and provides a detailed experimental protocol for generating comparative data. The focus of existing research has been on antibodies targeting the 6-deoxythis compound synthase (DEBS), the enzyme responsible for the biosynthesis of the erythronolide core, rather than on antibodies against the small molecule itself.[1][2]
Rationale for Cross-Reactivity Studies
Key Analogs for Cross-Reactivity Testing
A comprehensive cross-reactivity assessment for an anti-Erythronolide B antibody should include key intermediates in the erythromycin biosynthetic pathway and other structurally related macrolides. The following compounds are recommended for inclusion in a cross-reactivity panel:
-
6-deoxythis compound (6-dEB): The immediate precursor to this compound.
-
Erythromycin A: The final, clinically relevant antibiotic.
-
Erythromycin B, C, and D: Other common variants of erythromycin.
-
3-O-α-mycarosylthis compound (MEB): An intermediate in the glycosylation pathway of this compound.[4]
-
Oleandomycin: Another macrolide antibiotic with a similar core structure.
-
Tylosin: A 16-membered macrolide antibiotic, to assess cross-reactivity with larger ring structures.
Hypothetical Cross-Reactivity Data
The following table presents a hypothetical data set for a fictional monoclonal antibody, MAb-EB42, raised against this compound. The data is presented to illustrate how results from a competitive ELISA would be summarized. Cross-reactivity is calculated as:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Analog) * 100
| Antibody | Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| MAb-EB42 | This compound | 15.2 | 100 |
| 6-deoxythis compound | 35.8 | 42.5 | |
| Erythromycin A | > 1000 | < 1.5 | |
| Erythromycin B | 850.1 | 1.8 | |
| 3-O-α-mycarosylthis compound | 450.6 | 3.4 | |
| Oleandomycin | > 2000 | < 0.8 |
Note: This data is for illustrative purposes only and does not represent the performance of any existing antibody.
Experimental Protocol: Competitive Indirect ELISA
This protocol outlines a standard procedure for determining the cross-reactivity of an anti-Erythronolide B antibody.
4.1. Materials and Reagents
-
High-binding 96-well microtiter plates
-
Anti-Erythronolide B antibody (primary antibody)
-
This compound-protein conjugate (e.g., this compound-BSA) for coating
-
This compound standard and its structural analogs
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Phosphate Buffered Saline (PBS)
-
Washing Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader (450 nm)
4.2. Procedure
-
Coating: Dilute the this compound-protein conjugate in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Washing Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in 4.2.2.
-
Competition:
-
Prepare serial dilutions of this compound standard and each analog in PBST.
-
In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of the diluted primary anti-Erythronolide B antibody. Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the washing step as in 4.2.2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in 4.2.2, but increase the number of washes to five.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot a standard curve of absorbance versus the logarithm of the analyte concentration. Determine the IC50 value (the concentration that causes 50% inhibition of antibody binding) for this compound and each analog. Calculate the percent cross-reactivity using the formula provided in Section 3.
Visualized Workflow and Pathways
The following diagrams illustrate the experimental workflow for determining antibody cross-reactivity.
Caption: Workflow for Competitive Indirect ELISA.
Caption: Data analysis workflow for cross-reactivity.
References
- 1. Discovery and Characterization of a Thioesterase-Specific Monoclonal Antibody That Recognizes the 6-Deoxythis compound Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of Antibody Probes of Module 2 of the 6-Deoxythis compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Erythronolide B Production in Engineered Host Strains
Erythronolide B (EB) is the macrocyclic core of the clinically significant antibiotic erythromycin. Its complex structure, synthesized by a type I polyketide synthase (PKS), presents a significant challenge for chemical synthesis, making biotechnological production a more viable alternative. The heterologous expression of the 6-deoxythis compound synthase (DEBS) gene cluster from the native producer, Saccharopolyspora erythraea, in various microbial hosts has been a primary focus for improving EB titers. This guide provides a comparative overview of this compound and its immediate precursor, 6-deoxythis compound (6-dEB), production in different engineered host strains, with a focus on the metabolic engineering strategies employed and the resulting product yields.
Quantitative Production of this compound and its Precursor in Various Hosts
The choice of a heterologous host is critical for the efficient production of polyketides like this compound. Key factors include the availability of precursor metabolites, the host's genetic tractability, and its growth characteristics. Escherichia coli has been extensively engineered for this purpose due to its rapid growth and well-established genetic tools.[1][2] Other hosts, such as Streptomyces coelicolor and Bacillus subtilis, have also been explored.
Below is a summary of reported production titers for 6-dEB and EB derivatives in different engineered host strains. It is important to note that direct comparison of titers can be challenging due to variations in experimental conditions, including media composition, fermentation strategies, and genetic constructs used in different studies.
| Host Strain | Product | Key Engineering Strategies | Titer | Reference |
| Escherichia coli | 6-deoxythis compound (6-dEB) | Expression of DEBS, integration of propionyl-CoA carboxylase (PCC) and methylmalonyl-CoA mutase/epimerase pathways. | 5-fold higher with PCC vs. mutase pathway | [3][4] |
| Escherichia coli | 6-deoxythis compound (6-dEB) | High cell-density fed-batch fermentation, optimized medium and conditions. | 1.1 g/L | [5] |
| Escherichia coli | 6-deoxythis compound (6-dEB) | Heterologous expression of the Wood-Werkman cycle from Propionibacteria to produce 6-dEB from glucose as the sole carbon source. | 0.81 mg/L | [6] |
| Escherichia coli | 3-O-α-mycarosylthis compound (MEB) | De novo biosynthesis of MEB, multi-strategy metabolic engineering. | 4.2 mg/L | [7] |
| Escherichia coli | 3-O-α-mycarosylthis compound (MEB) | Further engineering of MEB biosynthesis pathway, including CRISPRi-based gene repression. | 48.2 mg/L | [7] |
| Streptomyces coelicolor | 3-O-α-mycarosylthis compound (MEB) | Expression of MEB biosynthesis pathway and the glucose-1-phosphate thymidylyltransferase (RfbA) from S. erythraea. | >100-fold increase | [7] |
| Bacillus subtilis | 6-deoxythis compound (6-dEB) | Expression of DEBS genes, knockout of native secondary metabolite clusters, deletion of the prpBD operon. | Secreted into the medium | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments in the production of this compound in a heterologous host like E. coli.
1. Strain Construction and Plasmid Assembly:
-
Host Strain: E. coli strains such as BAP1 are commonly used as the initial host.[9]
-
Gene Sources: The DEBS gene cluster (eryAI, eryAII, eryAIII) is sourced from Saccharopolyspora erythraea. Genes for precursor supply pathways, such as propionyl-CoA carboxylase (pccB, accA1) from Streptomyces coelicolor, are also utilized.[3][4]
-
Plasmid Vectors: A multi-plasmid system is often employed. For instance, the three DEBS genes can be expressed from two different plasmids. A third plasmid can be used to express genes for post-translational modification (e.g., sfp for phosphopantetheinylation of the acyl carrier protein domains of DEBS) and precursor supply.
-
Cloning and Assembly: Standard molecular cloning techniques are used to assemble the expression cassettes into suitable vectors. This often involves PCR amplification of the genes of interest and insertion into expression plasmids under the control of inducible promoters (e.g., T7 or arabinose-inducible promoters).
2. Fermentation for 6-dEB and this compound Production:
-
Inoculum Preparation: A single colony of the engineered E. coli strain is used to inoculate a starter culture in a suitable medium (e.g., Luria-Bertani broth) with appropriate antibiotics for plasmid maintenance. The culture is grown overnight at 30-37°C with shaking.
-
Production Culture: The starter culture is used to inoculate the production medium. A common production medium is Luria-Bertani supplemented with sodium propionate (e.g., 20 mM) as a precursor for methylmalonyl-CoA synthesis.[9]
-
Induction: Protein expression is induced by adding the appropriate inducer (e.g., 100 µM IPTG for T7 promoter-driven expression) when the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8).
-
Cultivation Conditions: Cultures are typically incubated at a lower temperature (e.g., 22-30°C) after induction to improve protein folding and solubility. The fermentation is carried out for 48-72 hours.
-
High-Density Fed-Batch Fermentation: For higher titers, a fed-batch strategy in a bioreactor is employed. This involves controlling parameters such as pH, dissolved oxygen, and feeding a concentrated nutrient solution to achieve high cell densities.[5]
3. Product Extraction and Quantification:
-
Extraction: The culture broth is harvested, and the cells are separated by centrifugation. The product, which can be intracellular or secreted, is extracted. For intracellular products, cells are lysed, and the lysate is extracted with an organic solvent like ethyl acetate. For secreted products, the supernatant is directly extracted.
-
Quantification: The extracted product is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][10] A standard curve of the purified compound is used for accurate quantification.
Visualizing Biosynthetic and Experimental Pathways
This compound Biosynthesis Pathway:
The biosynthesis of this compound begins with the precursor 6-deoxythis compound (6-dEB), which is synthesized by the multi-modular enzyme complex, 6-deoxythis compound synthase (DEBS).[11] DEBS utilizes one molecule of propionyl-CoA as a starter unit and six molecules of (2S)-methylmalonyl-CoA as extender units. The 6-dEB molecule then undergoes hydroxylation at the C6 position by the enzyme EryF to yield this compound.[10]
Caption: Biosynthesis of this compound from precursor molecules.
General Workflow for Heterologous Production of this compound:
The process of producing this compound in a heterologous host involves several key steps, from the initial genetic engineering of the host to the final analysis of the product. This workflow is a generalized representation of the experimental process.
Caption: Generalized workflow for heterologous this compound production.
Metabolic Engineering Pathways for Precursor Supply in E. coli :
A major bottleneck in the heterologous production of this compound in E. coli is the limited availability of the precursor, (2S)-methylmalonyl-CoA. Several metabolic pathways have been engineered into E. coli to enhance its supply.
Caption: Key metabolic pathways for (2S)-methylmalonyl-CoA supply in E. coli.
References
- 1. Heterologous Erythromycin Production across Strain and Plasmid Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Metabolic engineering of Escherichia coli for improved 6-deoxythis compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a high cell-density fed-batch bioprocess for the heterologous production of 6-deoxythis compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterologous Production of 6-Deoxythis compound in Escherichia coli through the Wood Werkman Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of the polyketide 6-deoxythis compound in the heterologous host Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing the heterologous metabolism supporting 6‐deoxythis compound biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Erythronolide synthase - Wikipedia [en.wikipedia.org]
New Erythronolide B Derivatives Show Promise in Overcoming Erythromycin Resistance
A new generation of Erythronolide B derivatives is emerging as a promising class of antibiotics capable of combating bacterial strains resistant to traditional macrolides like erythromycin. These novel compounds exhibit enhanced antimicrobial activity, particularly against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and macrolide-resistant Streptococcus pneumoniae. This guide provides a comparative analysis of these new derivatives against the benchmark antibiotic, erythromycin, focusing on their performance, underlying mechanisms, and safety profiles, supported by experimental data.
Recent research has culminated in the development of innovative this compound derivatives that demonstrate significant improvements in overcoming common macrolide resistance mechanisms.[1][2] Modifications to the erythronolide scaffold, the core structure of erythromycin, have yielded compounds with potent antibacterial efficacy.[3]
Performance Comparison: A Quantitative Look
The effectiveness of these new derivatives is most evident in their minimum inhibitory concentration (MIC) values against resistant bacterial strains. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates a more potent antibiotic.
One recently developed erythromycin derivative, detailed in a 2024 patent, has shown remarkable activity against a range of bacteria, including erythromycin-resistant strains. For instance, the exemplified compound displayed MIC values as low as 0.008 µg/mL against certain Staphylococcus aureus strains.[4]
| Compound/Bacterial Strain | Erythromycin | New this compound Derivative (Exemplified Compound) |
| Staphylococcus aureus | ||
| Susceptible | 0.25 - 1 µg/mL | 0.008 - 0.5 µg/mL |
| Resistant (MRSA) | > 2 µg/mL | 1 - 8 µg/mL |
| Streptococcus pneumoniae | ||
| Susceptible | ≤ 0.25 µg/mL | Not explicitly stated |
| Resistant | ≥ 1 µg/mL | Not explicitly stated |
| Haemophilus influenzae | 4 - >128 µg/mL | 2 µg/mL |
| Moraxella catarrhalis | 0.03 - 0.25 µg/mL | 0.5 µg/mL |
Table 1: Comparative in vitro activity (MIC in µg/mL) of Erythromycin and a new this compound derivative. Data for the new derivative is sourced from a recent patent filing.[4] MIC values for erythromycin are typical ranges observed in clinical settings.
Enhanced Activity Through Structural Modification
The improved performance of these new derivatives stems from strategic chemical modifications to the this compound scaffold. These changes are designed to overcome the two primary mechanisms of macrolide resistance: modification of the ribosomal target and active efflux of the drug from the bacterial cell.[2]
Ketolides, a class of semi-synthetic macrolides, represent an earlier successful modification. By replacing the cladinose sugar at the C3 position with a keto group, ketolides exhibit activity against some macrolide-resistant strains.[2] More recent derivatives have explored modifications at other positions, such as C11 and C12, to further enhance ribosomal binding and evade resistance mechanisms.
Experimental Protocols: Synthesizing and Evaluating New Derivatives
The development of these novel antibiotics involves a multi-step process of chemical synthesis and rigorous biological evaluation.
Synthesis of this compound Derivatives
The synthesis of new this compound derivatives is a complex process that often starts with the fermentation-derived erythromycin A. A series of chemical reactions are then employed to modify the core structure. For instance, the synthesis of novel acylide derivatives involves cyclic carbonation at the C-11 and C-12 positions, acylation of the C-3 hydroxyl group, and subsequent deprotection.[5] These modifications can introduce novel functionalities, such as fluorination or the addition of carbamate groups, to enhance the compound's properties.[6]
The following diagram illustrates a generalized workflow for the synthesis of a new this compound derivative.
Antimicrobial Susceptibility Testing
The in vitro activity of the synthesized compounds is determined using standardized antimicrobial susceptibility testing methods. The broth microdilution method is a commonly used technique to determine the MIC values.[7]
Broth Microdilution Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a specific concentration (e.g., 5 x 10^5 colony-forming units/mL).
-
Serial Dilution of Antibiotics: The new derivatives and erythromycin are serially diluted in a multi-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Mechanism of Action: Targeting the Bacterial Ribosome
Like erythromycin, the new this compound derivatives exert their antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. They bind to the 50S ribosomal subunit within the nascent peptide exit tunnel, thereby blocking the elongation of the growing polypeptide chain.[6][8]
Structural modifications in the new derivatives are designed to enhance their binding affinity to the ribosome, even in the presence of resistance-conferring modifications. For example, ketolides have been shown to have additional interactions with the ribosome, which helps to overcome resistance due to ribosomal methylation.[2] High-resolution crystal structures of antibiotics bound to the ribosome have provided a detailed understanding of these interactions and are crucial for the rational design of new derivatives.[8][9]
The following diagram illustrates the mechanism of action of this compound derivatives on the bacterial ribosome.
Pharmacokinetics and Safety Profile
While the primary focus of early-stage research is on antimicrobial activity, the pharmacokinetic properties and safety profile of new drug candidates are critical for their clinical potential.
Pharmacokinetics
Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. Macrolides generally exhibit good tissue penetration, which is advantageous for treating infections in various body sites.[10][11] However, older macrolides like erythromycin have limitations such as acid instability and a relatively short half-life.[3]
Newer derivatives are often designed to have improved pharmacokinetic profiles, including better acid stability, leading to higher oral bioavailability, and longer half-lives, allowing for less frequent dosing.[3][10] Preclinical studies in animal models, such as rats, are essential to determine these pharmacokinetic parameters.[5][12][13]
| Parameter | Erythromycin | New Macrolides (General) |
| Oral Bioavailability | ~15-45% | Often improved |
| Acid Stability | Low | Generally higher |
| Half-life | ~1.5 hours | Can be significantly longer |
| Tissue Penetration | Good | Generally good to excellent |
Table 2: General Pharmacokinetic Comparison. Specific values for new this compound derivatives are often not publicly available in early research stages.
Safety and Toxicity
A crucial aspect of antibiotic development is ensuring that the compounds are selectively toxic to bacteria while having minimal adverse effects on human cells. The in vitro cytotoxicity of new derivatives is assessed against various mammalian cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half. A higher IC50 value against mammalian cells is desirable, indicating lower toxicity.
While specific IC50 values for the newest this compound derivatives against mammalian cell lines are not widely published, the goal is to develop compounds with a high therapeutic index (the ratio of the toxic dose to the therapeutic dose). For example, some studies on erythromycin B derivatives have reported IC50 values in the micromolar range against certain cell lines, although this was in the context of anti-malarial activity.
Future Outlook
The development of new this compound derivatives represents a significant advancement in the fight against antibiotic resistance. By leveraging a deeper understanding of macrolide chemistry and their mechanism of action, researchers are creating novel compounds with enhanced potency and improved pharmacological properties. Continued research and clinical evaluation of these promising candidates will be crucial in determining their future role in treating bacterial infections.
References
- 1. Synthetic macrolides overcoming MLSBK-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New erythromycin derivatives enhance β-lactam antibiotics against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. Pharmacokinetics and metabolism of mirogabalin, a novel α2δ ligand, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyene macrolide antibiotic cytotoxicity and membrane permeability alterations. I. Comparative effects of four classes of polyene macrolides on mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Erythronolide B Quantification
For researchers, scientists, and drug development professionals engaged in the study of macrolide antibiotics, the accurate quantification of biosynthetic precursors like Erythronolide B is critical. This guide provides an objective comparison of the two primary analytical methods employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is supported by representative experimental data, and detailed methodologies are provided to facilitate adoption and validation in a laboratory setting.
Comparative Performance of Analytical Methods
The choice of an analytical method for this compound quantification is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the typical performance characteristics of HPLC-UV and LC-MS/MS methods, based on validation studies of closely related macrolide compounds.
| Performance Metric | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 88 - 105% |
| Precision (% RSD) | ≤ 2.0% | ≤ 15% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.1 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL | ~ 0.5 ng/mL |
| Selectivity | Moderate | High |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical assays. The following sections outline typical protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible method suitable for the quantification of this compound in relatively clean sample matrices or at higher concentrations.
1. Sample Preparation:
-
Fermentation Broth: Centrifuge the broth to pellet cells and debris. The supernatant can be subjected to solid-phase extraction (SPE) using a C18 cartridge for cleanup and concentration. Elute with methanol or acetonitrile, evaporate to dryness, and reconstitute in the mobile phase.
-
In Vitro Reactions: Quench the reaction with a suitable solvent (e.g., ice-cold methanol). Centrifuge to remove any precipitated proteins. The supernatant may be directly injected or further purified by SPE if necessary.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer such as potassium dihydrogen phosphate (e.g., 0.035 M, pH 4.4).[1] A typical starting point is a 55:45 (v/v) mixture of acetonitrile and buffer.[1]
-
Flow Rate: 0.6 - 1.0 mL/min.[1]
-
Column Temperature: 30 - 40 °C.
-
Detection Wavelength: Due to the lack of a strong chromophore, detection is typically performed at a low wavelength, around 210 nm.[1][2]
-
Injection Volume: 20 µL.[1]
3. Method Validation:
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase over the expected concentration range. Plot the peak area against the concentration and determine the coefficient of determination (R²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at low, medium, and high levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively, typically based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying low levels of this compound, especially in complex biological matrices.
1. Sample Preparation:
-
Similar to HPLC-UV, sample preparation for LC-MS/MS often involves protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation. The supernatant can then be diluted and injected. For very complex matrices or trace-level analysis, liquid-liquid extraction or solid-phase extraction may be employed.
2. LC-MS/MS Conditions:
-
Chromatography: A C18 column is commonly used with a mobile phase consisting of acetonitrile and water, often with additives like ammonium acetate and acetic acid to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is typically used, operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound and an internal standard.
3. Method Validation:
-
The validation parameters are similar to those for HPLC-UV, but with a greater emphasis on matrix effects.
-
Matrix Effect: This is assessed by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.
-
Internal Standard: A stable isotope-labeled this compound or a structurally similar compound should be used as an internal standard to correct for matrix effects and variations in instrument response.
Visualizing the Validation Workflow
The following diagrams illustrate the general workflow for validating an analytical method for this compound quantification and the logical relationship between the key validation parameters.
Caption: General workflow for analytical method validation.
Caption: Logical relationship of validation parameters.
References
Comparative docking studies of Erythronolide B analogs with ribosomal targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding interactions between various Erythronolide B analogs and their ribosomal targets, supported by computational docking data. This compound, the aglycone precursor to the antibiotic erythromycin B, serves as a scaffold for the development of novel macrolide antibiotics. Understanding the structure-activity relationships that govern their binding to the bacterial ribosome is crucial for designing more potent and specific antibacterial agents.
Introduction to Ribosomal Targeting by Macrolides
Macrolide antibiotics, including derivatives of this compound, exert their therapeutic effect by inhibiting protein synthesis in bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This binding event physically obstructs the passage of newly synthesized polypeptide chains, leading to premature dissociation of peptidyl-tRNA and cessation of protein elongation. The primary binding site is composed of segments of the 23S ribosomal RNA (rRNA), with key interactions occurring with nucleotides in domains II and V. Modifications to the this compound scaffold can significantly alter the binding affinity and efficacy of these compounds, offering a promising avenue for the development of next-generation antibiotics.
Comparative Docking Analysis
The following table summarizes the results of a comparative molecular docking study of several this compound derivatives against a model of the Plasmodium falciparum apicoplast ribosome. While this is not a bacterial ribosome, the high conservation of the macrolide binding site makes these results a valuable proxy for understanding the potential interactions in bacterial ribosomes. The docking scores, representing the predicted binding affinity, were calculated using PatchDock, which focuses on shape complementarity, and refined using FireDock. Lower global energy scores indicate a more favorable binding interaction.
| Compound | Structure | Docking Score | Area | Atomic Contact Energy (ACE) | Global Energy |
| Erythromycin B | (Reference) | 8532 | 1021.80 | -346.06 | -50.28 |
| Erythromycin B 9-oxime | 9-oxime derivative | 8420 | 1028.90 | -315.11 | -48.27 |
| Erythromycin B 2'-[3-(morpholinomethyl)benzoate] | 2'-benzoate derivative | 9660 | 1205.10 | -379.71 | -59.52 |
| Erythromycin B 2'-[3-(dimethylaminomethyl)benzoate] | 2'-benzoate derivative | 9508 | 1184.20 | -384.81 | -57.48 |
| 5-desosaminyl this compound ethyl succinate | Lacking cladinose, with ethyl succinate at C5 | 7288 | 874.60 | -302.49 | -41.33 |
| 8-d-erythromycin B | Stereoisomer | 8452 | 1039.20 | -342.33 | -49.69 |
Data adapted from a study on the P. falciparum apicoplast ribosome, which serves as a model for bacterial ribosomal interactions[1][2].
Structure-Activity Relationship Insights
The docking data reveals several key structure-activity relationships:
-
Modifications at the 2'-position: The addition of bulky benzoate groups at the 2'-position of the desosamine sugar, as seen in Erythromycin B 2'-[3-(morpholinomethyl)benzoate] and Erythromycin B 2'-[3-(dimethylaminomethyl)benzoate], resulted in the most favorable global energy scores. This suggests that extending the molecule towards the entrance of the nascent peptide exit tunnel can enhance binding affinity.
-
Importance of the Cladinose Sugar: The removal of the cladinose sugar, as in 5-desosaminyl this compound ethyl succinate, led to a significantly less favorable global energy score. This is consistent with studies on bacterial ribosomes which show that the cladinose moiety makes important contacts within the binding pocket[3].
-
Impact of the 9-Oxime: The conversion of the C9 ketone to an oxime in Erythromycin B 9-oxime resulted in a slightly less favorable binding energy compared to the parent Erythromycin B.
-
Stereochemistry: The stereoisomer 8-d-erythromycin B showed a comparable, albeit slightly less favorable, binding energy to this compound, highlighting the importance of the correct stereochemical configuration for optimal binding.
Experimental Protocols
The following is a generalized protocol for the molecular docking of this compound analogs to a ribosomal target, based on methodologies reported in the literature.
1. Preparation of the Ribosomal Target
-
Obtain the Ribosome Structure: A high-resolution crystal structure of the target ribosome (e.g., from Escherichia coli or Staphylococcus aureus) is obtained from the Protein Data Bank (PDB). For this example, we will reference the E. coli 70S ribosome (PDB ID: 4V7U).
-
Prepare the Receptor: The ribosomal structure is prepared for docking. This typically involves:
-
Removing all non-essential molecules, such as water, ions, and co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning partial charges to all atoms.
-
The 23S rRNA and any relevant ribosomal proteins (e.g., L4, L22) that form the binding site are isolated for the docking calculations.
-
2. Preparation of the Ligands (this compound Analogs)
-
3D Structure Generation: The 3D structures of the this compound analogs are generated using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Energy Minimization: The generated structures are then subjected to energy minimization to obtain a stable, low-energy conformation. This is typically done using a force field such as MMFF94.
-
Ligand Preparation for Docking: The ligands are prepared for the specific docking software to be used. This may involve assigning charges and defining rotatable bonds.
3. Molecular Docking Simulation
-
Define the Binding Site: The binding site on the ribosome is defined. This is typically a grid box centered on the known binding location of macrolides in the nascent peptide exit tunnel, encompassing key rRNA residues such as A2058, A2059, and U2609.
-
Run the Docking Algorithm: A docking program such as AutoDock Vina, Glide, or PatchDock is used to predict the binding pose and affinity of each analog within the defined binding site. The docking algorithm explores various conformations of the ligand and its orientation within the binding site.
-
Scoring and Ranking: The docking program calculates a score for each predicted pose, which represents the estimated binding free energy (in kcal/mol) or another metric of binding affinity. The poses are then ranked based on these scores.
4. Analysis of Docking Results
-
Binding Pose Analysis: The top-ranked docking poses for each analog are visually inspected to analyze the key interactions with the ribosomal target. This includes identifying hydrogen bonds, hydrophobic interactions, and van der Waals contacts with specific rRNA nucleotides and amino acid residues of ribosomal proteins.
-
Comparative Analysis: The docking scores and interaction patterns of the different analogs are compared to elucidate structure-activity relationships.
Visualizations
Experimental Workflow for Comparative Docking Studies
Caption: A flowchart illustrating the key steps in a computational workflow for the comparative docking analysis of this compound analogs with ribosomal targets.
Signaling Pathway: Macrolide Inhibition of Protein Synthesis
Caption: A diagram illustrating the mechanism of action of this compound analogs in inhibiting bacterial protein synthesis by binding to the nascent peptide exit tunnel on the 50S ribosomal subunit.
References
- 1. Selected Derivatives of Erythromycin B-In Silico and Anti-Malarial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selected Derivatives of Erythromycin B- In Silico and Anti-Malarial Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The macrolide-ketolide antibiotic binding site is formed by structures in domains II and V of 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Erythronolide B: A Guide for Laboratory Professionals
Effective management and disposal of Erythronolide B are critical to ensure laboratory safety and mitigate environmental risks associated with antibiotic precursors. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols is vital to prevent the development of antimicrobial resistance (AMR) and protect aquatic ecosystems.
Immediate Safety and Handling Protocols
While this compound is classified as non-hazardous, its structural similarity to the macrolide antibiotic erythromycin necessitates cautious handling to minimize exposure and environmental release.[1]
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
In case of splashes or potential for aerosol generation, use a face shield and work in a well-ventilated area or a fume hood.
Spill Management:
-
Isolate the Area: Cordon off the spill area to prevent cross-contamination.
-
Absorb the Spill: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate: Clean the spill area with a suitable laboratory disinfectant.
-
Dispose of Waste: All contaminated materials, including absorbents and PPE, must be collected in a designated hazardous waste container.
Step-by-Step Disposal Procedure
Improper disposal of antibiotics and their precursors is a significant contributor to environmental contamination and the rise of antibiotic-resistant bacteria.[2][3][4] Therefore, this compound should be treated as a chemical waste, not as general laboratory waste.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed waste container.
-
Waste Characterization: Label the waste container as "Hazardous Waste: this compound" and include the concentration and quantity. This ensures proper identification and handling by waste management personnel.
-
Containerization:
-
Solid Waste: Collect unused or expired this compound powder, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a securely sealed, puncture-resistant container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container. Do not dispose of this compound solutions down the drain.[5]
-
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.[5] Disposal will likely involve high-temperature incineration to ensure the complete destruction of the active compound.[6]
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 3225-82-9 | [1] |
| Molecular Formula | C21H38O7 | [7] |
| Hazard Classification | Non-hazardous | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
The Environmental Impact of Improper Disposal
The release of antibiotics and their precursors into the environment is a major driver of antimicrobial resistance.[8][9][10] Even at low concentrations, these compounds can exert selective pressure on environmental bacteria, leading to the emergence of "superbugs" that are resistant to multiple drugs.[3] Macrolide antibiotics, the class to which erythromycin belongs, have been detected in aquatic environments and can pose a risk to aquatic life.[11][12][13] By following these disposal procedures, you contribute to the responsible stewardship of antibiotics and help protect public and environmental health.
References
- 1. fermalogic.com [fermalogic.com]
- 2. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 3. Antibiotics: Helping our bodies, hurting our environment | Yale Environment Review [environment-review.yale.edu]
- 4. news.un.org [news.un.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. jmatonline.com [jmatonline.com]
- 7. (-)-Erythronolide B | C21H38O7 | CID 441113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pollution In Water From Antibiotic Manufacturing Is 'Driving Drug Resistance' - Health Policy Watch [healthpolicy-watch.news]
- 9. africanpharmaceuticalreview.com [africanpharmaceuticalreview.com]
- 10. New global guidance aims to curb antibiotic pollution from manufacturing [who.int]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Management of macrolide antibiotics (erythromycin, clarithromycin and azithromycin) in the environment: a case study of environmental pollution in Lithuania [epubl.ktu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
